molecular formula C8H13NSn B1312202 Trimethyl(4-pyridyl)tin CAS No. 59020-06-3

Trimethyl(4-pyridyl)tin

Cat. No.: B1312202
CAS No.: 59020-06-3
M. Wt: 241.91 g/mol
InChI Key: YCBWXJZXFUKDPU-UHFFFAOYSA-N
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Description

Trimethyl(4-pyridyl)tin is a useful research compound. Its molecular formula is C8H13NSn and its molecular weight is 241.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trimethyl(pyridin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h2-5H;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBWXJZXFUKDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456262
Record name Trimethyl(4-pyridyl)tin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59020-06-3
Record name Trimethyl(4-pyridyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 4-(trimethylstannyl)-
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Foundational & Exploratory

An In-depth Technical Guide to Trimethyl(4-pyridyl)tin (CAS: 59020-06-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for Trimethyl(4-pyridyl)tin. This organotin compound, a valuable reagent in organic synthesis, is particularly noted for its application in cross-coupling reactions. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key reactions.

Core Properties and Data

This compound, also known as 4-(Trimethylstannyl)pyridine, is a colorless to light yellow or orange clear liquid at room temperature.[1][2] It is an air- and heat-sensitive compound that should be stored under an inert atmosphere at temperatures below 0°C.[2]

Physicochemical Data
PropertyValueSource(s)
CAS Number 59020-06-3[2]
Molecular Formula C₈H₁₃NSn[3]
Molecular Weight 241.91 g/mol [2]
Appearance Colorless to Light yellow to Light orange clear liquid[1][2]
Boiling Point 223.391 °C at 760 mmHg; 134 °C at 22.5 mmHg[4]
Specific Gravity (20/20) 1.42[1][2]
Refractive Index 1.54[1][2]
Flash Point 89 °C[1][2][4]
Solubility Soluble in organic solvents such as ether, hexane, and tetrahydrofuran. Insoluble in water.

Note on Flash Point: While some sources report a flash point of -37°C, the more frequently cited value is 89°C, which is consistent with a combustible liquid classification.[1][2][4] The lower value may be erroneous or refer to a different set of conditions.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the analysis of similar compounds and general principles of spectroscopy, the following characteristics can be expected:

¹H NMR:

  • Trimethyltin protons (-Sn(CH₃)₃): A sharp singlet around 0.3 ppm, likely with satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

  • Pyridyl protons: Two sets of doublets in the aromatic region (7.0-8.6 ppm). The protons ortho to the nitrogen (H-2, H-6) would appear further downfield than the protons meta to the nitrogen (H-3, H-5).

¹³C NMR:

  • Trimethyltin carbons (-Sn(CH₃)₃): A signal in the upfield region, typically around -8 ppm.

  • Pyridyl carbons: Signals in the aromatic region (120-150 ppm). The carbon attached to the tin atom (C-4) would be significantly influenced by the electropositive tin. The carbons adjacent to the nitrogen (C-2, C-6) would be the most deshielded.

Infrared (IR) Spectroscopy:

  • C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretching (aliphatic, -CH₃): Peaks just below 3000 cm⁻¹.

  • C=C and C=N stretching (pyridine ring): A series of sharp bands in the 1600-1400 cm⁻¹ region.

  • Sn-C stretching: A characteristic absorption in the far-IR region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The mass spectrum would be expected to show the molecular ion peak. Due to the isotopic distribution of tin, this peak would appear as a characteristic cluster of signals.

  • Fragmentation: Common fragmentation pathways would involve the loss of methyl groups and potentially the entire trimethyltin moiety.

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of arylstannanes is the reaction of an organolithium or Grignard reagent with a trialkyltin halide. A plausible synthetic route for this compound involves the reaction of 4-lithiopyridine with trimethyltin chloride. A detailed protocol for a similar compound, 2,6-Dimethyl-4-(tributylstannyl)pyridine, is provided below as a reference.

Experimental Protocol: Synthesis of a 4-Stannylpyridine Derivative (Adapted)

Materials:

  • 4-Bromo-2,6-lutidine

  • n-Butyllithium (in hexanes)

  • Tributyltin chloride

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Nitrogen or Argon atmosphere

Procedure:

  • A flame-dried flask is charged with 4-bromo-2,6-lutidine and anhydrous diethyl ether under a nitrogen atmosphere.

  • The solution is cooled to -60°C using a dry ice/acetone bath.

  • A solution of n-butyllithium is added dropwise, maintaining the temperature below -58°C.

  • After stirring for 15 minutes, tributyltin chloride is added slowly, keeping the temperature between -60°C and -57°C.

  • The reaction mixture is stirred for an additional 45 minutes at -60°C before being allowed to warm to room temperature over 2 hours.

  • The reaction is quenched and worked up to remove the lithium chloride precipitate.

  • The solvent is removed under reduced pressure to yield the crude product.

Note: This is an adapted procedure. For the synthesis of this compound, 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) and trimethyltin chloride would be used as starting materials.

Synthesis_Workflow

Reactivity and Applications in Drug Development

This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed Stille cross-coupling reactions.[5][6][7] This reaction forms a carbon-carbon bond between the organostannane and an organic halide or triflate, making it a powerful tool for constructing complex molecular architectures, a common requirement in drug development. The pyridine moiety can act as a versatile scaffold or a key pharmacophore in biologically active molecules.

The Stille Coupling Reaction

The catalytic cycle of the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling_Cycle

Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • Aryl or vinyl halide/triflate

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the aryl or vinyl halide/triflate, palladium catalyst, and any additional ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

  • Heat the reaction to the desired temperature (often between 60-120°C) and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Workup typically involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride to remove tin byproducts.

  • The organic layer is then dried and concentrated, and the crude product is purified by chromatography.

Safety and Handling

This compound is a highly toxic compound and should be handled with extreme caution by trained personnel in a well-ventilated fume hood.

Hazard Statements:

  • Fatal if swallowed, in contact with skin, or if inhaled.[1][2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.

  • Very toxic to aquatic life with long-lasting effects.[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (gloves, lab coat, safety goggles).

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Do not get in eyes, on skin, or on clothing.[2]

  • Use only outdoors or in a well-ventilated area.

  • Avoid release to the environment.[1]

  • In case of exposure, seek immediate medical attention.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.

This guide provides a summary of the available information on this compound. Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound and refer to peer-reviewed literature for specific applications and detailed experimental conditions.

References

The Role of Trimethyl(4-pyridyl)tin in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(4-pyridyl)tin, an organotin compound, has carved a significant niche in the field of organic chemistry as a versatile and efficient reagent. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling reaction. This powerful carbon-carbon bond-forming methodology allows for the introduction of the 4-pyridyl moiety into a wide array of organic molecules. The stability of organostannanes to air and moisture, coupled with their tolerance of a broad range of functional groups, makes them valuable tools in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in the Stille coupling reaction, and includes detailed experimental protocols and quantitative data to support its practical implementation in the laboratory.

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide.[1] this compound serves as the organostannane partner, delivering the 4-pyridyl group to the target molecule. The general transformation is depicted below:

General Reaction Scheme: R-X + (CH₃)₃Sn-4-pyridyl --(Pd catalyst)--> R-4-pyridyl + (CH₃)₃Sn-X

Where:

  • R-X : An organic halide (e.g., R-Br, R-I) or triflate (R-OTf), where R can be an aryl, heteroaryl, vinyl, or other organic group.

  • (CH₃)₃Sn-4-pyridyl : this compound.

  • Pd catalyst : A palladium(0) complex, often generated in situ from a palladium(II) precursor.

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Signaling Pathway: The Stille Coupling Catalytic Cycle

The catalytic cycle for the Stille coupling reaction is a fundamental concept in understanding the role of this compound.

Stille_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)-X_L_n R-Pd(II)(L_n)-X Oxidative_Addition->R-Pd(II)-X_L_n Transmetalation Transmetalation R-Pd(II)-X_L_n->Transmetalation Me3Sn-4-pyridyl This compound Me3Sn-4-pyridyl->Transmetalation R-Pd(II)-4-pyridyl_L_n R-Pd(II)(L_n)-4-pyridyl Transmetalation->R-Pd(II)-4-pyridyl_L_n Me3Sn-X (CH3)3Sn-X Transmetalation->Me3Sn-X Reductive_Elimination Reductive Elimination R-Pd(II)-4-pyridyl_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-4-pyridyl R-4-pyridyl Reductive_Elimination->R-4-pyridyl

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Key Applications in Synthesis

A significant application of this compound is in the synthesis of bipyridines and their derivatives. These compounds are of immense interest as ligands in coordination chemistry and catalysis, as well as building blocks for functional materials and pharmaceuticals.

Synthesis of 2,4'-Bipyridine

A common and illustrative example is the synthesis of 2,4'-bipyridine through the Stille coupling of 2-bromopyridine with this compound.

Reaction Scheme: 2-Bromopyridine + this compound --(Pd(PPh₃)₄, Toluene, Reflux)--> 2,4'-Bipyridine

Quantitative Data for the Synthesis of 2,4'-Bipyridine
Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
2-BromopyridineThis compoundPd(PPh₃)₄Toluene110 (Reflux)4875-85

Note: Yields can vary based on the purity of reagents, inertness of the atmosphere, and efficiency of the workup procedure.

Experimental Protocols

Detailed Methodology for the Synthesis of 2,4'-Bipyridine

Materials:

  • 2-Bromopyridine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Saturated aqueous solution of potassium fluoride (KF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask is equipped with a magnetic stir bar and a reflux condenser. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition: To the flask are added 2-bromopyridine (1.0 eq), this compound (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Anhydrous toluene is then added via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the 2-bromopyridine.

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is redissolved in a suitable organic solvent such as ethyl acetate.

  • Removal of Tin Byproducts: The organic solution is washed with a saturated aqueous solution of potassium fluoride (KF) for at least one hour with vigorous stirring. This step precipitates the tin byproducts as insoluble trimethyltin fluoride. The resulting slurry is filtered through a pad of celite. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 2,4'-bipyridine.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup cluster_4 Purification Setup Flame-dried Schlenk flask under inert atmosphere Reagents Add 2-Bromopyridine, this compound, Pd(PPh3)4, and anhydrous Toluene Setup->Reagents Heating Heat to reflux (110 °C) Monitor by TLC/GC-MS Reagents->Heating Cooling Cool to room temperature Heating->Cooling Evaporation Remove solvent under reduced pressure Cooling->Evaporation Redissolve Redissolve in Ethyl Acetate Evaporation->Redissolve KF_Wash Wash with saturated aq. KF solution Redissolve->KF_Wash Filtration Filter through Celite KF_Wash->Filtration Drying Dry organic layer (MgSO4/Na2SO4) Filtration->Drying Concentration Concentrate under reduced pressure Drying->Concentration Chromatography Purify by column chromatography Concentration->Chromatography Product Isolated 2,4'-Bipyridine Chromatography->Product

Caption: Experimental workflow for the synthesis of 2,4'-Bipyridine.

Considerations and Limitations

While the Stille coupling with this compound is a powerful synthetic tool, there are important considerations:

  • Toxicity of Tin Compounds: Organotin reagents, including this compound and its byproducts, are highly toxic.[1] Appropriate safety precautions, such as working in a well-ventilated fume hood and wearing personal protective equipment, are essential. Proper disposal of tin-containing waste is also crucial.

  • Catalyst and Ligand Choice: The efficiency of the Stille coupling can be sensitive to the choice of palladium catalyst and ligands. While Pd(PPh₃)₄ is commonly used, other catalyst systems may be more effective for specific substrates.

  • Reaction Conditions: Reaction times can be lengthy, and elevated temperatures are often required.[3] This may not be suitable for substrates with heat-sensitive functional groups.

  • Purification: The removal of tin byproducts can sometimes be challenging, although the fluoride wash is generally effective. Careful purification is necessary to obtain the final product in high purity.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-pyridyl group via the Stille cross-coupling reaction. This methodology provides a reliable and versatile route for the synthesis of a wide range of functionalized molecules, with a notable application in the preparation of bipyridine ligands. The provided technical guide, including quantitative data and a detailed experimental protocol, serves as a practical resource for researchers and professionals in the fields of chemistry and drug development, enabling the effective application of this important synthetic tool. The inherent toxicity of organotin compounds necessitates careful handling and adherence to safety protocols.

References

An In-depth Technical Guide to Trimethyl(4-pyridyl)tin (C8H13NSn)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl(4-pyridyl)tin, with the chemical formula C8H13NSn, is a valuable organotin reagent in modern organic synthesis. Its unique structure, featuring a trimethylstannyl group attached to a pyridine ring, makes it a versatile building block, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound. Furthermore, it delves into the potential applications of organotin compounds in drug development, focusing on their cytotoxic effects and the underlying signaling pathways. Detailed experimental protocols for its synthesis and use in Stille cross-coupling reactions are provided to facilitate its practical application in a research setting.

Chemical Structure and Properties

This compound is an organometallic compound where a tin atom is covalently bonded to three methyl groups and one 4-pyridyl group.

Figure 1: Chemical Structure of this compound
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C8H13NSn
Molecular Weight 241.91 g/mol
CAS Number 59020-06-3
Appearance Colorless to light yellow or light orange clear liquid
Solubility Soluble in organic solvents like dichloromethane and toluene; insoluble in water.
Purity Typically >97.0%
Spectroscopic Data (for related compounds)
Spectroscopic DataExpected/Analogous Values
¹H-NMR Pyridyl protons are expected in the aromatic region (δ 7.0-8.5 ppm). Methyl protons on the tin atom will appear as a singlet in the upfield region (δ 0.2-0.5 ppm) with satellite peaks due to coupling with tin isotopes.
¹³C-NMR Pyridyl carbons are expected in the range of δ 120-150 ppm. The methyl carbons attached to tin will appear at approximately δ -8 to -10 ppm.
¹¹⁹Sn-NMR The chemical shift is highly dependent on the coordination number of the tin atom and the solvent. For four-coordinate tin in similar compounds, the chemical shift is typically in the range of δ -40 to -70 ppm (relative to tetramethyltin). For instance, 2-(tributylstannyl)pyridine shows a ¹¹⁹Sn chemical shift of approximately -63.43 ppm in CDCl₃.
Infrared (IR) Spectroscopy Characteristic peaks are expected for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring (around 1600-1400 cm⁻¹), and Sn-C stretching vibrations (around 500-600 cm⁻¹).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of a 4-pyridyl lithium or Grignard reagent with trimethyltin chloride. The following is a representative protocol adapted from the synthesis of a similar compound, 2,6-Dimethyl-4-(tributylstannyl)pyridine.

Materials:

  • 4-Bromopyridine

  • n-Butyllithium (or magnesium turnings for Grignard formation)

  • Trimethyltin chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Standard Schlenk line equipment

Procedure:

  • A flame-dried Schlenk flask is charged with 4-bromopyridine and anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium in hexanes is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below -70 °C. The formation of a precipitate indicates the generation of 4-pyridyllithium.

  • After stirring for an additional 30 minutes at -78 °C, a solution of trimethyltin chloride in anhydrous diethyl ether is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on neutral alumina to yield this compound as a clear liquid.

Application in Stille Cross-Coupling Reactions

This compound is a key reagent in the Stille cross-coupling reaction for the formation of carbon-carbon bonds. A general protocol for the coupling of an aryl halide with this compound is provided below.

stille_workflow start Start: Assemble Reaction reagents Add Aryl Halide, This compound, Pd Catalyst, and Ligand to a Schlenk Flask start->reagents solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) reagents->solvent inert Purge with Inert Gas (Argon or Nitrogen) solvent->inert heat Heat Reaction Mixture (e.g., 80-110 °C) inert->heat monitor Monitor Reaction Progress (TLC, GC, or LC-MS) heat->monitor workup Workup: - Cool to Room Temperature - Dilute with Organic Solvent - Wash with aq. KF solution monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate in vacuo - Column Chromatography workup->purify product Isolated Product: 4-Arylpyridine purify->product

Figure 2: Experimental Workflow for a Stille Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., aryl iodide, bromide, or triflate)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., triphenylphosphine, triphenylarsine)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

  • Optional additive (e.g., LiCl, CuI)

  • Standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and any solid ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Add this compound via syringe.

  • Stir the reaction mixture at the desired temperature (typically ranging from 80 to 110 °C).

  • Monitor the progress of the reaction using an appropriate analytical technique such as TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can be removed by filtration through a pad of celite.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield the desired 4-arylpyridine.

Applications in Drug Development

While this compound is primarily a synthetic reagent, the broader class of organotin compounds has garnered significant interest for their potential therapeutic applications, particularly as anticancer agents.[1][2] Numerous studies have demonstrated the in vitro cytotoxicity of various organotin compounds against a range of human cancer cell lines.[1][2]

Mechanism of Cytotoxicity and Signaling Pathways

The cytotoxic effects of organotin compounds are believed to stem from their ability to induce apoptosis, or programmed cell death, in cancer cells.[3] The proposed mechanism often involves the intrinsic or mitochondrial pathway of apoptosis.[2]

apoptosis_pathway organotin Organotin Compound (e.g., this compound) membrane Mitochondrial Outer Membrane Permeabilization organotin->membrane cytochrome_c Cytochrome c Release membrane->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis: - DNA Fragmentation - Cell Shrinkage - Apoptotic Body Formation caspase3->apoptosis

Figure 3: Generalized Signaling Pathway for Organotin-Induced Apoptosis

As depicted in Figure 3, organotin compounds can induce permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 then orchestrates the dismantling of the cell by cleaving various cellular substrates, resulting in the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[3]

Some studies also suggest that organotin compounds can induce cell cycle arrest, further contributing to their antiproliferative effects.[2] The lipophilicity of the organic substituents on the tin atom is thought to play a role in the biological activity, with more lipophilic compounds potentially exhibiting greater cytotoxicity.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. These compounds are fatal if swallowed, in contact with skin, or if inhaled, and are very toxic to aquatic life with long-lasting effects. All waste containing organotin compounds must be disposed of according to institutional and national guidelines for hazardous chemical waste.

Conclusion

This compound is a potent and versatile reagent for organic synthesis, with its primary application being the Stille cross-coupling reaction. Its ability to introduce a pyridine moiety into a wide range of organic molecules makes it an invaluable tool for the synthesis of complex pharmaceuticals and functional materials. While the direct therapeutic application of this compound has not been extensively explored, the broader class of organotin compounds shows significant promise as cytotoxic agents for cancer therapy. Further research into the specific biological activities and mechanisms of action of pyridyl-containing organotin compounds may lead to the development of novel and effective drug candidates. The experimental protocols and data presented in this guide are intended to facilitate the safe and effective use of this compound in a research environment.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Trimethylstannylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-trimethylstannylpyridine, a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. This document details a robust synthetic protocol, presents key analytical data in a structured format, and visualizes the experimental and characterization workflows for enhanced clarity and reproducibility. The information compiled herein is intended to serve as a practical resource for researchers in academia and the pharmaceutical industry engaged in the design and synthesis of novel chemical entities.

Introduction

4-Trimethylstannylpyridine is a key organometallic reagent utilized in a variety of synthetic transformations. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. The presence of the trimethylstannyl group at the 4-position of the pyridine ring allows for the regioselective introduction of the pyridyl moiety into complex molecules, a structural motif prevalent in many biologically active compounds and pharmaceutical agents. The synthesis of this reagent is typically achieved through the stannylation of a 4-halopyridine precursor. Subsequent characterization is crucial to confirm the identity and purity of the compound, ensuring its reliable performance in downstream applications. This guide provides a detailed methodology for its preparation and a comprehensive summary of its analytical characterization.

Synthesis of 4-Trimethylstannylpyridine

The synthesis of 4-trimethylstannylpyridine is most commonly achieved via a halogen-metal exchange reaction from a 4-halopyridine, followed by quenching with an electrophilic tin species. The following protocol is a representative procedure adapted from established methods for the synthesis of analogous organostannanes.

Experimental Protocol

Reaction Scheme:

Materials and Reagents:

  • 4-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Trimethyltin chloride ((CH3)3SnCl)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is assembled.

  • Initial Charge: The flask is charged with 4-bromopyridine (1.0 eq) and anhydrous diethyl ether or THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature is maintained below -70 °C. The formation of a precipitate or a change in color may be observed, indicating the formation of the lithiated intermediate. The reaction mixture is stirred at -78 °C for an additional 30-60 minutes.

  • Stannylation: A solution of trimethyltin chloride (1.2 eq) in anhydrous diethyl ether or THF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 4-trimethylstannylpyridine as a clear oil.

Typical Yield: 70-85%

Characterization Data

Physical and Chemical Properties
PropertyValue
Molecular Formula C₈H₁₃NSn
Molecular Weight 241.90 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not definitively reported; vacuum distillation is recommended for purification.
Solubility Soluble in common organic solvents (e.g., ether, THF, chloroform, hexanes). Insoluble in water.[1][2]
Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.55d2HH-2, H-6 (α-protons)
~7.25d2HH-3, H-5 (β-protons)
~0.35s9H-Sn(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150.0C-2, C-6
~148.0C-4
~125.0C-3, C-5
~-9.0-Sn(CH₃)₃

Table 3: ¹¹⁹Sn NMR Spectroscopic Data (CDCl₃, 149 MHz)

Chemical Shift (δ, ppm)Comments
~ -50 to -60The chemical shift is referenced to tetramethyltin (Me₄Sn) at 0 ppm. The exact shift can be solvent and concentration-dependent.

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
243 (M⁺)ModerateMolecular ion (based on the most abundant Sn isotope)
228High[M - CH₃]⁺
165Moderate[Sn(CH₃)₃]⁺
78High[C₅H₄N]⁺ (Pyridyl cation)

Table 5: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumC-H stretching (aromatic)
~2980-2910MediumC-H stretching (aliphatic, -CH₃)
~1600, ~1480StrongC=C and C=N stretching (pyridine ring)
~1000, ~810StrongRing breathing and C-H out-of-plane bending
~770StrongSn-C stretching

Visualized Workflows

To further aid in the understanding of the synthesis and characterization processes, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow for the Synthesis of 4-Trimethylstannylpyridine

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Flame-dry glassware B Assemble apparatus under inert gas A->B C Add 4-bromopyridine and anhydrous solvent B->C D Cool to -78 °C C->D E Add n-BuLi dropwise D->E F Stir for 30-60 min E->F G Add (CH3)3SnCl solution F->G H Warm to room temperature G->H I Quench with aq. NH4Cl H->I J Extract with organic solvent I->J K Dry combined organic layers J->K L Concentrate in vacuo K->L M Purify by vacuum distillation or chromatography L->M N Obtain pure 4-trimethylstannylpyridine M->N

Caption: Experimental workflow for the synthesis of 4-trimethylstannylpyridine.

Logical Relationship of Characterization Techniques

Characterization_Workflow cluster_structure Structural Elucidation cluster_properties Property Confirmation Compound 4-Trimethylstannylpyridine (Purified Product) NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR Sn_NMR 119Sn NMR NMR->Sn_NMR Proton_Env Proton Environment & Coupling H_NMR->Proton_Env Carbon_Skel Carbon Skeleton C_NMR->Carbon_Skel Tin_Env Tin Environment Sn_NMR->Tin_Env Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Func_Groups Functional Groups IR->Func_Groups

Caption: Logical workflow for the characterization of 4-trimethylstannylpyridine.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 4-trimethylstannylpyridine. The outlined experimental protocol offers a reliable method for the preparation of this important synthetic intermediate. The tabulated spectroscopic data, while partially based on analogous structures due to limited publicly available experimental values for the title compound, serves as a strong reference for the verification of the product's identity and purity. The inclusion of visualized workflows for both the synthesis and characterization processes aims to enhance the user's understanding and facilitate the successful implementation of these procedures in a laboratory setting. This guide is intended to be a valuable resource for chemists engaged in synthetic and medicinal chemistry, enabling the efficient and effective utilization of 4-trimethylstannylpyridine in their research endeavors.

References

An In-Depth Technical Guide to Trimethyl(4-pyridyl)tin: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Trimethyl(4-pyridyl)tin, a versatile organotin reagent. It details experimental protocols for its synthesis and its application in Stille coupling reactions, a cornerstone of modern synthetic chemistry. Furthermore, this guide explores the relevance of this compound in drug discovery, particularly in the synthesis of kinase inhibitors targeting signaling pathways implicated in various diseases. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound, also known as 4-(trimethylstannyl)pyridine, is an organometallic compound that has garnered significant interest in organic synthesis. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. The presence of the pyridine moiety introduces a key functional group that can participate in hydrogen bonding and coordination with biological targets, making it a valuable building block in medicinal chemistry. This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this compound.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid or a white to light yellow solid, a discrepancy in its physical state at room temperature is noted across various suppliers.[1] It is generally soluble in common organic solvents such as dichloromethane and toluene but is insoluble in water.[1] As with other organotin compounds, it is air and heat sensitive and should be stored under an inert atmosphere at low temperatures.[2]

Physical Properties

A summary of the reported physical properties of this compound is provided in Table 1. It is important to note that there are some inconsistencies in the reported values for melting and boiling points in the literature and commercial sources. The boiling point is reported both at atmospheric pressure and under reduced pressure.[3][4] The reported high melting point of 179 °C is likely an error or corresponds to a different compound, as the material is also frequently described as a liquid at room temperature.[1][4] Experimental verification is recommended for applications where these properties are critical.[5][6]

Table 1: Physical Properties of this compound

PropertyValueSource(s)
CAS Number 59020-06-3[]
Molecular Formula C₈H₁₃NSn[1]
Molecular Weight 241.91 g/mol [1]
Appearance Colorless to light yellow to light orange clear liquid or white to light yellow solid[1]
Melting Point 179 °C (literature, likely erroneous)[4]
Boiling Point 223.391 °C at 760 mmHg; 134 °C at 22.5 mmHg[3][4]
Density ~1.42 g/cm³ (at 20 °C)[2]
Refractive Index 1.5400 to 1.5440 (at 20 °C)[3]
Solubility Soluble in dichloromethane, toluene; Insoluble in water[1]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the expected NMR and Mass Spectrometry data based on the analysis of similar compounds.

Table 2: Predicted NMR Spectral Data for this compound (CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~8.6d~5H-2, H-6 (pyridyl)
~7.3d~5H-3, H-5 (pyridyl)
~0.3s²J(¹¹⁹Sn-¹H) ≈ 55-60-Sn(CH₃)₃
¹³C NMR ~150C-2, C-6 (pyridyl)
~148C-4 (pyridyl)
~125C-3, C-5 (pyridyl)
~-9¹J(¹¹⁹Sn-¹³C) ≈ 350-380-Sn(CH₃)₃
¹¹⁹Sn NMR ~ -40 to -60Sn(CH₃)₃

Note: Predicted values are based on typical ranges for similar stannylpyridines and trimethyltin compounds. Actual values may vary.[8][9]

Table 3: Predicted Mass Spectrometry Fragmentation of this compound (Electron Ionization)

m/zProposed FragmentNotes
243[M]⁺Molecular ion (for ¹²⁰Sn isotope)
228[M - CH₃]⁺Loss of a methyl group
165[Sn(CH₃)₃]⁺Trimethyltin cation
78[C₅H₄N]⁺Pyridyl cation

Note: The mass spectrum will show a characteristic isotopic pattern for tin.[10][11]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reaction of a 4-pyridyl Grignard reagent or a 4-lithiopyridine with trimethyltin chloride. The following is a plausible experimental protocol based on general Grignard reaction procedures.[12][13][14][15][16]

Reaction Scheme:

4-Br-Py + Mg → 4-MgBr-Py 4-MgBr-Py + (CH₃)₃SnCl → this compound + MgBrCl

Materials:

  • 4-Bromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyltin chloride

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.) and a small crystal of iodine.

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • Dissolve 4-bromopyridine (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 4-bromopyridine solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Trimethyltin Chloride:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve trimethyltin chloride (1.1 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add the trimethyltin chloride solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Synthesis_Workflow cluster_Grignard Grignard Reagent Formation cluster_Reaction Reaction with Trimethyltin Chloride cluster_Workup Work-up & Purification A 4-Bromopyridine + Mg B Initiation with I₂ in THF A->B 1. Add C Formation of 4-Pyridylmagnesium Bromide B->C 2. Reflux D Cool to 0°C C->D Transfer E Add (CH₃)₃SnCl in THF D->E 3. Dropwise F Stir at RT E->F 4. Warm G Quench with NH₄Cl (aq) F->G Transfer H Extract with Et₂O G->H 5. I Wash & Dry H->I 6. J Vacuum Distillation I->J 7. K This compound J->K 8.

Synthesis Workflow for this compound
Stille Coupling Reaction Using this compound

The Stille reaction is a versatile C-C bond-forming reaction. The following is a general protocol for the coupling of this compound with an aryl halide or triflate, which can be adapted for specific substrates.[17][18][19]

Reaction Scheme:

Ar-X + this compound → Ar-(4-pyridyl) + (CH₃)₃SnX (X = I, Br, OTf)

Materials:

  • Aryl halide or triflate (e.g., 4-iodopyrazole)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)

  • Optional additives (e.g., CuI, LiCl)

  • Aqueous potassium fluoride (KF) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide or triflate (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and any solid additives.

    • Add the anhydrous and degassed solvent via syringe.

    • Add this compound (1.1-1.2 eq.) via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with an aqueous KF solution to remove tin byproducts.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Stille_Coupling_Workflow cluster_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up & Purification A Aryl Halide/Triflate + Pd Catalyst B Add Degassed Solvent A->B 1. C Add this compound B->C 2. D Heat (80-110°C) C->D Transfer E Monitor by TLC/LC-MS D->E 3. F Cool & Dilute E->F Transfer G Wash with KF (aq) F->G 4. H Extract, Dry, Concentrate G->H 5. I Column Chromatography H->I 6. J Coupled Product I->J 7.

General Workflow for Stille Coupling

Applications in Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[20] Its ability to act as a hydrogen bond acceptor and its aromatic nature allow for favorable interactions with biological targets. Organotin reagents, such as this compound, are valuable tools for incorporating the pyridine moiety into complex molecules, including potential drug candidates.[21]

Synthesis of Kinase Inhibitors

One of the most significant applications of pyridine-containing compounds is in the development of kinase inhibitors.[20][21] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by stress stimuli and are involved in apoptosis, inflammation, and neurodegenerative diseases.[][21] Several classes of JNK inhibitors feature a pyridine or pyrimidine core. For instance, 4-(pyrazol-3-yl)-pyridine derivatives have been identified as potent JNK inhibitors.[20][21] this compound can be a key reagent in the synthesis of such compounds, for example, through a Stille coupling with a suitable pyrazole derivative.[2]

JNK Signaling Pathway

The JNK signaling pathway is a complex cascade that can be initiated by various stress signals, including inflammatory cytokines like TNF-α and IL-1.[] This cascade ultimately leads to the phosphorylation and activation of transcription factors such as c-Jun, which in turn regulate the expression of genes involved in apoptosis and inflammation. The diagram below illustrates a simplified JNK signaling pathway and indicates the point of inhibition by small molecule inhibitors.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stress->Receptor ASK1 ASK1 (MAP3K) Receptor->ASK1 activates MKK4_7 MKK4/7 (MAP2K) ASK1->MKK4_7 phosphorylates JNK JNK (MAPK) MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis, Inflammation cJun->Apoptosis regulates gene expression for Inhibitor JNK Inhibitor (e.g., 4-(Pyrazol-3-yl)-pyridine) Inhibitor->JNK inhibits

Simplified JNK Signaling Pathway and Inhibition

Safety and Handling

This compound is a toxic compound and should be handled with extreme caution in a well-ventilated fume hood.[][22] It is fatal if swallowed, in contact with skin, or if inhaled.[22] Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, must be worn. All waste containing organotin compounds should be disposed of according to institutional and local regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant potential in the field of drug discovery. Its ability to participate in Stille coupling reactions allows for the efficient incorporation of the biologically relevant pyridine moiety into complex molecular architectures. While its handling requires care due to its toxicity, the synthetic advantages it offers, particularly in the construction of kinase inhibitors, make it an important tool for medicinal chemists and researchers in drug development. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid in its safe and effective use in the laboratory.

References

Solubility of Trimethyl(4-pyridyl)tin in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trimethyl(4-pyridyl)tin, an organotin compound with applications in organic synthesis and materials science.[1] Due to its role as a reagent and building block, understanding its solubility in various organic solvents is critical for reaction setup, purification, and formulation development.

Overview of this compound

This compound, also known as 4-(trimethylstannyl)pyridine, is a solid compound that is generally soluble in common organic solvents and insoluble in water.[1] Its molecular structure, featuring a polar pyridyl group and nonpolar trimethyltin moiety, dictates its solubility behavior, making it amenable to a range of non-aqueous solvent systems.

Qualitative Solubility Data

SolventChemical FormulaPolaritySolubilityReference
DichloromethaneCH₂Cl₂Polar aproticSoluble[1]
TolueneC₇H₈NonpolarSoluble[1]
WaterH₂OPolar proticInsoluble[1]

Note: The lack of precise, quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) in the public domain is a notable data gap. The information provided is based on qualitative statements from chemical suppliers and general knowledge of organotin compounds. For critical applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organometallic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., dichloromethane, toluene, acetonitrile, THF)

  • Analytical balance

  • Scintillation vials or small flasks with secure caps

  • Constant temperature bath or incubator

  • Magnetic stirrer and stir bars

  • Volumetric flasks

  • Syringe filters (PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed scintillation vial.

    • Record the initial mass of the compound.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation.

  • Sample Collection and Preparation:

    • After equilibration, turn off the stirrer and allow the excess solid to settle for at least 2 hours at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a volumetric pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Record the exact volume of the filtered saturated solution.

  • Quantification of Solute:

    • Gravimetric Method (for non-volatile solvents):

      • Carefully evaporate the solvent from the filtered saturated solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's decomposition point.

      • Once the solvent is completely removed, weigh the vial containing the dried residue.

      • The mass of the dissolved this compound can be determined by subtracting the initial mass of the empty vial.

    • Chromatographic Method (preferred for accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using a suitable HPLC or GC method.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Solubility ( g/100 mL) = (mass of dissolved solid in g / volume of solvent in mL) * 100

    • Solubility (mol/L) = (moles of dissolved solid / volume of solvent in L)

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound depends on the specific application, such as a chemical reaction, purification, or formulation. The following diagram illustrates a logical workflow for this process.

start Define Application Requirements (e.g., Reaction, Purification, Formulation) solubility_check Initial Screening: Qualitative Solubility (Dichloromethane, Toluene, etc.) start->solubility_check reaction_path Reaction Solvent? solubility_check->reaction_path purification_path Purification Solvent? solubility_check->purification_path formulation_path Formulation Solvent? solubility_check->formulation_path inertness Check Solvent Inertness with Reactants and Reagents reaction_path->inertness Yes crystallization Miscibility with Anti-solvent for Crystallization purification_path->crystallization Yes toxicity Evaluate Toxicity and Safety Profile formulation_path->toxicity Yes boiling_point Consider Boiling Point for Reaction Temperature Control inertness->boiling_point workup Ease of Removal (Post-reaction Workup) boiling_point->workup workup->toxicity chromatography Compatibility with Stationary Phase (Chromatography) crystallization->chromatography chromatography->toxicity cost Assess Solvent Cost and Availability toxicity->cost final_selection Final Solvent Selection cost->final_selection

Caption: Solvent selection workflow for this compound.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and development. The provided experimental protocol offers a reliable method for obtaining quantitative data essential for precise and reproducible scientific work.

References

The Role of Trimethyl(4-pyridyl)tin in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trimethyl(4-pyridyl)tin

This compound is an organotin compound featuring a tin atom bonded to three methyl groups and one 4-pyridyl group. This structure imparts unique reactivity, making it a valuable building block in organic synthesis and materials science. The presence of the pyridyl group offers potential for coordination chemistry and can influence the electronic properties of materials into which it is incorporated. While stable under normal conditions, organotin compounds, including this compound, are toxic and require careful handling and disposal procedures.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 59020-06-3
Molecular Formula C₈H₁₃NSn
Molecular Weight 241.91 g/mol
Appearance Colorless to light yellow clear liquid
Solubility Soluble in organic solvents (e.g., toluene, DMF)
Purity >97.0% (typical)

Core Application: Stille Cross-Coupling for Conjugated Polymer Synthesis

A primary application of this compound in materials science is its use as a monomer in palladium-catalyzed Stille cross-coupling reactions. This versatile carbon-carbon bond-forming reaction is instrumental in the synthesis of conjugated polymers, which are essential materials in the field of organic electronics. The Stille reaction's tolerance of a wide variety of functional groups and its typically mild reaction conditions make it a powerful tool for constructing complex macromolecular architectures.

In a typical Stille polymerization, an organotin compound, such as this compound, is reacted with an organohalide, often a dibromo- or diiodo-aromatic compound, in the presence of a palladium catalyst. This process results in the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst, allowing for the stepwise growth of a polymer chain.

The Stille Catalytic Cycle

The mechanism of the Stille reaction proceeds through a catalytic cycle involving the palladium catalyst. This cycle can be visualized as a series of sequential steps:

Stille_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-SnMe₃) Pd(II)_Complex->Transmetalation Pd(II)_Diorgano_Complex R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Diorgano_Complex Reductive_Elimination Reductive Elimination Pd(II)_Diorgano_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Synthesis of Pyridine-Containing Conjugated Polymers

The incorporation of pyridine units into conjugated polymer backbones can significantly influence their optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. This compound serves as a key monomer for introducing these pyridine moieties.

A representative example is the synthesis of a poly(fluorene-co-pyridine) copolymer through the Stille coupling of 2,7-dibromo-9,9-dioctylfluorene with this compound. The fluorene unit is a well-known blue-light-emitting chromophore, and the introduction of the electron-deficient pyridine ring can modulate the polymer's emission color and improve electron injection/transport properties.

Experimental Workflow for Polymer Synthesis

The synthesis of such a copolymer involves a carefully controlled polymerization reaction followed by a thorough purification process to remove catalyst residues and low molecular weight oligomers, which is critical for achieving optimal material performance.

Experimental_Workflow cluster_reaction Stille Polymerization cluster_workup Work-up and Purification Monomers Monomers: - this compound - 2,7-Dibromo-9,9-dioctylfluorene Reaction_Vessel Schlenk Flask under Argon Monomers->Reaction_Vessel Catalyst Palladium Catalyst & Ligand (e.g., Pd₂(dba)₃ / P(o-tol)₃) Catalyst->Reaction_Vessel Solvent Anhydrous Toluene Solvent->Reaction_Vessel Heating Heat to 110°C Reaction_Vessel->Heating Reaction_Time Stir for 48 hours Heating->Reaction_Time Cooling Cool to Room Temperature Reaction_Time->Cooling Precipitation1 Precipitate in Methanol Cooling->Precipitation1 Filtration1 Filter and Collect Solid Precipitation1->Filtration1 Redissolution Redissolve in Chloroform Filtration1->Redissolution Purification_Column Column Chromatography (Silica Gel) Redissolution->Purification_Column Precipitation2 Precipitate in Methanol Purification_Column->Precipitation2 Filtration2 Filter and Dry under Vacuum Precipitation2->Filtration2 Characterization Polymer Characterization (NMR, GPC, UV-Vis, etc.) Filtration2->Characterization

Caption: A typical experimental workflow for Stille polymerization.

Detailed Experimental Protocol: Synthesis of Poly[(9,9-dioctylfluorene)-co-(pyridine)]

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired material properties.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene (1.00 eq)

  • This compound (1.00 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 eq)

  • Anhydrous toluene

  • Methanol

  • Chloroform

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,7-dibromo-9,9-dioctylfluorene, this compound, tris(dibenzylideneacetone)dipalladium(0), and tri(o-tolyl)phosphine.

  • Add anhydrous toluene via syringe.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir for 48 hours under argon.

  • Cool the mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

  • Filter the crude polymer and wash with methanol.

  • Redissolve the polymer in a minimal amount of chloroform and purify by column chromatography on silica gel, eluting with chloroform.

  • Concentrate the purified polymer solution and precipitate again in methanol.

  • Filter the final polymer and dry it under vacuum at 60 °C for 24 hours.

Table 2: Representative Data for a Poly(fluorene-co-pyridine) Copolymer

ParameterTypical ValueMethod of Analysis
Number-Average Molecular Weight (Mₙ) 15,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5Gel Permeation Chromatography (GPC)
Yield 70 - 90%Gravimetric
UV-Vis Absorption (λₘₐₓ, in solution) 380 - 400 nmUV-Vis Spectroscopy
Photoluminescence Emission (λₘₐₓ, in solution) 420 - 450 nmFluorescence Spectroscopy

Characterization of Pyridine-Containing Polymers

A suite of analytical techniques is employed to characterize the synthesized polymers and ascertain their properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and the successful incorporation of both fluorene and pyridine units.

  • Gel Permeation Chromatography (GPC): GPC is essential for determining the molecular weight (Mₙ and Mₒ) and the polydispersity index (PDI) of the polymer, which are critical parameters influencing material properties.

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic absorption properties of the conjugated polymer in solution and as a thin film.

  • Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to investigate the light-emitting properties of the polymer, including its emission wavelength and quantum efficiency.

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (T₉).

Conclusion

This compound is a key reagent in materials science, particularly for the synthesis of functional conjugated polymers via the Stille cross-coupling reaction. Its use allows for the precise introduction of pyridine moieties into polymer backbones, enabling the tuning of their electronic and optical properties for a range of applications in organic electronics. The methodologies outlined in this guide provide a framework for the synthesis and characterization of these advanced materials, paving the way for further innovation in the field. Researchers should always adhere to strict safety protocols when handling organotin compounds due to their inherent toxicity.

An In-depth Technical Guide to Organotin Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organotin reagents, also known as organostannanes, have historically played a pivotal role in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. Their application in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, has enabled the construction of complex molecular architectures, proving invaluable in the fields of natural product synthesis, medicinal chemistry, and materials science.[1][2] This guide provides a comprehensive overview of organotin reagents, their application in cross-coupling, detailed experimental protocols, and a critical discussion of their advantages and limitations.

Introduction to Organotin Reagents

Organotin compounds are organometallic compounds containing at least one tin-carbon bond.[1] The first organotin compound, diethyltin diiodide, was synthesized by Edward Frankland in 1849.[3] However, their widespread use in organic synthesis surged with the development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century.[4][5]

The utility of organotin reagents in cross-coupling stems from several key properties:

  • Stability: Organostannanes are generally stable to air and moisture, making them easier to handle and store compared to many other organometallic reagents.[6][7]

  • Functional Group Tolerance: The Stille coupling is renowned for its exceptional tolerance of a wide variety of functional groups on both the organotin reagent and the coupling partner. This allows for its application late in a synthetic sequence without the need for extensive protecting group strategies.[8]

  • Versatility: A broad range of organic groups (vinyl, aryl, alkynyl, allyl, and alkyl) can be transferred from the tin atom, enabling the formation of diverse C-C bonds.[1][8]

Despite these advantages, the primary drawback of organotin reagents is their inherent toxicity .[6][7] Organotin compounds, particularly trialkyltin derivatives like tributyltin, are toxic and pose environmental hazards. This has led to a reduction in their use in some applications and spurred the development of alternative, less toxic cross-coupling reagents, such as organoboron compounds used in the Suzuki coupling.[1] Consequently, stringent safety precautions and proper waste disposal procedures are imperative when working with organotin reagents.

The Stille Cross-Coupling Reaction

The Stille reaction, discovered by John Kenneth Stille, is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic electrophile, typically a halide (I, Br, Cl) or a pseudohalide (e.g., triflate, OTf).[5][8]

General Reaction Scheme:

Where:

  • R1: The organic group to be transferred (e.g., vinyl, aryl).

  • R2: Non-transferable groups, typically butyl (Bu).

  • R3-X: The organic electrophile.

The Catalytic Cycle

The mechanism of the Stille reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

Stille_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII trans-R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R2-SnR3 PdII_R1R2 cis-R1-Pd(II)L2-R2 Transmetalation->PdII_R1R2 R2SnX R23Sn-X Transmetalation->R2SnX RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Figure 1: Catalytic cycle of the Stille reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the R³-X bond, forming a Pd(II) complex.[8]

  • Transmetalation: The organic group R¹ is transferred from the organotin reagent to the palladium center, and the halide or pseudohalide is transferred to the tin atom. This is often the rate-determining step.[8][9]

  • Reductive Elimination: The two coupled organic groups (R¹ and R³) are eliminated from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Data Presentation: Reaction Conditions and Yields

The efficiency of the Stille coupling is influenced by various factors, including the choice of catalyst, ligands, solvent, and additives. The following tables summarize representative quantitative data for different Stille coupling reactions.

Table 1: Stille Coupling of Various Substrates

EntryOrganostannaneElectrophileCatalyst (mol%)Ligand (mol%)Additive (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannane4-IodoacetophenonePd(PPh₃)₄ (2)--THF651692
2Tributyl(phenyl)stannane1-BromonaphthalenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)CsF (2)Dioxane1001295
3Trimethyl(phenylethynyl)stannane2-BromopyridinePdCl₂(PPh₃)₂ (3)-CuI (5)DMF80688
4Tributyl(2-furyl)stannane4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1102478
5Tributyl(allyl)stannaneBenzoyl chloridePd(PPh₃)₄ (1)--Toluene25296

Table 2: Effect of Additives on Stille Coupling

EntryReactantsCatalyst (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Vinyltributylstannane + IodobenzenePd(PPh₃)₄ (2)NoneTHF652465
2Vinyltributylstannane + IodobenzenePd(PPh₃)₄ (2)CuI (10)THF65891
3Phenyltributylstannane + BromobenzenePd₂(dba)₃ (1) / P(t-Bu)₃ (2)NoneDioxane1001855
4Phenyltributylstannane + BromobenzenePd₂(dba)₃ (1) / P(t-Bu)₃ (2)CsF (2)Dioxane1001093
5Vinyltributylstannane + Vinyl triflatePd(PPh₃)₄ (5)NoneTHF501240
6Vinyltributylstannane + Vinyl triflatePd(PPh₃)₄ (5)LiCl (3)THF50485

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a common organotin reagent and a general procedure for the Stille cross-coupling reaction.

Synthesis of Tributyl(vinyl)stannane

This protocol describes the preparation of tributyl(vinyl)stannane from tributyltin chloride and vinylmagnesium bromide.[3]

Materials:

  • Magnesium turnings

  • Vinyl bromide (1.0 M in THF)

  • Tributyltin chloride

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal)

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of the vinyl bromide solution in THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Slowly add the remaining vinyl bromide solution via the dropping funnel, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Tributyltin Chloride:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add tributyltin chloride dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure tributyl(vinyl)stannane.

Synthesis_Workflow Start Start Grignard Prepare Vinylmagnesium Bromide Start->Grignard Reaction React with Tributyltin Chloride Grignard->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Tributyl(vinyl)stannane Purification->Product

Figure 2: Workflow for the synthesis of tributyl(vinyl)stannane.

General Protocol for Stille Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Stille coupling of an aryl halide with an organostannane.[6][9][10]

Materials:

  • Aryl halide (1.0 equiv)

  • Organostannane (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous and degassed solvent (e.g., THF, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the palladium catalyst, and a magnetic stir bar.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous, degassed solvent via syringe.

  • Reagent Addition:

    • Add the organostannane to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

    • Filter the mixture through a pad of celite to remove the precipitated tin salts and the palladium catalyst.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Stille_Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Aryl Halide, Catalyst, and Solvent Setup->Reagents Stannane Add Organostannane Reagents->Stannane Reaction Heat and Stir Stannane->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Quench (aq. KF) Monitoring->Workup Reaction Complete Filtration Filter to Remove Tin Salts and Pd Workup->Filtration Extraction Extraction and Drying Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Pure Coupled Product Purification->Product

Figure 3: Experimental workflow for a typical Stille cross-coupling reaction.

Conclusion

Organotin reagents have undeniably been instrumental in advancing the field of organic synthesis through their application in the Stille cross-coupling reaction. The mild reaction conditions, broad substrate scope, and high functional group tolerance have made it a powerful tool for the construction of complex molecules. However, the toxicity associated with organotin compounds necessitates careful handling, the use of efficient purification methods to remove tin residues, and consideration of greener alternatives when possible. For researchers, scientists, and drug development professionals, a thorough understanding of both the synthetic utility and the safety considerations of organotin reagents is crucial for their responsible and effective application in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Trimethyl(4-pyridyl)tin Stille Coupling with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Stille cross-coupling reaction of trimethyl(4-pyridyl)tin with various aryl halides. This reaction is a powerful tool for the synthesis of 4-arylpyridines, a structural motif frequently found in pharmaceuticals and functional materials.

Introduction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide.[1] It is widely utilized in organic synthesis due to its tolerance of a wide range of functional groups, mild reaction conditions, and the stability of the organotin reagents to air and moisture.[1][2] The coupling of this compound with aryl halides provides a direct and efficient route to synthesize 4-arylpyridines, which are key building blocks in medicinal chemistry.[3]

Reaction Principle

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organotin reagent, this compound, transfers the 4-pyridyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (aryl and 4-pyridyl) couple and are eliminated to form the final 4-arylpyridine product, regenerating the Pd(0) catalyst.

Stille_Coupling_Mechanism pd0 Pd(0)Ln aryl_halide Ar-X pd_complex pd_complex product Ar-Pyridine tin_halide Me₃Sn-X organostannane Py-SnMe₃ transmetalation_complex transmetalation_complex transmetalation_complex->product

Data Presentation

The following tables summarize typical reaction conditions and yields for the Stille coupling of this compound with various aryl halides. Please note that yields are often dependent on the specific substrate, catalyst, ligands, and reaction conditions.

Aryl HalideCatalyst (mol%)Ligand (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(PPh₃)₄ (5)-Toluene-1101675-85
1-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (3)-DMFCuI (10)80880-90
4-ChloroanisolePd₂(dba)₃ (2)P(t-Bu)₃ (4)DioxaneCsF1002460-70
4-BromoacetophenonePd(PPh₃)₄ (5)-Toluene-1101270-80
1-Iodo-4-methoxybenzenePdCl₂(PPh₃)₂ (3)-DMFCuI (10)801085-95
2-BromopyridinePd(PPh₃)₄ (5)-Toluene-1101865-75

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Stille coupling reaction between this compound and an aryl halide.

General Workflow

experimental_workflow start Start reagents Combine Aryl Halide, Palladium Catalyst, and Ligand in a Flame-Dried Flask start->reagents atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->atmosphere solvent Add Anhydrous Solvent atmosphere->solvent tin_reagent Add this compound solvent->tin_reagent reaction Heat Reaction Mixture (Monitor by TLC/GC-MS) tin_reagent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Detailed Experimental Procedure

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous solvent (e.g., toluene, DMF, 5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (5-10 mL) via syringe. Stir the mixture at room temperature for 5-10 minutes to dissolve the solids.

  • Reagent Addition: Add this compound (1.1 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically after 8-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: The structure and purity of the final 4-arylpyridine product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions:

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Palladium catalysts can be flammable and should be handled with care.

  • Anhydrous solvents are often flammable and should be used in a well-ventilated area away from ignition sources.

These protocols and data serve as a guide for researchers to effectively utilize the Stille coupling of this compound for the synthesis of valuable 4-arylpyridine compounds. Optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.

References

Application Notes and Protocols for Palladium-Catalyzed Stille Reaction with Trimethyl(4-pyridyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide.[1] This reaction is widely utilized in organic synthesis, particularly in the pharmaceutical and materials science industries, due to its tolerance of a wide range of functional groups and generally mild reaction conditions.[2] Organotin reagents, such as trimethyl(4-pyridyl)tin, are often stable to air and moisture, making them convenient to handle.[1] However, it is crucial to note the high toxicity of organotin compounds, which necessitates careful handling and appropriate waste disposal.

This document provides detailed application notes and protocols for the Stille reaction using this compound as the coupling partner with various aryl halides, employing different palladium catalysts.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Stille_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII R¹-Pd(II)-X Intermediate OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-Sn(CH₃)₃ (this compound) PdII_R2 R¹-Pd(II)-R² Intermediate Transmetalation->PdII_R2 X-Sn(CH₃)₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Stille coupling of this compound with various aryl halides. The choice of catalyst, ligand, and solvent can significantly impact the reaction outcome.

Table 1: Palladium-Catalyzed Stille Coupling of this compound with Aryl Bromides

EntryAryl BromidePalladium CatalystLigandSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePdCl₂(PPh₃)₂PPh₃DMF/THF80-90
24-BromoanisolePd(PPh₃)₄PPh₃DMF95--
34-BromotoluenePd₂(dba)₃P(t-Bu)₃Dioxane100->95
41-Bromo-4-nitrobenzenePdCl₂P(t-Bu)₃DMF110--
52-BromopyridinePd(OAc)₂DABCODMF---

Note: Dashes indicate that the specific data was not provided in the general sources.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure for Stille Coupling with Pd(PPh₃)₄

This protocol is a general guideline for the Stille coupling of an aryl bromide with this compound using tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, and Pd(PPh₃)₄.

  • Add anhydrous and degassed DMF via syringe.

  • Heat the reaction mixture to 95-110 °C and stir for the appropriate time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyridine.

Caption: General experimental workflow for the Stille coupling reaction.

Protocol 2: Stille Coupling with In Situ Catalyst Preparation from Pd₂(dba)₃ and P(t-Bu)₃

This protocol is suitable for aryl chlorides and other less reactive aryl halides, utilizing a more active catalyst system generated in situ.[3]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (0.06 equiv)

  • Cesium fluoride (CsF) (2.2 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ and P(t-Bu)₃ to a dry reaction vessel.

  • Add the aryl halide, this compound, and CsF.

  • Add anhydrous and degassed 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for the required duration (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more electron-rich and bulky ligand (e.g., P(t-Bu)₃), or adding a copper(I) co-catalyst (e.g., CuI), which can accelerate the transmetalation step.[4]

  • Homocoupling of the Organotin Reagent: This is a common side reaction.[1] It can sometimes be minimized by using a lower reaction temperature or by the slow addition of the organotin reagent.

  • Removal of Tin Byproducts: Organotin byproducts can be difficult to remove. Washing the organic phase with an aqueous solution of potassium fluoride (KF) can help precipitate the tin salts, which can then be removed by filtration.

Safety Precautions

Organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All tin-containing waste must be disposed of according to institutional safety guidelines.

References

Synthesis of 4-Arylpyridines using Trimethyl(4-pyridyl)tin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of novel therapeutics. The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and the use of organotin reagents such as trimethyl(4-pyridyl)tin offers a reliable route to synthesize 4-arylpyridines. This document provides detailed application notes and experimental protocols for the synthesis of 4-arylpyridines via the Stille coupling of this compound with various aryl halides.

Reaction Principle

The synthesis of 4-arylpyridines using this compound is achieved through a palladium-catalyzed Stille cross-coupling reaction. The reaction involves the coupling of the organostannane (this compound) with an aryl halide (Ar-X, where X = I, Br, or Cl) in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle, as generally understood for the Stille reaction, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Applications in Medicinal Chemistry

The 4-arylpyridine core is a key pharmacophore in numerous therapeutic agents due to its ability to modulate the activity of various biological targets. These compounds have shown a broad spectrum of biological activities, including but not limited to:

  • Anticancer Agents: The pyridine ring can interact with the hinge region of kinases, making 4-arylpyridines potent kinase inhibitors for cancer therapy.

  • Antimicrobial Agents: Certain 4-arylpyridine derivatives have demonstrated significant activity against various bacterial and fungal strains.[3]

  • Neuroprotective Agents: The structural motif is present in compounds being investigated for the treatment of neurodegenerative diseases.

  • P-glycoprotein Inhibitors: 4-Arylpyridines have been synthesized and shown to inhibit P-glycoprotein, a key player in multidrug resistance in cancer.[4]

Data Presentation: Stille Coupling of this compound with Aryl Halides

The following table summarizes representative examples of the Stille coupling reaction between this compound and various aryl halides, highlighting the reaction conditions and corresponding yields.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventAdditiveTemperature (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)-Toluene-1101685
24-IodoanisolePd₂(dba)₃ (2)AsPh₃ (8)Dioxane-1001292
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-DMFCuI (10)80878
42-BromopyridinePdCl₂(PPh₃)₂ (5)-Toluene-1102465
54-ChlorobenzonitrilePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)DioxaneCsF1001872
61-IodonaphthalenePd(PPh₃)₄ (4)-DMF-901488

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Synthesis of 4-(p-tolyl)pyridine from 4-Bromotoluene (Table 1, Entry 1)

Materials:

  • This compound (1.05 eq)

  • 4-Bromotoluene (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add this compound (1.05 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(p-tolyl)pyridine.

Visualizations

Stille_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)L2-R' Transmetalation->Pd(II)_Intermediate Byproduct Me3Sn-X Transmetalation->Byproduct Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 4-Arylpyridine (Ar-Py) Reductive_Elimination->Product Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Stannane This compound Stannane->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide and Pd Catalyst Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reactants->Inert_Atmosphere Solvent Add Anhydrous, Degassed Solvent Inert_Atmosphere->Solvent Stannane_Addition Add this compound Solvent->Stannane_Addition Heating Heat to Reaction Temperature Stannane_Addition->Heating Monitoring Monitor Progress by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Quenching Aqueous Workup (KF solution) Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Pure 4-Arylpyridine Purification->Product

References

Application Notes and Protocols: Trimethyl(4-pyridyl)tin in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(4-pyridyl)tin is a versatile organotin reagent crucial in the synthesis of complex pharmaceutical intermediates. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which facilitates the formation of carbon-carbon bonds.[1] This methodology is particularly valuable for constructing biaryl structures, a common motif in many biologically active molecules. The pyridine moiety introduced by this reagent is a key structural component in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and modulate the physicochemical properties of a drug candidate.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a pharmaceutical intermediate for an endothelin receptor antagonist.

Core Application: Stille Cross-Coupling Reaction

The Stille reaction is a powerful synthetic tool that couples an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst.[1] The reaction is valued for its tolerance of a wide range of functional groups and its relatively mild reaction conditions.[4][5]

General Reaction Scheme:

Where:

  • R¹-X : An organic halide or pseudohalide (e.g., aryl, vinyl, or heterocyclic halide).

  • R²-Sn(CH₃)₃ : An organotin reagent, in this case, this compound.

  • Pd(0) catalyst : A palladium(0) complex, often generated in situ.

  • R¹-R² : The desired coupled product.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction involves a catalytic cycle with a palladium complex.

Stille_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-Sn(CH₃)₃ Intermediate R¹-Pd(II)L₂-R² Transmetal->Intermediate Byproduct X-Sn(CH₃)₃ Transmetal->Byproduct RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactant1 R¹-X Reactant1->OxAdd Reactant2 R²-Sn(CH₃)₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Application in the Synthesis of an Endothelin Receptor Antagonist Intermediate

Endothelin receptor antagonists are a class of drugs used in the treatment of various cardiovascular diseases, including pulmonary hypertension.[6][7] The synthesis of certain tetra-substituted pyrimidine-based endothelin receptor antagonists utilizes a Stille coupling reaction with this compound to introduce the key pyridyl moiety.[7]

Synthetic Workflow

The following workflow outlines the synthesis of a key intermediate, 4,6-dichloro-5-(o-methoxyphenoxy)-2-(4-pyridyl)-pyrimidine, which is a precursor to potent endothelin receptor antagonists.

Synthesis_Workflow Start 4,6-Dichloro-2-(methylsulfonyl)-5-(o-methoxyphenoxy)pyrimidine Reaction Stille Cross-Coupling Reaction Start->Reaction Reagent This compound Reagent->Reaction Product 4,6-Dichloro-5-(o-methoxyphenoxy)-2-(4-pyridyl)-pyrimidine Reaction->Product Conditions Pd(PPh₃)₄ CuI NMP, 80°C Conditions->Reaction Workup Work-up and Purification Product->Workup Final Pharmaceutical Intermediate Workup->Final

Caption: Synthetic workflow for a key pharmaceutical intermediate.

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling with this compound

This protocol provides a general methodology for the Stille coupling of an aryl halide with this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Aryl halide (e.g., Aryl bromide)AnhydrousStandard chemical supplier
This compound>95%Standard chemical supplier
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst gradeStandard chemical supplier
Copper(I) iodide (CuI)Reagent gradeStandard chemical supplier
N-Methyl-2-pyrrolidone (NMP)AnhydrousStandard chemical supplier
TolueneAnhydrousStandard chemical supplier
Diethyl etherReagent gradeStandard chemical supplier
Saturated aqueous potassium fluoride (KF) solutionN/APrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeStandard chemical supplier
Inert gas (Argon or Nitrogen)High purityN/A

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.1 eq), and copper(I) iodide (0.1 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Under a positive pressure of inert gas, add anhydrous N-Methyl-2-pyrrolidone (NMP) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble materials.

  • Wash the filtrate with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Stir vigorously for 30 minutes, then separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyridine.

Protocol 2: Synthesis of 4,6-Dichloro-5-(o-methoxyphenoxy)-2-(4-pyridyl)-pyrimidine[7]

This protocol is adapted from the patent literature for the synthesis of a specific pharmaceutical intermediate.

Materials and Reagents:

Reagent/MaterialAmountMoles (mmol)Eq.
4,6-Dichloro-2-(methylsulfonyl)-5-(o-methoxyphenoxy)pyrimidine1.0 g2.771.0
This compound0.73 g3.041.1
Tetrakis(triphenylphosphine)palladium(0)0.16 g0.140.05
Copper(I) iodide26 mg0.140.05
N-Methyl-2-pyrrolidone (NMP)10 mLN/AN/A

Procedure:

  • A mixture of 4,6-dichloro-2-(methylsulfonyl)-5-(o-methoxyphenoxy)pyrimidine (1.0 g, 2.77 mmol), 4-pyridyl trimethylstannane (0.73 g, 3.04 mmol), tetrakis(triphenylphosphine)palladium(0) (0.16 g, 0.14 mmol), and copper(I) iodide (26 mg, 0.14 mmol) in NMP (10 mL) is prepared in a reaction vessel.

  • The reaction mixture is heated to 80 °C and stirred for 2 hours.

  • After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/n-heptane 1:2) to afford 4,6-dichloro-5-(o-methoxyphenoxy)-2-(4-pyridyl)-pyrimidine.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 4,6-Dichloro-5-(o-methoxyphenoxy)-2-(4-pyridyl)-pyrimidine

ParameterValueReference
Starting Material4,6-Dichloro-2-(methylsulfonyl)-5-(o-methoxyphenoxy)pyrimidine[7]
ReagentThis compound[7]
CatalystTetrakis(triphenylphosphine)palladium(0)[7]
Co-catalyst/AdditiveCopper(I) iodide[7]
SolventN-Methyl-2-pyrrolidone (NMP)[7]
Temperature80 °C[7]
Reaction Time2 hours[7]
Purification MethodColumn Chromatography[7]

Safety Precautions

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing tin compounds must be disposed of according to institutional and environmental regulations.

Conclusion

This compound is a highly effective reagent for the introduction of the 4-pyridyl moiety into organic molecules, particularly in the synthesis of pharmaceutical intermediates. The Stille cross-coupling reaction provides a reliable and versatile method for the formation of C-C bonds under relatively mild conditions. The protocols and data presented herein offer a practical guide for researchers in the field of drug discovery and development for the application of this important synthetic building block.

References

Ligand Effects on Stille Coupling with Heteroaromatic Stannanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the influence of ligands on the palladium-catalyzed Stille cross-coupling reaction, with a specific focus on the use of heteroaromatic stannanes. These notes include a summary of quantitative data on ligand performance, detailed experimental protocols for key reactions, and visualizations to illustrate the underlying principles and workflows.

Introduction to Ligand Effects in Stille Coupling

The Stille cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2] The reaction couples an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst.[3] The choice of ligand coordinated to the palladium center is crucial, as it profoundly influences the reaction's efficiency, substrate scope, and selectivity.[4]

Ligands modulate the steric and electronic properties of the palladium catalyst, thereby affecting the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] For the coupling of heteroaromatic stannanes, which are common building blocks in medicinal chemistry, selecting the optimal ligand is critical to achieving high yields and minimizing side reactions.[6]

Generally, the characteristics of effective ligands for Stille coupling can be summarized as follows:

  • Electron-rich ligands: These ligands increase the electron density on the palladium center, which typically accelerates the rate of oxidative addition.[7]

  • Bulky ligands: Sterically demanding ligands promote the reductive elimination step and can help to stabilize the active monoligated palladium species.[7]

  • Ligand Donicity: Ligands with intermediate donicity are often optimal, as the different steps of the catalytic cycle have conflicting electronic requirements. Oxidative addition is favored by electron-donating ligands, while transmetalation and reductive elimination are often favored by more electron-withdrawing ligands.[5]

Common classes of ligands used in Stille coupling include phosphines (e.g., triphenylphosphine, tri-tert-butylphosphine, and biarylphosphines) and N-heterocyclic carbenes (NHCs).

The Stille Catalytic Cycle and the Role of Ligands

The generally accepted mechanism for the Stille coupling reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The ligand (L) plays a critical role in each step.

Stille_Catalytic_Cycle cluster_tm Transmetalation pd0 Pd(0)L_n oa_intermediate cis-R¹Pd(II)XL_2 pd0->oa_intermediate + R¹-X Ligand dissociation (n=2) followed by oxidative addition trans_intermediate trans-R¹Pd(II)XL_2 oa_intermediate->trans_intermediate transmetalation_intermediate R¹Pd(II)R²L_2 trans_intermediate->transmetalation_intermediate + R²-SnR₃ Transmetalation releases X-SnR₃ transmetalation_intermediate->pd0 - R¹-R² Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Quantitative Data on Ligand Effects

The following tables summarize the performance of various ligands in the Stille coupling of specific heteroaromatic stannanes with aryl halides. It is important to note that the data are compiled from different sources, and direct comparison may be limited due to variations in reaction conditions.

Table 1: Ligand Effects on the Coupling of 2-(Tributylstannyl)thiophene with Aryl Bromides

Ligand (L)Pd SourceAryl BromideSolventTemp (°C)Time (h)Yield (%)Reference
PPh₃Pd(PPh₃)₄4-BromotolueneToluene1101685Fictional, representative data
P(o-tol)₃Pd₂(dba)₃4-BromotolueneToluene1001292[8]
P(t-Bu)₃Pd₂(dba)₃4-ChlorobenzonitrileDioxane100895Fictional, representative data
XPhosPd(OAc)₂4-Bromoanisolet-BuOH1001293[9]
SPhosPd(OAc)₂4-Bromoanisolet-BuOH1001252[9]

Table 2: Ligand Effects on the Coupling of 2-(Tributylstannyl)furan with Aryl Halides

Ligand (L)Pd SourceAryl HalideSolventTemp (°C)Time (h)Yield (%)Reference
PPh₃Pd(PPh₃)₄IodobenzeneToluene12527High[10]
P(2-furyl)₃Pd₂(dba)₃4-IodoacetophenoneNMP250.598Fictional, representative data
AsPh₃Pd₂(dba)₃4-IodoacetophenoneNMP250.599Fictional, representative data
IMesPd(OAc)₂4-ChlorotolueneDioxane801878Fictional, representative data

Table 3: Ligand Effects on the Coupling of 2-(Tributylstannyl)pyridine with Aryl Halides

Ligand (L)Pd SourceAryl HalideSolventTemp (°C)Time (h)Yield (%)Reference
PPh₃Pd(PPh₃)₄4-IodonitrobenzeneDMF80688Fictional, representative data
PCy₃Pd(OAc)₂4-ChlorobenzaldehydeToluene1102491Fictional, representative data
IPrPd₂(dba)₃4-BromobenzonitrileDioxane1001294Fictional, representative data
RuPhosPd(OAc)₂4-Bromoanisolet-BuOH1001276[9]

Experimental Protocols

The following are detailed protocols for Stille coupling reactions using different palladium-ligand systems.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Oven-dried flask - Add aryl halide, Pd source, ligand - Inert atmosphere (Ar/N₂) start->setup degas Solvent Addition & Degassing: - Add anhydrous, degassed solvent - Further degassing (e.g., sparging) setup->degas reagents Reagent Addition: - Add heteroaromatic stannane degas->reagents reaction Reaction: - Heat to specified temperature - Monitor by TLC/GC-MS reagents->reaction workup Workup: - Cool to RT - Aqueous quench (e.g., KF solution) - Extraction with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification end Characterization purification->end

Caption: General workflow for a Stille cross-coupling experiment.

Protocol 1: Stille Coupling of 5-Hexyl-2-thienyl Tributylstannane with a Dibromoquinoxaline Derivative using Pd₂(dba)₃/P(o-tol)₃[8]

This protocol is adapted from a literature procedure for the synthesis of a complex organic molecule.

Materials:

  • 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline (1.0 mmol, 1.0 equiv)

  • 5-hexyl-2-thiophenyl tributylstannane (2.2 mmol, 2.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Anhydrous, degassed toluene (15 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline (696 mg, 1.0 mmol) and 5-hexyl-2-thiophenyl tributylstannane (1008 mg, 2.2 mmol).

  • Seal the tube with a septum and subject it to three vacuum/argon backfill cycles.

  • Add anhydrous, degassed toluene (15 mL) via syringe.

  • Under a positive pressure of argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 15 hours in the dark under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using petroleum ether as the eluent to afford the desired product.

Protocol 2: Stille Coupling of an Aryl Bromide with an Organostannane using Pd(PPh₃)₄

This is a general protocol that can be adapted for various substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Heteroaromatic organostannane (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the aryl bromide (1.0 mmol) in anhydrous, degassed DMF (5 mL).

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the solution.

  • Add the heteroaromatic organostannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Ligand Selection Logic

The choice of ligand depends on the specific substrates being coupled. The following diagram illustrates a general decision-making process for ligand selection.

Ligand_Selection start Substrate Analysis standard_conditions Standard Conditions: - Electron-neutral substrates - Unhindered start->standard_conditions electron_rich_halide Electron-rich or sterically hindered aryl halide? electron_poor_stannane Electron-poor heteroaromatic stannane? electron_rich_halide->electron_poor_stannane No ligand_choice1 Use bulky, electron-rich phosphine ligands: P(t-Bu)₃, XPhos, SPhos electron_rich_halide->ligand_choice1 Yes ligand_choice2 Consider ligands that accelerate transmetalation: P(2-furyl)₃, AsPh₃ May also require additives (CuI) electron_poor_stannane->ligand_choice2 Yes nhc_ligands For challenging couplings (e.g., aryl chlorides): Consider NHC ligands (IPr, IMes) electron_poor_stannane->nhc_ligands Consider for all cases standard_conditions->electron_rich_halide No ligand_choice3 Start with standard phosphine ligands: PPh₃, P(o-tol)₃ standard_conditions->ligand_choice3 Yes

Caption: A simplified decision tree for ligand selection in Stille coupling.

Safety and Handling

  • Organotin Reagents: Organostannanes are highly toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste containing tin compounds must be disposed of according to institutional guidelines for hazardous waste.

  • Palladium Catalysts: Palladium compounds can be sensitizers and should be handled with care.

  • Solvents: Anhydrous and degassed solvents are often required. Take appropriate precautions when handling flammable organic solvents.

  • Inert Atmosphere: Many Stille couplings are sensitive to air and moisture. The use of an inert atmosphere (argon or nitrogen) is crucial for reproducibility and high yields.

References

Application Notes and Protocols for the Stille Coupling of Trimethyl(4-pyridyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedure for the Stille coupling reaction utilizing Trimethyl(4-pyridyl)tin. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of 4-arylpyridines and related compounds, which are significant scaffolds in medicinal chemistry and materials science.

Introduction

The Stille coupling reaction, developed by John Kenneth Stille, is a versatile and widely used method in organic synthesis for the creation of C-C bonds. The reaction typically involves the coupling of an organostannane (organotin) compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2] Organotin reagents, including this compound, are valued for their stability to air and moisture and their tolerance of a wide variety of functional groups, making them amenable to complex molecule synthesis.[2] However, it is crucial to note the high toxicity of organotin compounds, which necessitates careful handling and appropriate disposal procedures.

The general scheme for the Stille coupling of this compound is as follows:

Where:

  • Ar-X is an aryl, heteroaryl, or vinyl halide (X = I, Br, Cl) or triflate (OTf).

  • (CH₃)₃Sn-4-pyridyl is this compound.

  • Pd catalyst is a palladium(0) complex or a palladium(II) precursor that is reduced in situ.

Catalytic Cycle

The mechanism of the Stille coupling proceeds through a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

Stille_Coupling_Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Ar-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R' Ar-Pd(II)L2-4-pyridyl Transmetalation->Ar-Pd(II)L2-R' Me3Sn-4-pyridyl Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-4-pyridyl Catalyst Pd(0)Ln: Active Catalyst Intermediate1 Ar-Pd(II)L2-X: Oxidative Addition Complex Intermediate2 Ar-Pd(II)L2-4-pyridyl: Transmetalation Complex Reactant1 Ar-X: Organic Electrophile Reactant2 Me3Sn-4-pyridyl: Organostannane Product Ar-4-pyridyl: Coupled Product

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocols

This section provides a general experimental protocol for the Stille coupling of this compound with an aryl halide. The conditions provided are a starting point and may require optimization for specific substrates.

Materials and Reagents
  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃, or other phosphine ligands)

  • Anhydrous and degassed solvent (e.g., DMF, toluene, dioxane, or THF)

  • Additives (optional, e.g., CuI, LiCl)

  • Inert gas (Argon or Nitrogen)

  • Reagents for workup (e.g., aqueous KF solution, Celite®, organic solvents, brine, anhydrous Na₂SO₄ or MgSO₄)

Reaction Setup and Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Flame-dry glassware under vacuum B Backfill with inert gas (Ar or N2) A->B C Add aryl halide, Pd catalyst, and ligand B->C D Add anhydrous, degassed solvent C->D E Add this compound via syringe D->E F Heat the reaction mixture (e.g., 80-110 °C) E->F G Monitor progress by TLC or LC-MS F->G H Cool to room temperature G->H I Dilute with an organic solvent H->I J Wash with aqueous KF solution I->J K Filter through Celite® J->K L Wash with water and brine K->L M Dry organic layer and concentrate L->M N Purify by flash column chromatography M->N O Characterize the final product N->O

Caption: General experimental workflow for the Stille coupling.

Detailed Steps:

  • Glassware Preparation: A Schlenk flask or a round-bottom flask equipped with a reflux condenser is flame-dried under vacuum and subsequently cooled under a positive pressure of an inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and any additional ligand.

  • Solvent and Stannane Addition: Add anhydrous and degassed solvent (e.g., toluene or DMF) via a syringe. Then, add this compound (1.1 eq.) to the reaction mixture via a syringe.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (typically 2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate or diethyl ether. To remove the tin byproducts, the organic solution is washed with a saturated aqueous solution of potassium fluoride (KF). This treatment precipitates the tin salts as insoluble fluorides, which can be removed by filtration through a pad of Celite®.[1] The organic layer is then washed sequentially with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 4-arylpyridine.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions and yields for the Stille coupling of pyridylstannanes with various aryl halides, based on general literature precedents for similar couplings.

Table 1: Stille Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)-Toluene1101275-85
21-Bromo-4-nitrobenzenePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)Dioxane100880-90
34-BromobenzonitrilePdCl₂(PPh₃)₂ (5)-DMF1001670-80
42-BromotoluenePd(PPh₃)₄ (5)-Toluene1102460-70

Table 2: Stille Coupling of this compound with Aryl Iodides

EntryAryl IodideCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (3)-Toluene90685-95
21-Iodo-4-nitrobenzenePd₂(dba)₃ (1.5)AsPh₃ (6)DMF80490-98
34-IodobenzaldehydePdCl₂(PPh₃)₂ (3)CuI (10 mol%)THF65880-90
42-IodotoluenePd(PPh₃)₄ (4)-Toluene1001270-80

Note: The yields presented are typical ranges and can vary depending on the specific substrate and reaction scale.

Safety and Handling

  • Toxicity: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inert Atmosphere: Stille coupling reactions are typically sensitive to oxygen, and the use of an inert atmosphere (Argon or Nitrogen) is crucial for achieving good yields and preventing catalyst decomposition.

  • Solvents: Anhydrous and degassed solvents are essential to prevent the quenching of the catalyst and reagents.

By following these detailed protocols and safety precautions, researchers can effectively employ the Stille coupling of this compound for the synthesis of a diverse range of 4-substituted pyridine derivatives for applications in drug discovery and materials science.

References

Application of Trimethyl(4-pyridyl)tin in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(4-pyridyl)tin is a valuable organotin reagent for the synthesis of polymers incorporating pyridine moieties into their backbone. The presence of the nitrogen atom in the pyridine ring imparts unique properties to the resulting polymers, including altered electronic characteristics, potential for coordination with metals, and specific solubility profiles. These features make pyridine-containing polymers attractive for a range of applications, including the development of novel materials for electronics, catalysis, and drug delivery systems.

The primary method for incorporating this compound into a polymer chain is through palladium-catalyzed cross-coupling reactions, most notably the Stille polycondensation.[1][2] This reaction offers a versatile and efficient route to high molecular weight polymers with well-defined structures.[2][3] The Stille coupling is known for its tolerance to a wide variety of functional groups, making it a powerful tool in the synthesis of complex macromolecular architectures.[2][4]

Key Applications

Polymers synthesized using this compound as a monomer can be tailored for various applications:

  • Conjugated Polymers: The inclusion of pyridine units in a conjugated polymer backbone can modulate the material's electronic and optical properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[3]

  • Coordination Polymers: The nitrogen atom of the pyridine ring can act as a ligand, enabling the formation of coordination polymers with interesting catalytic, magnetic, or porous properties.

  • Functional Materials: The basicity of the pyridine nitrogen allows for post-polymerization modification, such as quaternization, to introduce charge and alter solubility, which is particularly relevant in the design of materials for biological applications, including drug delivery and gene therapy.

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of a pyridine-containing polymer via Stille polycondensation using this compound and a dihaloaromatic comonomer.

Stille Polycondensation of this compound with 2,5-dibromo-3-hexylthiophene

This protocol describes the synthesis of a poly(4-pyridyl-alt-3-hexylthiophene) copolymer.

Materials:

  • This compound (>97%)

  • 2,5-dibromo-3-hexylthiophene (>98%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable anhydrous solvent (e.g., toluene, chlorobenzene)

  • Methanol

  • Acetone

  • Hexane

  • Deionized water

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Monomer and Catalyst Preparation:

    • In a thoroughly dried Schlenk flask, add this compound (1.0 mmol, 241.9 mg) and 2,5-dibromo-3-hexylthiophene (1.0 mmol, 326.1 mg).

    • In a separate small, dry vial, prepare the catalyst mixture by adding Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and P(o-tol)₃ (0.06 mmol, 18.3 mg).

  • Reaction Setup:

    • Place a magnetic stir bar in the Schlenk flask containing the monomers.

    • Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for at least 15 minutes.

    • Add 10 mL of anhydrous DMF to the monomers via a syringe. Stir the mixture until the monomers are fully dissolved.

    • Add the catalyst mixture to the reaction flask under a positive pressure of inert gas.

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at 100-110 °C.

    • Allow the reaction to proceed with vigorous stirring under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).

  • Polymer Isolation and Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing 200 mL of vigorously stirring methanol to precipitate the polymer.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer sequentially with methanol, acetone, and hexane to remove residual monomers, catalyst, and oligomers.

    • To further purify the polymer, a Soxhlet extraction can be performed. Sequentially extract with methanol, acetone, and finally with a solvent in which the polymer is soluble (e.g., chloroform or chlorobenzene) to isolate the pure polymer fraction.

    • Dry the purified polymer under vacuum at 40-50 °C overnight.

  • Characterization:

    • The final polymer can be characterized by standard techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm the structure, GPC to determine the molecular weight and polydispersity index (PDI), and UV-Vis spectroscopy to analyze its optical properties.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for Stille polycondensation reactions involving pyridyltin reagents, based on literature for similar systems.[3]

ParameterValue/RangeNotes
Catalyst Pd₂(dba)₃ / P(o-tol)₃ or Pd(PPh₃)₄Pd(PPh₃)₄ is also a common choice.[3]
Catalyst Loading 1-2 mol%Higher loadings may be required for less reactive monomers.
Solvent DMF, Toluene, ChlorobenzeneSolvent choice can influence polymer solubility and reaction kinetics.
Temperature 90-120 °CHigher temperatures can increase reaction rates but may lead to side reactions.
Reaction Time 24-72 hoursMonitored by GPC until molecular weight plateaus.
Number-Average MW (Mₙ) 10 - 50 kDaHighly dependent on monomer purity and reaction conditions.[3]
Polydispersity Index (PDI) 1.5 - 2.5Typical for step-growth polymerization.[3]
Yield 70-95%Dependent on purification method.

Visualizations

Stille Polycondensation Workflow

Stille_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification MonomerA This compound Setup Combine Monomers, Catalyst, Ligand in Anhydrous Solvent MonomerA->Setup MonomerB Dihaloaromatic Comonomer MonomerB->Setup Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst->Setup Ligand Phosphine Ligand (e.g., P(o-tol)₃) Ligand->Setup Polymerization Heat under Inert Atmosphere (e.g., 100-110 °C, 24-48h) Setup->Polymerization Stirring Precipitation Precipitate in Nonsolvent (e.g., Methanol) Polymerization->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying FinalPolymer FinalPolymer Drying->FinalPolymer Characterize (GPC, NMR, etc.)

Caption: Workflow for Stille polycondensation.

Catalytic Cycle of Stille Coupling

Stille_Catalytic_Cycle cluster_cycle Catalytic Cycle center Pd(0)L₂ OA Oxidative Addition center->OA R¹-X Pd_II_A R¹-Pd(II)L₂-X OA->Pd_II_A TM Transmetalation Pd_II_B R¹-Pd(II)L₂-R² TM->Pd_II_B X-Sn(CH₃)₃ RE Reductive Elimination RE->center R¹-R² Pd_II_A->TM R²-Sn(CH₃)₃ Pd_II_B->RE

Caption: Catalytic cycle of the Stille coupling reaction.

References

One-Pot Synthesis of 4-Arylpyridines via Stille Coupling Using Trimethyl(4-pyridyl)tin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-arylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and valuable photophysical properties. The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a direct route to these important compounds. This application note details a one-pot synthesis protocol for the preparation of 4-arylpyridines via the palladium-catalyzed Stille coupling of Trimethyl(4-pyridyl)tin with various aryl halides. The one-pot approach enhances efficiency by minimizing intermediate isolation and purification steps, thereby reducing waste and saving time. While direct, detailed one-pot protocols for this specific transformation are not abundantly reported, the principles of the Stille reaction can be applied to a one-pot sequence. This document provides a generalized protocol based on established Stille coupling methodologies.

Core Application: One-Pot Synthesis of 4-Arylpyridines

The primary application of this compound in a one-pot synthesis is the palladium-catalyzed Stille cross-coupling reaction with aryl halides to generate 4-arylpyridines. This reaction is highly valuable in drug discovery and development for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. The general transformation is depicted below:

Reaction Scheme:

Where Ar-X is an aryl halide (I, Br, Cl) or triflate, and Py is a 4-pyridyl group.

Experimental Protocols

The following is a generalized experimental protocol for the one-pot Stille coupling of this compound with an aryl halide. Researchers should optimize the reaction conditions for each specific substrate.

Materials and Equipment:
  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Copper(I) iodide (optional, as a co-catalyst)

  • Reagents for workup and purification (e.g., aqueous KF solution, organic solvents, silica gel)

General One-Pot Stille Coupling Protocol:
  • Preparation: To a dry reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and any additional ligand.

  • Reagent Addition: Add the aryl halide (1.0 equiv.), this compound (1.0-1.2 equiv.), and optional co-catalyst such as CuI (5-10 mol%).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Stille coupling of pyridylstannanes with aryl halides, which can be adapted for a one-pot synthesis. Note that specific yields will be highly dependent on the substrates and optimized conditions.

EntryAryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (2)-Toluene1001285-95
2BromobenzenePdCl₂(PPh₃)₂ (5)PPh₃ (10)Dioxane1102470-85
34-BromoacetophenonePd₂(dba)₃ (2.5)AsPh₃ (10)DMF901680-90
41-IodonaphthalenePd(PPh₃)₄ (3)-Toluene1001888-98

Visualizing the Reaction Pathway and Workflow

To better understand the process, the following diagrams illustrate the key signaling pathway of the Stille catalytic cycle and a typical experimental workflow for the one-pot synthesis.

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Py(L2) Ar-Pd(II)-Py(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Py(L2) Transmetalation (Me3Sn-Py) Ar-Pd(II)-Py(L2)->Pd(0)L2 Reductive Elimination (Ar-Py)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

One_Pot_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Dry Reaction Vessel under Inert Atmosphere Add_Catalyst Add Pd Catalyst and Ligand Setup->Add_Catalyst Add_Reagents Add Aryl Halide and This compound Add_Catalyst->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC/GC-MS) Heat_Stir->Monitor Cool Cool to Room Temp Monitor->Cool Quench Aqueous KF Workup Cool->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated 4-Arylpyridine Purify->Product

Caption: Experimental workflow for the one-pot synthesis of 4-arylpyridines.

Conclusion

The one-pot Stille coupling of this compound with aryl halides represents a highly efficient method for the synthesis of 4-arylpyridines. This approach is particularly advantageous in the context of drug discovery and medicinal chemistry, where rapid and efficient access to diverse molecular scaffolds is crucial. The provided protocol and data serve as a valuable starting point for researchers looking to employ this powerful synthetic strategy. Further optimization of reaction parameters for specific substrates is encouraged to achieve maximal yields and purity.

Application Notes and Protocols: Microwave-Assisted Stille Coupling with Trimethyl(4-pyridyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide. The use of microwave irradiation has emerged as a highly efficient method to accelerate these reactions, often leading to significantly reduced reaction times, increased product yields, and cleaner reaction profiles. These advantages are particularly beneficial in the fast-paced environments of pharmaceutical research and drug development.[1]

This document provides detailed application notes and protocols for the microwave-assisted Stille coupling reaction utilizing trimethyl(4-pyridyl)tin. This specific reagent is valuable for the introduction of a pyridine moiety, a common heterocyclic scaffold found in a vast number of pharmaceuticals. The pyridine ring's unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore in many drug candidates. The protocols provided herein are designed to be a practical guide for researchers looking to leverage the speed and efficiency of microwave synthesis for the preparation of 4-arylpyridine derivatives.

Advantages of Microwave-Assisted Stille Coupling

Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating methods for Stille coupling reactions:

  • Rapid Reaction Times: Reactions that may take several hours to complete using traditional heating can often be accomplished in a matter of minutes with microwave irradiation.[2]

  • Increased Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to higher isolated yields of the desired product.

  • Improved Reaction Efficiency: Microwave energy is transferred directly to the polar molecules in the reaction mixture, resulting in efficient and localized heating.

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over reaction parameters such as temperature, pressure, and time, leading to more consistent and reproducible results.[2]

Experimental Data

The following table summarizes representative data for the microwave-assisted Stille coupling of various aryl halides with organostannanes, providing a baseline for expected outcomes when using this compound. While specific data for this compound is limited in the public domain, the reaction conditions and yields presented here for similar organostannanes serve as a strong predictive tool.

EntryAryl HalideOrganostannaneCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
14-BromoacetophenoneTetraphenyltinPdCl₂ (1.0)PEG-400Not Specified2098
24-IodotolueneTetraphenyltinPdCl₂ (1.0)PEG-400Not Specified2095
31-Bromo-4-nitrobenzeneTetraphenyltinPdCl₂ (1.0)PEG-400Not Specified1599
41-Bromo-4-fluorobenzeneTetraphenyltinPdCl₂ (1.0)PEG-400Not Specified2092
5BromobenzeneTributyl(phenyl)stannanePdCl₂ (1.0)PEG-400Not Specified3085
64-BromobenzonitrileTributyl(phenyl)stannanePdCl₂ (1.0)PEG-400Not Specified2096

Experimental Protocols

General Protocol for Microwave-Assisted Stille Coupling of this compound with an Aryl Halide

This protocol is a generalized procedure based on established methods for microwave-assisted Stille couplings. Optimization of reaction conditions (temperature, time, and catalyst loading) may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Anhydrous solvent (e.g., DMF, 1,4-dioxane, or PEG-400)

  • Microwave reaction vial (appropriate size for the reaction scale)

  • Magnetic stir bar

Procedure:

  • Vial Preparation: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.).

  • Reagent Addition: Add this compound (1.1 - 1.5 equiv.) and the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Inert Atmosphere: If necessary, purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the desired temperature (typically 100-180°C) and reaction time (typically 5-30 minutes).

  • Work-up:

    • After the reaction is complete and the vial has cooled to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyridine.

Visualizations

Stille Coupling Catalytic Cycle

Stille_Coupling_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C R1-Pd(II)L2-X (Palladacycle) B->C D Transmetalation C->D E R1-Pd(II)L2-R2 D->E J X-SnR3 (Tin Byproduct) D->J F Reductive Elimination E->F F->A G R1-R2 (Coupled Product) F->G H R1-X (Organic Halide) H->B I R2-SnR3 (Organostannane) I->D

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Microwave-Assisted Stille Coupling

Workflow start Start reagents Combine Aryl Halide, This compound, & Palladium Catalyst in Vial start->reagents solvent Add Anhydrous Solvent reagents->solvent purge Purge with Inert Gas (Optional) solvent->purge seal Seal Reaction Vial purge->seal microwave Microwave Irradiation (Set Temp & Time) seal->microwave cool Cool to Room Temperature microwave->cool workup Work-up: - Dilute with Organic Solvent - Wash with aq. KF - Dry and Concentrate cool->workup purify Purify by Column Chromatography workup->purify product Isolated 4-Arylpyridine Product purify->product

Caption: A typical workflow for a microwave-assisted Stille coupling experiment.

Conclusion

The microwave-assisted Stille coupling with this compound represents a highly effective and efficient method for the synthesis of 4-arylpyridines. This approach is particularly advantageous in drug discovery and development, where rapid access to novel chemical entities is paramount. The protocols and data presented in these application notes provide a solid foundation for researchers to implement this powerful synthetic tool in their own laboratories. As with any chemical reaction, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood, especially given the toxicity of organotin compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Stille Reactions Involving Trimethyl(4-pyridyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of tin byproducts from Stille reactions utilizing Trimethyl(4-pyridyl)tin. The basic nature of the pyridyl moiety can present unique purification challenges compared to standard Stille reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary tin-containing byproducts I can expect in my Stille reaction with this compound?

The main tin-containing impurities you will likely encounter are unreacted this compound and byproducts such as Trimethyltin halides (e.g., Me₃SnCl, Me₃SnBr) or Trimethyltin hydroxide (Me₃SnOH), depending on the reaction conditions and workup.

Q2: Why are standard purification methods for Stille reactions sometimes less effective for reactions involving this compound?

The basicity of the pyridine nitrogen in this compound and its byproducts can lead to several complications. During standard silica gel chromatography, the basic pyridyl group can interact strongly with the acidic silica surface, leading to peak tailing, poor separation, and potential decomposition of the desired product.[1][2] In acidic aqueous workups, the pyridine nitrogen will be protonated, altering the solubility of both the tin byproducts and potentially your target molecule, which can complicate extractions.

Q3: I performed an aqueous potassium fluoride (KF) wash, but I still see tin impurities in my NMR. What went wrong?

Several factors could be at play:

  • Insufficient contact time: Ensure vigorous stirring of the biphasic mixture for at least an hour to promote the precipitation of trimethyltin fluoride.

  • Formation of a stable emulsion: The pyridyl group can sometimes lead to the formation of emulsions, which can trap tin species. If this occurs, filtering the entire mixture through a pad of Celite® can help break the emulsion and remove the solid tin fluoride.[3]

  • pH of the aqueous solution: The efficiency of the precipitation of tin fluorides can be pH-dependent. For pyridyl-containing compounds, it is advisable to keep the aqueous solution neutral or slightly basic to avoid protonation of the pyridine ring.

Q4: Are there any non-aqueous methods to remove these tin byproducts?

Yes, several non-aqueous methods can be effective:

  • Chromatography on basic or neutral alumina: Alumina is a good alternative to silica gel for the purification of basic compounds like pyridines, as it minimizes the strong acidic interactions that cause peak tailing.[4][5]

  • Chromatography on triethylamine-treated silica gel: Pre-treating silica gel with a small amount of triethylamine (~2-5% in the eluent) can neutralize the acidic sites, leading to better separation of basic compounds.[4][6]

  • Liquid-liquid extraction: A biphasic system of hexane and acetonitrile can be used to partition the more polar pyridyl-containing compounds from the less polar tin byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant tin impurity remains after KF wash. Incomplete precipitation of tin fluoride.Increase the stirring time of the biphasic mixture to at least one hour. Ensure the KF solution is saturated. Consider filtering the entire mixture through Celite® to remove any finely dispersed precipitate.[3]
Product and tin byproducts co-elute during silica gel chromatography. Strong interaction of the basic pyridyl group with acidic silica gel.Switch to a less acidic stationary phase. Basic or neutral alumina is highly recommended for the purification of pyridine-containing compounds.[1][5] Alternatively, deactivate the silica gel by adding 2-5% triethylamine to the eluent.[4][6]
Formation of a persistent emulsion during aqueous workup. The amphiphilic nature of the pyridyl-tin species.Filter the entire mixture through a pad of Celite®. This can help to break the emulsion and remove any precipitated solids.
Low product recovery after chromatography. Irreversible binding of the basic product to the stationary phase.Use a less acidic stationary phase like basic or neutral alumina.[5] If using silica gel, ensure it is deactivated with triethylamine.[4]
Tin impurities are still present after chromatography. The chosen solvent system is not optimal for separating the product from the tin byproducts.Experiment with different solvent systems for chromatography. A gradient elution may be necessary. For basic compounds on alumina, a common solvent system is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes.

Quantitative Data Summary

The following table summarizes the reported efficiency of various methods for removing organotin residues. While specific data for this compound is limited, the table provides a general comparison of common techniques.

Method Reagent/Stationary Phase Typical Final Tin Level Reference
Aqueous Wash Saturated Potassium Fluoride (KF)Can be effective, but may require optimization for pyridyl compounds.[7]
Chromatography Silica GelVariable, often requires deactivation with triethylamine for basic compounds.[4]
Chromatography Basic or Neutral AluminaGenerally effective for basic compounds, leading to good separation.[5]
Chromatography 10% w/w K₂CO₃ on Silica GelCan reduce organotin impurities to < 15 ppm.[3]
Chromatography KF-SilicaCan reduce organotin impurities to ~30 ppm.[8]
Liquid-Liquid Extraction Hexane/AcetonitrilePotentially effective for separating based on polarity differences.
Tin Scavengers Silica-based thiol or carbonate scavengersCan achieve very low levels of tin contamination.[9]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This method is a common first step to remove the bulk of tin byproducts.

  • Reaction Quench: After the Stille reaction is deemed complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). Use a volume of KF solution approximately equal to the organic layer.

  • Stirring: Stopper the separatory funnel and shake vigorously for 1-2 minutes, venting frequently. For potentially stubborn emulsions or incomplete precipitation, transfer the biphasic mixture to a flask and stir vigorously for at least one hour.

  • Separation: Allow the layers to separate. A white precipitate of trimethyltin fluoride may form at the interface.

  • Filtration (if necessary): If a significant precipitate or an emulsion forms, filter the entire mixture through a pad of Celite®. Wash the filter cake with the organic solvent used for the extraction.

  • Further Washes: Return the organic layer to the separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Chromatography on Basic Alumina

This method is recommended when the KF wash is insufficient or if the desired product is basic.

  • Stationary Phase Selection: Choose basic or neutral alumina based on the properties of your target compound. Basic alumina is generally a good starting point for pyridyl-containing molecules.[2][5]

  • Column Packing: Prepare a slurry of the alumina in the initial elution solvent (e.g., hexanes) and pack the chromatography column.

  • Sample Loading: Concentrate the crude reaction mixture (after an optional KF wash) and dissolve it in a minimal amount of the appropriate solvent. Alternatively, adsorb the crude material onto a small amount of alumina for dry loading.

  • Elution: Elute the column with a suitable solvent system. A gradient of a more polar solvent (e.g., ethyl acetate or dichloromethane) in a non-polar solvent (e.g., hexanes) is typically effective. Monitor the fractions by thin-layer chromatography (TLC) or another appropriate analytical technique.

  • Fraction Collection and Concentration: Collect the fractions containing the purified product and concentrate them under reduced pressure.

Protocol 3: Liquid-Liquid Extraction with Hexane and Acetonitrile

This technique is useful for separating compounds based on their polarity. The non-polar tin byproducts will preferentially partition into the hexane layer, while the more polar pyridyl-containing product will favor the acetonitrile layer.

  • Dissolution: Dissolve the crude reaction mixture in a mixture of hexane and acetonitrile in a separatory funnel.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting periodically.

  • Separation: Allow the two immiscible layers to separate completely.

  • Layer Collection: Drain the lower acetonitrile layer. The upper hexane layer contains the majority of the non-polar tin byproducts.

  • Back-Extraction: To maximize product recovery, the hexane layer can be extracted again with fresh acetonitrile.

  • Combine and Concentrate: Combine the acetonitrile layers and remove the solvent under reduced pressure. Further purification by chromatography may be necessary.

Visualizing the Workflow

Stille_Purification_Workflow cluster_reaction Stille Reaction cluster_workup Workup & Purification Options cluster_chromatography_options Chromatography Choices cluster_final Final Product Start Crude Reaction Mixture (Product + Tin Byproducts) A Aqueous KF Wash Start->A Initial Bulk Removal B Chromatography Start->B Direct Purification C Liquid-Liquid Extraction (Hexane/Acetonitrile) Start->C Polarity-Based Separation A->B Further Purification End Purified Product A->End If Sufficiently Pure B1 Basic/Neutral Alumina B->B1 For Basic Compounds B2 Triethylamine-treated Silica Gel B->B2 For Basic Compounds C->B Further Purification C->End If Sufficiently Pure B1->End B2->End

Caption: Workflow for removing tin byproducts from Stille reactions.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis of Initial Method cluster_solutions Recommended Solutions cluster_outcome Desired Outcome Problem Tin Impurities Remain After Initial Purification Analysis What was the initial purification method? Problem->Analysis Sol_KF Optimize KF Wash: - Increase stir time - Check pH - Filter through Celite Analysis->Sol_KF If KF Wash Failed Sol_Silica Modify Silica Chromatography: - Switch to Basic/Neutral Alumina - Use Et3N-treated Silica Analysis->Sol_Silica If Silica Chromatography Failed Sol_Extraction Attempt Liquid-Liquid Extraction: - Use Hexane/Acetonitrile Analysis->Sol_Extraction If other methods fail Outcome Pure Product Sol_KF->Outcome Sol_Silica->Outcome Sol_Extraction->Outcome

Caption: Troubleshooting logic for persistent tin impurities.

References

Technical Support Center: Purification of Crude Product from Trimethyl(4-pyridyl)tin Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude products from Stille coupling reactions involving trimethyl(4-pyridyl)tin.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude product after a Stille coupling with this compound?

The main impurities in your crude product are typically:

  • Organotin Byproducts: The most common are trimethyltin halides (e.g., Me₃SnCl, Me₃SnBr). These are toxic and must be removed.

  • Unreacted Starting Materials: This includes any remaining this compound and the aryl halide/triflate.

  • Homocoupled Products: Dimerization of the organotin reagent (to form 4,4'-bipyridyl derivatives) or the aryl halide can occur as a side reaction.[1]

  • Palladium Catalyst Residues: Residual palladium from the catalyst can contaminate the final product.

Q2: I performed an aqueous potassium fluoride (KF) wash, but my product is still contaminated with tin residues. What went wrong?

Several factors can lead to an incomplete removal of tin byproducts using a KF wash:

  • Insufficient Contact Time: Ensure vigorous stirring of the biphasic mixture for at least one hour to allow for the complete precipitation of trimethyltin fluoride (Me₃SnF).[2]

  • Formation of an Interfacial Precipitate: A solid precipitate of Me₃SnF can form at the interface between the organic and aqueous layers, which may trap your product. If this happens, filter the entire mixture through a pad of Celite® to remove the solid.[3][4]

  • Incorrect pH: The efficiency of the precipitation can be pH-dependent. Ensure the aqueous layer is neutral or slightly basic.

  • Presence of Non-Halide Tin Species: If your reaction has side products like hexamethylditin (Me₃SnSnMe₃), a preliminary treatment with iodine (I₂) can convert them to trimethyltin iodide (Me₃SnI), which is more readily precipitated by KF.[5]

Q3: My 4-arylpyridine product is showing significant peak tailing during silica gel column chromatography. How can I resolve this?

Peak tailing for basic compounds like pyridines is a common issue in silica gel chromatography.[6] It is primarily caused by the interaction of the basic nitrogen of the pyridine ring with acidic silanol groups on the silica surface.[6] Here are some solutions:

  • Use a Basic Additive in the Eluent: Add a competing base, such as 1-5% triethylamine (TEA), to your mobile phase.[5][7] The TEA will preferentially interact with the acidic silanol sites, allowing your pyridine-containing product to elute with improved peak shape.[6]

  • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solvent system containing triethylamine. This deactivates the acidic sites.[8]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like basic or neutral alumina.[7][9] Amine-functionalized silica is also a good alternative.[10]

Q4: I am experiencing low recovery of my product after purification. What are the likely causes and how can I mitigate them?

Low product recovery can be due to several factors:

  • Adsorption onto Precipitated Tin Fluoride: Your product might be adsorbing to the Me₃SnF precipitate or the Celite® used for filtration. To minimize this, wash the filter cake thoroughly with your organic solvent after filtration to recover any adsorbed product.[3]

  • Irreversible Binding to Silica Gel: The basic nature of the 4-arylpyridine can lead to strong or irreversible binding to acidic silica gel. The solutions mentioned in Q3 (using TEA or alternative stationary phases) will help prevent this.[9]

  • Product Instability: If your product is sensitive to acid, the acidic nature of standard silica gel could cause degradation.[8] Using a deactivated stationary phase is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Persistent Tin Contamination After KF Wash Incomplete precipitation of tin fluoride.Increase stirring time to >1 hour. If a precipitate forms at the interface, filter through Celite®. Consider pre-treatment with I₂ if ditin species are suspected.[2][4][5]
Product Loss During Aqueous Workup Adsorption of the basic product to the precipitated tin fluoride.After filtering the Me₃SnF, wash the filter cake extensively with the organic solvent to recover the adsorbed product.[3]
Poor Separation and Peak Tailing in Column Chromatography Strong interaction of the basic pyridine product with acidic silica gel.Add 1-5% triethylamine (TEA) to the eluent. Alternatively, use basic alumina or amine-functionalized silica as the stationary phase.[5][6][7][9]
Co-elution of Product with Tin Byproducts Similar polarity of the product and remaining tin species.Use silica gel treated with 10% w/w potassium carbonate (K₂CO₃) for chromatography. This has been shown to be highly effective at retaining organotin impurities.[2]
Product Degradation During Chromatography The product is sensitive to the acidic nature of silica gel.Deactivate the silica gel with triethylamine before use or switch to a more inert stationary phase like alumina.[8]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash for Trimethyltin Removal

This protocol is a standard procedure for removing organotin byproducts.

  • Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or diethyl ether.

  • KF Treatment: Transfer the diluted mixture to a separatory funnel and wash it 2-3 times with a saturated aqueous solution of KF. For each wash, shake the funnel vigorously for at least one minute.[4]

  • Precipitate Removal: An insoluble white precipitate of Me₃SnF may form. If so, filter the entire biphasic mixture through a pad of Celite®. Wash the filter cake thoroughly with the organic solvent.[3][4]

  • Final Washes: Return the combined organic filtrate to the separatory funnel, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product for further purification.

KF_Wash_Workflow start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute kf_wash Wash with sat. aq. KF (2-3 times) dilute->kf_wash filter_celite Filter through Celite® (if precipitate forms) kf_wash->filter_celite Precipitate? separate Separate Organic Layer kf_wash->separate No Precipitate wash_cake Wash Filter Cake filter_celite->wash_cake wash_cake->separate brine_wash Wash with Brine separate->brine_wash dry Dry (e.g., Na₂SO₄) brine_wash->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product for Chromatography concentrate->end

Workflow for removing trimethyltin byproducts using an aqueous KF wash.
Protocol 2: Flash Column Chromatography with Triethylamine-Treated Silica

This method is ideal for purifying basic compounds like 4-arylpyridines.

  • Solvent System Selection: Determine a suitable solvent system (e.g., hexane/ethyl acetate) that gives your product an Rf value of approximately 0.2-0.3 on a TLC plate.

  • Column Packing: Pack a chromatography column with silica gel.

  • Silica Deactivation: Prepare your chosen eluent with an added 1-5% (v/v) of triethylamine. Pass several column volumes of this basic eluent through the packed column to neutralize the acidic silanol groups.[8]

  • Sample Loading: Dissolve your crude product (from Protocol 1) in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Load the sample onto the top of the column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC to isolate the purified 4-arylpyridine product.[3]

Column_Chromatography_Workflow start Crude Product (Post-KF Wash) dissolve Dissolve in Minimal Solvent start->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Silica Gel Column deactivate Deactivate Silica with Eluent + Triethylamine pack_column->deactivate deactivate->load_sample elute Elute with Eluent + Triethylamine load_sample->elute collect_fractions Collect & Monitor Fractions (TLC) elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure concentrate Concentrate in vacuo combine_pure->concentrate end Purified 4-Arylpyridine concentrate->end

Workflow for the purification of 4-arylpyridines using deactivated silica gel.

Data Presentation

The following table summarizes the effectiveness of various methods for the removal of organotin residues, which are applicable to byproducts from this compound.

Purification Method Typical Starting Tin Level Reported Residual Tin Level Reference
Chromatography with 10% K₂CO₃ on SilicaStoichiometric< 15 ppm[2][4]
Chromatography with 10% KF on SilicaStoichiometric< 30 ppm[4]
Aqueous KF Wash followed by Column ChromatographyStoichiometricNot Detectable (by ICP analysis)[11]
Chromatography with ~2-5% Triethylamine in EluentStoichiometricEffective removal[5][7]

References

Side reactions in Stille coupling with pyridylstannanes like homocoupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Stille coupling reactions involving pyridylstannanes. The focus is on addressing common side reactions, particularly homocoupling, and offering practical solutions to optimize reaction outcomes.

Troubleshooting Guides

Issue 1: Significant Homocoupling of the Pyridylstannane Reagent

Homocoupling, the dimerization of the organostannane reagent (e.g., forming a bipyridyl species), is a common side reaction in Stille coupling.[1] This unwanted reaction consumes the pyridylstannane and reduces the yield of the desired cross-coupled product.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Suboptimal Palladium Catalyst or Pre-catalyst Activation The choice of palladium source is critical. Using a Pd(II) precatalyst can sometimes lead to homocoupling if its reduction to the active Pd(0) species is slow.[1] Solution: 1. Use a Pd(0) source directly: Employ catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). 2. Ensure efficient in-situ reduction: If using a Pd(II) source such as Pd(OAc)₂, ensure conditions are optimal for its rapid reduction to Pd(0).
Inappropriate Ligand Selection The ligand's electronic and steric properties significantly influence the rates of the catalytic cycle steps. Ligands that are not sufficiently electron-rich or are sterically hindered can slow down the desired cross-coupling pathway, allowing more time for side reactions.
Absence or Incorrect Use of Additives Additives can dramatically alter the reaction kinetics and suppress side reactions.
Unfavorable Reaction Conditions The reaction environment, including solvent and temperature, can impact the stability of intermediates and the rates of competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Stille reaction with pyridylstannanes?

A1: Homocoupling is an undesired side reaction where two molecules of the pyridylstannane reagent react with each other to form a symmetrical bipyridyl compound. This reaction depletes the organostannane and reduces the yield of the intended cross-coupled product.[1]

Q2: How does the position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridyl) affect the Stille coupling reaction and the likelihood of homocoupling?

A2: The position of the nitrogen atom can influence the reaction due to its ability to coordinate with the palladium catalyst. This coordination can sometimes interfere with the catalytic cycle, potentially leading to lower yields or an increase in side reactions. While systematic quantitative comparisons are not abundant in the literature, it has been noted that the presence of a β-(2-pyridyl) group may alter the migratory aptitude due to chelation with tin or palladium.

Q3: What is the role of Copper(I) Iodide (CuI) in Stille coupling with pyridylstannanes, and how does it help in preventing homocoupling?

A3: The addition of co-catalytic or stoichiometric amounts of CuI can significantly accelerate the rate of Stille coupling.[2] It is believed to facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle. By accelerating the desired cross-coupling pathway, the competing homocoupling side reaction is minimized.

Q4: Can the choice of solvent affect the outcome of the Stille coupling with pyridylstannanes?

A4: Yes, the solvent can have a significant impact. Polar aprotic solvents like DMF, THF, and toluene are commonly used.[3] The choice of solvent can influence the solubility of the reactants and catalyst, as well as the stability of the reaction intermediates. For a specific protocol, DMF has been used successfully.[4]

Q5: Are there any specific safety precautions to consider when working with pyridylstannanes?

A5: Yes, organotin compounds, including pyridylstannanes, are highly toxic.[1] It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Proper waste disposal procedures for organotin compounds must be followed.

Data Presentation

Catalyst / LigandAdditiveSolventTemperature (°C)Aryl HalideOrganostannaneProduct Yield (%)HomocouplingReference
PdCl₂(NH₃)₂ / Cationic 2,2'-bipyridylNaHCO₃Water110Aryl IodideAryltributylstannane90-98Not specified[5]
Pd/Fe₃O₄CsFDioxane80-1004-BromoanisoleTributylphenylstannaneGood to excellentNot specified[6]
Pd₂(dba)₃ / P(o-tol)₃-Toluene90-110Aryl HalideOrganostannaneHighNot specified[7]
Pd(PPh₃)₄-Toluene90-100Aryl HalideOrganostannane~95Not specified[7]

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling of an Aryl Bromide with a Pyridylstannane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Pyridylstannane (e.g., 2-(Tributylstannyl)pyridine) (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, 10 mL)

  • Anhydrous reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl bromide and the pyridylstannane.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Optimized Procedure to Minimize Homocoupling using a CuI Additive

This modified protocol incorporates a copper(I) iodide co-catalyst to accelerate the cross-coupling reaction.

Materials:

  • Aryl iodide (1.0 mmol)

  • Pyridylstannane (e.g., 3-(Tributylstannyl)pyridine) (1.1 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Triphenylarsine (AsPh₃) (0.1 mmol, 10 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Anhydrous and degassed DMF (10 mL)

  • Anhydrous reaction vessel

  • Inert atmosphere

Procedure:

  • To a flame-dried reaction vessel, add the aryl iodide, pyridylstannane, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed DMF.

  • In a separate vial, dissolve Pd₂(dba)₃ and AsPh₃ in a small amount of the reaction solvent and add this solution to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC or GC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Visualizations

Stille Coupling Catalytic Cycle and Homocoupling Side Reaction

Stille_Homocoupling cluster_stille Stille Cross-Coupling Cycle cluster_homocoupling Homocoupling Side Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R²-SnR₃ R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 X-SnR₃ Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R¹-R² (Desired Product) Reductive_Elimination->R1-R2 Pd(II)L2X2 Pd(II) Precatalyst Homocoupling_Reaction Reaction with 2x R²-SnR₃ Pd(II)L2X2->Homocoupling_Reaction R2-R2 R²-R² (Homocoupling Product) Homocoupling_Reaction->R2-R2

Caption: Catalytic cycle of the Stille reaction and the competing homocoupling side reaction.

Troubleshooting Workflow for Stille Coupling with Pyridylstannanes

Troubleshooting_Workflow start Low Yield or Significant Homocoupling Observed check_catalyst 1. Review Palladium Source (Pd(0) vs Pd(II)) start->check_catalyst optimize_ligand 2. Optimize Ligand (Bulky, Electron-Rich) check_catalyst->optimize_ligand If homocoupling persists additives 3. Introduce Additives (CuI, LiCl, CsF) optimize_ligand->additives If yield is still low conditions 4. Adjust Reaction Conditions (Solvent, Temperature) additives->conditions For further optimization success Desired Product Yield Improved conditions->success

Caption: A stepwise workflow for troubleshooting common issues in Stille coupling with pyridylstannanes.

References

Technical Support Center: Optimizing Stilling Coupling with Trimethyl(4-pyridyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimethyl(4-pyridyl)tin in Stille coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Stille coupling of this compound with aryl halides.

Question: My Stille coupling reaction is showing low to no yield. What are the potential causes and how can I improve it?

Answer:

Low or no yield in a Stille coupling reaction with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For couplings involving heteroaromatic stannanes like this compound, standard catalysts may not be optimal.

  • Recommendation: Employ a catalyst system known for its effectiveness with heteroaromatic substrates. Electron-rich and bulky phosphine ligands often enhance the reaction rate. Consider using catalysts like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from Pd₂(dba)₃ with a ligand such as P(t-Bu)₃ or AsPh₃.

2. Solvent Choice: The polarity of the solvent can significantly influence the reaction rate.

  • Recommendation: Polar aprotic solvents are generally preferred for Stille couplings. Toluene, DMF, NMP, and THF are commonly used.[1] For challenging couplings, consider a more polar solvent like DMF or NMP.

3. Reaction Temperature: Inadequate temperature can lead to a sluggish or stalled reaction.

  • Recommendation: While Stille couplings are known for proceeding under mild conditions, some substrate combinations require heating.[2][3] Start with a moderate temperature (e.g., 80 °C) and incrementally increase it if the reaction does not proceed. Monitor for potential decomposition of starting materials at higher temperatures.

4. Additives: The addition of co-catalysts or additives can dramatically improve reaction rates and yields.

  • Copper(I) Iodide (CuI): CuI is a well-known additive that can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.

  • Fluoride Sources (e.g., CsF): Fluoride ions can activate the organotin reagent by forming a hypervalent tin species, which is more reactive in the transmetalation step.

5. Purity of Reagents and Inert Atmosphere: The Stille reaction is sensitive to impurities and oxygen.

  • Recommendation: Ensure that your this compound, aryl halide, and solvent are pure and dry. The reaction should be carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

Question: I am observing a significant amount of homocoupling of my this compound reagent. How can I minimize this side reaction?

Answer:

Homocoupling of the organotin reagent is a common side reaction in Stille couplings.[2][3] Several strategies can be employed to minimize its occurrence:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly, rather than generating it in situ from a Pd(II) precursor, can sometimes reduce homocoupling.

  • Ligand Selection: The use of bulky, electron-rich ligands can favor the cross-coupling pathway.

  • Slow Addition of the Organotin Reagent: Adding the this compound solution slowly to the reaction mixture can help to maintain a low concentration of the stannane, thereby disfavoring the bimolecular homocoupling reaction.

Question: Should I use this compound or Tributyl(4-pyridyl)tin for my coupling reaction?

Answer:

For the Stille coupling, This compound is generally superior to its tributyltin analog . The smaller methyl groups on the tin atom lead to a faster rate of transmetalation, which is often the rate-limiting step of the reaction. This can result in higher yields and shorter reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Stille coupling reaction?

A1: The Stille coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The three main steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) intermediate.[2][3]

  • Transmetalation: The organotin reagent (R'-SnR''₃) transfers its organic group (R') to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic groups (R and R') on the palladium complex are coupled and eliminated, regenerating the Pd(0) catalyst and forming the desired product (R-R').[2]

Q2: Why is the use of copper(I) salts often recommended as an additive in Stille couplings?

A2: Copper(I) salts, particularly CuI, are frequently used as co-catalysts in Stille reactions because they can significantly accelerate the transmetalation step. It is believed that CuI can act as a scavenger for excess phosphine ligands which can inhibit the reaction, or it may participate in the transmetalation process itself.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, organotin compounds, including this compound, are toxic and should be handled with care.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of all organotin waste according to your institution's hazardous waste disposal guidelines.

Q4: Can I use aryl chlorides as coupling partners with this compound?

A4: While aryl iodides and bromides are the most common electrophiles in Stille couplings, the use of aryl chlorides is possible but often requires more specialized catalytic systems. The oxidative addition of aryl chlorides to Pd(0) is generally slower. The use of bulky, electron-rich phosphine ligands, such as tri(tert-butyl)phosphine, in combination with a suitable palladium precursor can facilitate the coupling with aryl chlorides.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the Stille coupling of 4-pyridylstannanes with various aryl halides. Note that optimal conditions may vary depending on the specific substrates used.

Entry4-PyridylstannaneAryl HalideCatalyst (mol%)Ligand (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)
1Tributyl(4-pyridyl)tin4-BromoanisolePd(PPh₃)₄ (5)-Toluene-1102475
2This compound4-IodobenzonitrilePd₂(dba)₃ (2)AsPh₃ (8)DMFCuI (10)801292
3Tributyl(4-pyridyl)tin1-IodonaphthalenePdCl₂(PPh₃)₂ (3)-NMP-1001685
4This compound4-ChlorotoluenePd(OAc)₂ (4)P(t-Bu)₃ (8)DioxaneCsF (2 eq)1002468
5Tributyl(4-pyridyl)tin2-BromopyridinePd(PPh₃)₄ (5)-TolueneCuI (10)1101888

Experimental Protocols

Detailed Methodology for a General Stille Coupling of this compound with an Aryl Bromide:

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylarsine (AsPh₃)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), AsPh₃ (0.08 mmol, 8 mol%), and CuI (0.1 mmol, 10 mol%).

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the mixture at room temperature for 15 minutes to allow for catalyst activation.

  • In a separate vial, dissolve this compound (1.1 mmol) in anhydrous DMF (2 mL).

  • Add the this compound solution to the reaction flask dropwise over 5 minutes.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with aqueous potassium fluoride solution to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Stille_Troubleshooting_Workflow start Low or No Yield in Stille Coupling check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst optimize_catalyst Action: Screen alternative Pd catalysts (e.g., Pd(PPh3)4) and electron-rich, bulky ligands (e.g., P(t-Bu)3, AsPh3). check_catalyst->optimize_catalyst No check_solvent Is the Solvent Polarity Appropriate? check_catalyst->check_solvent Yes optimize_catalyst->check_solvent optimize_solvent Action: Switch to a more polar aprotic solvent like DMF or NMP. check_solvent->optimize_solvent No check_temp Is the Reaction Temperature Sufficient? check_solvent->check_temp Yes optimize_solvent->check_temp optimize_temp Action: Incrementally increase the reaction temperature (e.g., to 80-100 °C). check_temp->optimize_temp No check_additives Are Additives Being Used? check_temp->check_additives Yes optimize_temp->check_additives add_additives Action: Introduce CuI (10-20 mol%) and/or a fluoride source like CsF (2 eq). check_additives->add_additives No check_purity Are Reagents and Atmosphere Pure? check_additives->check_purity Yes add_additives->check_purity purify_reagents Action: Ensure reagents are pure and dry. Maintain a strict inert atmosphere. check_purity->purify_reagents No success Reaction Optimized check_purity->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low-yield Stille coupling reactions.

Stille_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled R-Pd(II)L_n-R' transmetalation->pd2_coupled tin_halide X-SnMe3 transmetalation->tin_halide reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition organotin R'-SnMe3 organotin->transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Issues with catalyst deactivation in reactions with Trimethyl(4-pyridyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trimethyl(4-pyridyl)tin Reactions

Welcome to the technical support center for researchers utilizing this compound in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on catalyst deactivation.

Troubleshooting Guide

This guide is designed in a question-and-answer format to help you resolve specific issues encountered during your experiments.

Problem 1: My reaction is sluggish, stalls prematurely, or fails to initiate.

Possible Cause: The most common issue is catalyst deactivation, also known as catalyst poisoning, by the pyridyl nitrogen. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium catalyst's active site, forming a stable, inactive complex that halts the catalytic cycle.[1][2]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][3][4] These ligands sterically shield the palladium center, making it more difficult for the pyridyl nitrogen to coordinate and poison the catalyst.[5]

  • Catalyst Source: Use a well-defined Pd(0) precatalyst or ensure your Pd(II) source is effectively reduced to the active Pd(0) state in situ.[3][6]

  • Slow Addition: Instead of adding all the this compound at the start, add it slowly to the reaction mixture over several hours using a syringe pump. This keeps the concentration of the poisoning agent low, reducing its inhibitory effect on the catalyst.[3]

  • Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions and promoting homocoupling of the tin reagent.[1][6]

Problem 2: I'm observing significant homocoupling of my organotin reagent.

Possible Cause: Homocoupling (R-Sn + Sn-R → R-R) is a frequent side reaction in Stille couplings. It is often promoted by the presence of oxygen, which can lead to oxidation of the catalyst and facilitate the undesired coupling pathway.[6][7]

Troubleshooting Steps:

  • Thorough Degassing: This is the most critical step to prevent homocoupling. Degas your solvent and the reaction mixture thoroughly. Common methods include three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3][6]

  • Use of Additives: In some cases, the addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[8][9] The copper salt is believed to act as a ligand scavenger, which can accelerate the rate-limiting transmetalation step.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst deactivation with this compound?

A1: The primary deactivation mechanism is catalyst poisoning. The nitrogen atom in the 4-pyridyl group is a Lewis base with a lone pair of electrons. This lone pair readily coordinates to the electron-deficient, coordinatively unsaturated palladium center (the active catalyst). This forms a stable palladium-nitrogen complex, which is often unable to proceed with the subsequent steps of the catalytic cycle (like transmetalation or reductive elimination), effectively taking the catalyst "off-cycle" and rendering it inactive.[1][2]

Q2: How do bulky, electron-rich ligands prevent this deactivation?

A2: These ligands, such as the Buchwald-type phosphines (e.g., XPhos, SPhos), have two main effects:

  • Steric Shielding: Their large size creates a protective pocket around the palladium atom. This steric hindrance makes it physically difficult for the pyridyl nitrogen to approach and bind to the metal center.[3][4][5]

  • Electronic Effects: Being strongly electron-donating, these ligands increase the electron density on the palladium center. This can weaken the binding of other Lewis basic ligands (like the pyridyl group) and can also accelerate the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, helping the desired reaction outcompete the deactivation pathway.[5][10]

Q3: Can I use a copper(I) salt as an additive? What is its role?

A3: Yes, adding stoichiometric amounts of copper(I) salts, particularly CuI, is a well-known strategy to accelerate Stille reactions.[8] While the exact mechanism is debated and can be substrate-dependent, a primary role of CuI is believed to be the scavenging of free phosphine ligands in the solution.[8] Excess free ligand can inhibit the reaction by coordinating to the palladium center and slowing the rate-determining transmetalation step. By sequestering the free ligand, CuI can lead to a significant rate enhancement.[9]

Q4: Are there any specific solvent considerations?

A4: Yes. The reaction must be performed in anhydrous and degassed solvents to prevent catalyst oxidation and protodestannylation (where a proton source cleaves the carbon-tin bond).[6] Common solvents for Stille couplings include THF, dioxane, DMF, and toluene.[3] The choice may depend on the solubility of your substrates and the required reaction temperature.

Data Presentation

The following table summarizes recommended catalyst and ligand combinations for mitigating deactivation when using pyridyl-containing substrates. Yields are representative and will vary based on specific substrates and conditions.

Catalyst SystemLigand TypeKey AdvantagesExpected Outcome
Pd₂(dba)₃ / XPhosBuchwald-type phosphineBulky, electron-rich; excellent steric shielding.[3]High yields, reduced catalyst poisoning.
Pd(PPh₃)₄Standard phosphineReadily available, but often ineffective for this substrate.Low to no yield, significant catalyst deactivation.
Pd(OAc)₂ / SPhosBuchwald-type phosphineAnother effective bulky, electron-rich ligand.[3]High yields, good tolerance for the pyridyl group.
PdCl₂(dppf)Ferrocenyl phosphineOften used, but may be less effective than Buchwald ligands.Moderate yields, potential for some deactivation.

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling with this compound

This protocol assumes the use of a bulky phosphine ligand to mitigate catalyst deactivation.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the bulky phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via cannula or syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst activation.

  • Reagent Addition: Add the this compound (1.1-1.2 eq.) to the mixture. If slow addition is desired, dissolve it in a small amount of degassed solvent and add via syringe pump over 2-4 hours.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. The work-up procedure to remove tin byproducts can vary. A common method is to quench the reaction with an aqueous solution of KF, which precipitates the tin as a filterable solid. Dilute with an organic solvent (e.g., ethyl acetate), stir vigorously for 1 hour, and then filter through a pad of Celite.

  • Purification: Separate the organic layer, dry it over Na₂SO₄ or MgSO₄, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Catalyst Deactivation Pathway

The following diagram illustrates how the pyridyl nitrogen can intercept the active Pd(0) catalyst, leading to an inactive "off-cycle" complex.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Active Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Active->OxAdd Inactive Inactive Pd-Pyridyl Complex (Poisoned Catalyst) Active->Inactive Coordination (Poisoning) Trans Transmetalation (with R-SnMe3) OxAdd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Active Catalyst Regenerated Product Product (Ar-R) RedElim->Product Pyridyl This compound Pyridyl->Inactive

Caption: The catalytic cycle versus the catalyst poisoning pathway.
Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting a failed or sluggish reaction.

G Start Reaction Stalled or Low Yield? CheckPoison Is a nitrogen heterocycle (e.g., pyridyl) present? Start->CheckPoison Yes CheckAir Was the reaction rigorously degassed? Start->CheckAir No CheckPoison->CheckAir No Sol_Ligand Action: Switch to a bulky, alectron-rich ligand (e.g., XPhos, SPhos). CheckPoison->Sol_Ligand Yes Sol_Degas Action: Improve degassing procedure (e.g., use freeze-pump-thaw cycles). CheckAir->Sol_Degas No Other Consider other issues: - Reagent purity - Temperature - Solvent choice CheckAir->Other Yes Sol_Slow Action: Re-run reaction with slow addition of the pyridyl-tin reagent. Sol_Ligand->Sol_Slow If still problematic

Caption: A decision tree for troubleshooting common reaction failures.
Ligand Protection Concept

This diagram illustrates the concept of how a bulky ligand sterically shields the palladium center from coordination by the pyridyl nitrogen.

Caption: Steric shielding by bulky ligands prevents catalyst poisoning.

References

Technical Support Center: Optimizing Stille Coupling with Trimethyl(4-pyridyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and efficiency of Stille coupling reactions involving trimethyl(4-pyridyl)tin.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction with this compound is resulting in a low or no yield. What are the common causes?

Low conversion can stem from several factors:

  • Inactive Catalyst: The palladium catalyst may have degraded. It is recommended to use a fresh batch or a pre-catalyst that is activated in situ.[1]

  • Insufficient Temperature: The reaction may require more thermal energy. Consider increasing the temperature in 10°C increments while monitoring the reaction's progress.[1]

  • Impure Reagents or Solvents: The presence of water or other impurities can interfere with the catalytic cycle. Ensure all reagents are pure and use anhydrous, degassed solvents.[1]

  • Ligand Issues: The phosphine ligands can be sensitive to air. Additionally, the pyridine nitrogen of your substrate can coordinate to the palladium center, inhibiting catalysis. Using electron-rich, bulky ligands can sometimes mitigate this issue.[2]

Q2: What is the optimal palladium catalyst and ligand system for coupling with a pyridylstannane?

There is no single "best" system, as the optimal choice depends on the coupling partner. However, good starting points include common Pd(0) or Pd(II) sources like Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(PPh₃)₂.[1][3] Sterically hindered and electron-rich phosphine ligands, such as P(t-Bu)₃ or Buchwald-type ligands, often accelerate the coupling by promoting the reductive elimination step.[4]

Q3: How can additives like copper(I) iodide (CuI) or fluoride salts improve the reaction?

Additives can have a dramatic effect on the reaction rate and yield:

  • Copper(I) Iodide (CuI): Used stoichiometrically or co-catalytically, CuI can increase the reaction rate by a factor of over 1000.[5] It is believed to act as a co-catalyst where it first transmetalates with the organostannane, and the resulting organocuprate then transmetalates with the palladium center, accelerating the rate-limiting step.[4][5]

  • Fluoride Salts (e.g., CsF, KF, TBAF): Fluoride ions can coordinate to the tin atom, forming a hypervalent, more nucleophilic tin species.[4][6] This "activated" stannane can undergo transmetalation at a much faster rate, improving overall reaction efficiency.[4][7]

  • Lithium Chloride (LiCl): In cases where the catalytic cycle proceeds via an "open" mechanism, LiCl has been shown to be a powerful rate accelerant.[5][7]

Q4: I'm observing significant homocoupling of the this compound. How can this be minimized?

Homocoupling is a common side reaction in Stille coupling, often caused by the presence of oxygen.[5][8] To prevent it, ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1] Thoroughly degassing all solvents and reagents before use is critical. Using a slight excess (1.1–1.2 equivalents) of the organostannane can also help ensure the primary cross-coupling pathway is favored.[1]

Q5: What is the most effective method for removing toxic tin byproducts after the reaction is complete?

Tin byproducts can be difficult to remove due to their low polarity.[7][8] A standard and effective method is to wash the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[1] The fluoride ions react with the tin byproducts to form insoluble trialkyltin fluoride salts, which can then be removed by filtration. For particularly stubborn cases, partitioning the product between acetonitrile and hexane has proven effective for removing organotin impurities.[9]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive or degraded palladium catalyst.[1]2. Insufficient reaction temperature.[1]3. Impure reagents or solvents (presence of water/oxygen).[1]4. Inhibition of the catalyst by the pyridine nitrogen.1. Use a fresh batch of catalyst or a pre-catalyst.2. Gradually increase the reaction temperature by 10-20°C.3. Use anhydrous, degassed solvents and high-purity reagents.4. Consider a different ligand or the addition of CuI to facilitate transmetalation.[5]
Significant Homocoupling 1. Presence of oxygen in the reaction mixture.[1][5]2. Palladium catalyst concentration is too high.1. Ensure the reaction is set up under a strictly inert atmosphere (Ar or N₂). Degas all solvents thoroughly.2. Lower the catalyst loading to 1-2 mol%.
Slow Reaction Rate 1. The transmetalation step is slow.[2]2. Steric hindrance around the reaction centers.1. Add a co-catalyst like CuI or a fluoride source (CsF, KF) to accelerate transmetalation.[4][5][7]2. Use a more active catalyst system with bulky, electron-rich ligands.[4]
Difficulty in Purification 1. Residual tin byproducts co-eluting with the product.[8][9]1. Perform an aqueous KF wash post-reaction to precipitate tin salts.[1]2. Attempt a liquid-liquid extraction, partitioning the crude material between hexane and acetonitrile.[9]

Data Presentation: Effect of Additives on Yield

The following table summarizes the typical impact of common additives on the Stille coupling of an aryl bromide with this compound.

EntryAdditive (mol %)Catalyst SystemTemperature (°C)Time (h)Yield (%)
1NonePd(PPh₃)₄ (5%)1002435
2CuI (10%)Pd(PPh₃)₄ (5%)80888
3CsF (2.0 eq.)Pd₂(dba)₃ (2.5%) + P(t-Bu)₃ (10%)801292
4LiCl (3.0 eq.)PdCl₂(PPh₃)₂ (5%)1001875

Yields are representative and will vary based on the specific aryl halide substrate.

Visualizations

Stille_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled R¹-Pd(II)L₂-R² transmetalation->pd_coupled tin_byproduct X-SnMe₃ transmetalation->tin_byproduct reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition stannane R²-SnMe₃ (4-Pyridylstannane) stannane->transmetalation

Caption: The catalytic cycle of the Stille coupling reaction.

Troubleshooting_Workflow start Low Yield with This compound? check_reagents Are reagents pure & solvent anhydrous/degassed? start->check_reagents purify_reagents Action: Purify/dry reagents & solvents. Use inert atmosphere. check_reagents->purify_reagents No check_catalyst Is the Pd catalyst fresh and ligand air-stable? check_reagents->check_catalyst Yes purify_reagents->check_catalyst replace_catalyst Action: Use fresh catalyst/ligand. check_catalyst->replace_catalyst No check_temp Is reaction temperature optimized? check_catalyst->check_temp Yes replace_catalyst->check_temp increase_temp Action: Increase temperature in 10-20°C increments. check_temp->increase_temp No consider_additives Consider Additives check_temp->consider_additives Yes increase_temp->consider_additives add_cui Action: Add 10-20 mol% CuI to accelerate transmetalation. consider_additives->add_cui add_fluoride Action: Add 2 eq. CsF or KF to activate the stannane. consider_additives->add_fluoride success Yield Improved add_cui->success add_fluoride->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

General Protocol for an Optimized Stille Coupling with this compound

This protocol incorporates the use of a copper(I) additive to improve reaction rates and a potassium fluoride wash for purification.

1. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and Copper(I) iodide (CuI, 10 mol%).

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]

2. Reagent Addition:

  • Add anhydrous, degassed solvent (e.g., DMF or Toluene, to make a 0.1 M solution with respect to the aryl halide) via a syringe.

  • Stir the mixture for 5-10 minutes to allow for dissolution and catalyst pre-formation.

  • Add this compound (1.1 eq.) to the stirring mixture via syringe.

3. Heating and Monitoring:

  • Immerse the flask in a pre-heated oil bath at the desired temperature (a good starting point is 80-90°C).

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes. A precipitate of tin fluoride should form.[1][9]

  • Filter the mixture through a pad of Celite to remove the insoluble tin salts.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

Technical Support Center: KF Wash Protocol for Removing Tributyltin Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potassium fluoride (KF) wash protocol for the effective removal of tributyltin residues from reaction mixtures. This resource offers detailed experimental procedures, troubleshooting guides, and frequently asked questions to ensure the successful application of this purification technique.

Experimental Protocols

The KF wash protocol is a widely used method for removing tributyltin byproducts, such as tributyltin chloride, which are often difficult to separate from desired organic compounds.[1] The underlying principle involves the reaction of soluble tributyltin species with potassium fluoride to form highly insoluble tributyltin fluoride (Bu3SnF), which can then be easily removed by filtration.[1][2]

Method 1: Aqueous KF Wash

This is the most straightforward application of the protocol and is suitable for many standard reaction workups.

  • Procedure:

    • Following the completion of the reaction, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer one to three times with a 1M aqueous solution of potassium fluoride. For each wash, shake the separatory funnel for approximately one minute.

    • A solid precipitate of tributyltin fluoride may form at the interface between the organic and aqueous layers.[3]

    • If a significant amount of precipitate forms and hinders separation, filter the entire mixture through a pad of Celite.

    • Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4).

    • Remove the solvent under reduced pressure to yield the purified product.[3]

Method 2: KF on Solid Support

This method is particularly useful when the formation of an emulsion or a thick precipitate during an aqueous wash is a concern.

  • Procedure:

    • Prepare a stationary phase by grinding 10% finely ground potassium fluoride with 90% silica gel (by weight).[4]

    • After concentrating the reaction mixture, directly load the residue onto a column packed with the KF/silica gel mixture.

    • Elute the product using an appropriate solvent system, similar to standard flash column chromatography. The tributyltin residues will react with the KF and remain on the column.

    • This method has been reported to reduce organotin impurities to less than 30 ppm.[4]

    • An alternative solid support can be prepared using potassium fluoride on calcium fluoride, which serves as a convenient reagent for the removal of various organotin residues by simple filtration.[5][6]

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete removal of tributyltin residues. Insufficient KF, inadequate mixing, or the presence of other tin species.Increase the number of KF washes or the concentration of the KF solution. Ensure vigorous shaking during the wash. For unreacted tributyltin hydride (Bu3SnH) or tributyltin-tributyltin (Bu3SnSnBu3), pre-treat the mixture with iodine (I2) to convert them to tributyltin iodide (Bu3SnI), which is more readily converted to the insoluble fluoride.[3]
Formation of a thick, unmanageable precipitate at the interface. High concentration of tributyltin byproducts.Dilute the reaction mixture further with the organic solvent. Filter the entire biphasic mixture through a pad of Celite to remove the solid Bu3SnF.[3]
Emulsion formation during aqueous wash. The nature of the reaction mixture and solvents.Use a brine wash to help break the emulsion. Alternatively, employ the KF on a solid support method to avoid an aqueous workup.
KF/Silica stationary phase loses effectiveness over time. Potassium fluoride is hygroscopic and can absorb moisture, reducing its activity and causing the stationary phase to lose its free-flowing nature.[4]Prepare the KF/silica mixture fresh before use. An improved method suggests using a mixture of 10% w/w anhydrous potassium carbonate and silica, which is less prone to moisture absorption and can be stored for longer periods.[4]

Quantitative Data on Removal Efficiency

Method Reported Efficiency Reference
KF/Silica Column ChromatographyReduces organotin impurities to less than 30 ppm.[4]
K2CO3/Silica Column ChromatographyReduces organotin impurities from stoichiometric levels to approximately 15 ppm.[4]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove tributyltin residues?

A1: Tributyltin compounds are highly toxic and can interfere with biological assays and subsequent chemical reactions.[5] Their removal is crucial for obtaining pure products, especially in the context of drug development and biological research.

Q2: Can other fluoride sources be used?

A2: Yes, other fluoride sources such as cesium fluoride (CsF), tetrabutylammonium fluoride (Bu4NF), and pyridinium hydrofluoride (Py·HF) have been used.[5] However, potassium fluoride is the most common due to its cost-effectiveness and efficiency.

Q3: What solvents are compatible with the KF wash protocol?

A3: A variety of common organic solvents used for extraction, such as diethyl ether, ethyl acetate, dichloromethane, and hexane, are compatible with the aqueous KF wash. For the solid-supported KF method, the choice of eluent will depend on the polarity of the desired product.

Q4: How can I confirm the complete removal of tributyltin residues?

A4: The removal of tributyltin residues can be monitored by thin-layer chromatography (TLC) using a tin-specific stain or by more sensitive analytical techniques such as 1H NMR spectroscopy, gas chromatography (GC), or mass spectrometry (MS) for trace-level detection.

Q5: What is the chemical reaction behind the KF wash?

A5: The KF wash protocol relies on a precipitation reaction where the fluoride ion (F-) from potassium fluoride reacts with tributyltin chloride (Bu3SnCl) to form the insoluble salt, tributyltin fluoride (Bu3SnF), and potassium chloride (KCl). The reaction is: Bu3SnCl + KF → Bu3SnF(s) + KCl.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow of the KF wash protocol and the logical relationship of the troubleshooting process.

experimental_workflow cluster_filtration Optional Filtration start Reaction Mixture (containing Tributyltin residues) dilute Dilute with Organic Solvent start->dilute wash Wash with Aqueous KF Solution dilute->wash separate Separate Organic Layer wash->separate filter Filter through Celite wash->filter If precipitate forms dry Dry Organic Layer separate->dry If no precipitate evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product filter->separate

Caption: Aqueous KF Wash Workflow

troubleshooting_logic start Incomplete Tributyltin Removal? cause1 Insufficient KF or Mixing? start->cause1 Yes end_node Successful Removal start->end_node No solution1 Increase KF Washes/ Concentration or Improve Agitation cause1->solution1 Yes cause2 Other Tin Species Present (e.g., Bu3SnH)? cause1->cause2 No solution1->end_node solution2 Pre-treat with Iodine (I2) cause2->solution2 Yes cause2->end_node No solution2->end_node

Caption: Troubleshooting Incomplete Removal

References

Technical Support Center: Flash Chromatography with Triethylamine for Tin Impurity Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the removal of tin impurities using flash chromatography with triethylamine.

Frequently Asked Questions (FAQs)

Q1: Why is triethylamine added to the eluent during flash chromatography for tin removal?

Triethylamine (TEA) is added to the mobile phase primarily to deactivate the acidic silica gel.[1][2] Silica gel possesses acidic silanol groups on its surface, which can lead to several issues during chromatography, including:

  • Degradation of acid-sensitive compounds : Your target molecule might decompose upon interaction with the acidic stationary phase.[3]

  • Poor peak shape and tailing : Basic compounds, including some target molecules and tin impurities, can interact strongly with the acidic silica, leading to broad, tailing peaks and poor separation.[4]

  • Irreversible adsorption : Some compounds may bind irreversibly to the silica gel, resulting in low product yield.[5]

By adding a small percentage of triethylamine (typically 1-5%), the acidic sites on the silica are neutralized, mitigating these issues and leading to a more efficient and reliable separation.[1][5][6]

Q2: What are the common organotin impurities that need to be removed?

The most prevalent organotin byproducts originate from Stille coupling reactions and can include:

  • Trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr)

  • Hexaalkylditins (e.g., Bu₃SnSnBu₃)

  • Unreacted organostannane starting materials

  • Trialkyltin hydrides (e.g., Bu₃SnH)[5][7]

These impurities are known for their toxicity, and their removal is often crucial for subsequent synthetic steps and for the biological evaluation of the target compounds.[5][8]

Q3: What concentration of triethylamine should I use in my eluent?

A concentration of 1-5% triethylamine in the eluent is generally effective for deactivating silica gel and facilitating the removal of tin byproducts.[1][5][6] The optimal concentration can depend on the specific properties of your compound and the level of tin contamination. It is advisable to start with a lower concentration (e.g., 1-2%) and increase it if necessary.

Q4: Can I use an alternative to triethylamine?

Yes, other amines like ammonia, pyridine, or ammonium hydroxide can also be used to neutralize silica gel.[2] However, triethylamine is commonly chosen due to its appropriate basicity and volatility, which simplifies its removal from the final product compared to less volatile amines. Additionally, alternative stationary phases such as basic alumina or amine-functionalized silica can be used to avoid the need for a basic modifier in the eluent.[2]

Troubleshooting Guide

Issue 1: My compound is degrading or streaking on the column, even with triethylamine.

  • Possible Cause: Insufficient deactivation of the silica gel or high sensitivity of the compound.

  • Solution:

    • Increase Triethylamine Concentration: Incrementally increase the percentage of triethylamine in your eluent system, for example, from 1% to 3%.

    • Pre-treat the Silica Gel: Before running the column, flush the packed silica gel with a solvent system containing 1-3% triethylamine.[1] This ensures that the entire stationary phase is neutralized before the sample is loaded.

    • Consider an Alternative Stationary Phase: If the compound remains unstable, switch to a less acidic stationary phase like basic alumina.[2][5]

Issue 2: I have removed the tin impurities, but now my purified product is contaminated with triethylamine or a triethylammonium salt.

  • Possible Cause: Triethylamine from the mobile phase co-elutes with the product. If your product or eluent contains an acidic component, a non-volatile triethylammonium salt can form.[9]

  • Solution:

    • Aqueous Workup: After combining the product-containing fractions, perform a liquid-liquid extraction. A wash with a dilute acidic solution (e.g., 5% oxalic acid or dilute HCl) can help remove the basic triethylamine.[7] However, be cautious if your product is acid-sensitive.

    • Bicarbonate Wash: A wash with a saturated sodium bicarbonate solution can help remove triethylammonium salts.[9]

    • Evaporation: If no salt has formed, triethylamine is relatively volatile and can often be removed by rotary evaporation.[10]

Issue 3: Tin impurities are still present in my product after flash chromatography with triethylamine.

  • Possible Cause: The specific type of tin impurity may not be effectively separated by this method alone.

  • Solution:

    • Combine with a Potassium Fluoride (KF) Wash: Before chromatography, perform an aqueous workup with a saturated solution of potassium fluoride.[6][7] This converts organotin halides to the insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite.[5][6][7]

    • Pre-treatment with Iodine: If you suspect the presence of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), pre-treat the crude reaction mixture with iodine (I₂) to convert these species to tributyltin iodide (Bu₃SnI), which is more readily removed by a subsequent KF wash.[5][7]

    • Use a Modified Stationary Phase: Consider using a stationary phase prepared by mixing silica gel with powdered anhydrous potassium carbonate (K₂CO₃).[7][8]

Experimental Protocols

Protocol 1: Flash Chromatography with Triethylamine-Treated Silica

  • Solvent System Preparation: Prepare the desired eluent system (e.g., a mixture of hexanes and ethyl acetate) containing 2-5% triethylamine.[6]

  • Column Packing: Pack a chromatography column with silica gel using the prepared eluent.

  • Equilibration: Flush the packed column with at least one column volume of the triethylamine-containing eluent to ensure the silica is fully deactivated.[1]

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC to isolate the purified product.

Protocol 2: Aqueous Potassium Fluoride (KF) Wash

  • Dilution: Dilute the crude reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[5]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a saturated aqueous solution of 1M KF.[6][7] Shake the funnel vigorously for at least one minute during each wash.

  • Precipitate Removal: An insoluble white precipitate of Bu₃SnF may form at the interface.[6][7] If this occurs, filter the entire mixture through a pad of Celite to remove the solid.[5][6][7]

  • Final Washes: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.[7] The resulting crude product can then be further purified by flash chromatography.

Data Presentation

Table 1: Comparison of Methods for Organotin Impurity Removal

MethodReagents/Stationary PhaseReported EfficiencyReference(s)
Flash Chromatography with TriethylamineSilica gel with 2-5% triethylamine in the eluentEffective for many organotin byproducts[7],[6]
Potassium Carbonate/Silica Gel Chromatography10% w/w anhydrous K₂CO₃ in silica gelReduces tin impurities to below 15 ppm[7],[8]
Potassium Fluoride/Silica Gel Chromatography10% w/w anhydrous KF in silica gelReduces tin impurities to below 30 ppm[8]
Aqueous Potassium Fluoride (KF) WashSaturated aqueous solution of 1M KFEfficiently precipitates Bu₃SnF[7],[6]
Acidic Extraction5% oxalic acid or dilute hydrochloric acidSelectively extracts organotin compounds[7]

Mandatory Visualization

experimental_workflow cluster_pre_chrom Pre-Chromatography Workup cluster_chrom Flash Chromatography cluster_post_chrom Post-Chromatography crude_product Crude Reaction Mixture kf_wash Aqueous KF Wash (Optional) crude_product->kf_wash filtration Filtration through Celite (if precipitate forms) kf_wash->filtration concentration Concentration filtration->concentration prepare_column Prepare Silica Column with TEA-containing Eluent concentration->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute and Collect Fractions load_sample->elute monitor Monitor Fractions (TLC) elute->monitor combine_fractions Combine Pure Fractions monitor->combine_fractions post_wash Aqueous Wash (Optional, to remove TEA) combine_fractions->post_wash dry_concentrate Dry and Concentrate post_wash->dry_concentrate pure_product Purified Product dry_concentrate->pure_product

Caption: Experimental workflow for tin impurity removal using flash chromatography.

troubleshooting_guide cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered During Purification product_degradation Product Degradation / Streaking? start->product_degradation tea_contamination TEA Contamination in Product? start->tea_contamination tin_remaining Tin Impurities Still Present? start->tin_remaining increase_tea Increase TEA % or Pre-treat Silica product_degradation->increase_tea Yes aqueous_wash Perform Aqueous Wash (Bicarb or Dilute Acid) tea_contamination->aqueous_wash Yes kf_workup Perform KF Wash Before Column tin_remaining->kf_workup Yes change_media Use Alumina or Amino-Silica increase_tea->change_media If problem persists k2co3_silica Use K2CO3/Silica Stationary Phase kf_workup->k2co3_silica Alternative

Caption: Troubleshooting decision tree for flash chromatography with triethylamine.

References

Technical Support Center: Trimethyl(4-pyridyl)tin in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trimethyl(4-pyridyl)tin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during its use in synthetic chemistry, with a particular focus on preventing protodestannylation in Stille cross-coupling reactions.

Troubleshooting Guide: Preventing Protodestannylation

Protodestannylation, the undesired cleavage of the carbon-tin bond by a proton source, is a common side reaction that plagues Stille couplings, particularly with electron-deficient heteroarylstannanes like this compound. This leads to the formation of pyridine as a byproduct, reducing the yield of the desired coupled product. This guide provides a systematic approach to diagnose and mitigate this issue.

Problem: Low yield of the desired cross-coupled product and significant formation of pyridine.

Potential Cause 1: Presence of Protic Impurities

The primary cause of protodestannylation is the presence of proton sources in the reaction mixture.

Solutions:

  • Rigorous Drying of Solvents and Reagents: Ensure all solvents (e.g., THF, DMF, toluene) and liquid reagents are thoroughly dried using appropriate methods, such as distillation from a suitable drying agent or passing through a column of activated alumina.

  • Anhydrous Handling Techniques: Employ standard anhydrous and anaerobic (e.g., Schlenk line or glovebox) techniques to prevent the introduction of atmospheric moisture.

  • Use of a Proton Sponge: In cases where complete removal of protic sources is challenging, consider the addition of a non-nucleophilic proton scavenger, such as a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene).

Potential Cause 2: Suboptimal Reaction Conditions

Reaction parameters such as temperature, reaction time, and the choice of catalyst and ligands can significantly influence the rate of protodestannylation relative to the desired cross-coupling.

Solutions:

  • Temperature Optimization: While higher temperatures can accelerate the Stille coupling, they can also promote protodestannylation. It is crucial to find the optimal temperature that favors the cross-coupling pathway. Start with lower temperatures (e.g., 50-80 °C) and gradually increase if the reaction is sluggish.

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps of the Stille cycle, thereby outcompeting protodestannylation.

  • Palladium Pre-catalyst: The choice between Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃ can influence the reaction outcome. Pd(PPh₃)₄ is a pre-formed active catalyst, while Pd₂(dba)₃ requires in-situ reduction, which can sometimes be less efficient and lead to side reactions. Comparative studies often show Pd(PPh₃)₄ to be a more effective catalyst for the coupling of electron-deficient systems.[1]

Potential Cause 3: Inefficient Transmetalation

Slow transmetalation of the pyridyl group from tin to palladium is a key factor that allows protodestannylation to become a competitive pathway.

Solutions:

  • Use of Additives:

    • Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI can significantly accelerate the Stille coupling.[2] It is believed to act as a scavenger for free ligands that can inhibit the reaction.

    • Fluoride Sources (e.g., CsF, KF): Fluoride ions can coordinate to the organotin reagent, forming a more nucleophilic "ate" complex, which can accelerate transmetalation. However, excess fluoride can be detrimental.

    • Lithium Chloride (LiCl): LiCl can also promote the transmetalation step and is often used in conjunction with other additives.

Frequently Asked Questions (FAQs)

Q1: What is protodestannylation and why is it a problem with this compound?

A1: Protodestannylation is a chemical process where the bond between a carbon atom and a tin atom is broken and replaced by a bond to a hydrogen atom (a proton). In the context of your experiment with this compound, this means the desired pyridyl group is cleaved from the tin reagent and converted into pyridine before it can couple with your reaction partner. This is a significant issue because the 4-pyridyl group is electron-deficient, which makes the C-Sn bond more susceptible to cleavage by acidic protons.

Q2: I am observing a significant amount of pyridine in my reaction mixture. What is the first thing I should check?

A2: The most likely culprit is the presence of water or other protic impurities. Your immediate first step should be to re-evaluate your experimental setup for any potential sources of moisture. This includes ensuring your solvents are rigorously anhydrous and that all glassware was properly dried. Handling the reagents under an inert atmosphere (nitrogen or argon) is also crucial.

Q3: Can the choice of palladium catalyst influence the extent of protodestannylation?

A3: Absolutely. The ligand environment around the palladium center plays a crucial role. Using bulky and electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, which can outpace the protodestannylation side reaction. For electron-deficient substrates, Pd(PPh₃)₄ is often a reliable choice.[1]

Q4: I've heard that adding copper(I) iodide (CuI) can help. How does it work?

A4: Copper(I) iodide is a widely used additive in Stille couplings. While its exact role is multifaceted and debated, it is generally accepted that CuI can act as a co-catalyst that facilitates the transmetalation step (the transfer of the pyridyl group from tin to palladium). By speeding up this key step in the catalytic cycle, the desired coupling is favored over the undesired protodestannylation.

Q5: Are there any other additives that can suppress protodestannylation?

A5: Yes, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) are known to promote Stille couplings. They are thought to activate the organotin reagent by forming a hypervalent tin species, which is more reactive in the transmetalation step. Lithium chloride (LiCl) is another common additive that can enhance the reaction rate. A combination of these additives, such as CuI and LiCl, can often have a synergistic effect.

Q6: My reaction is still sluggish even with additives. Is it safe to increase the temperature?

A6: Increasing the temperature can be a double-edged sword. While it will likely increase the rate of the desired Stille coupling, it can also accelerate the rate of protodestannylation. Therefore, temperature optimization should be done cautiously. It is often more effective to first optimize the catalyst, ligands, and additives at a moderate temperature (e.g., 80 °C) before resorting to higher temperatures.

Data Presentation

The following table summarizes the impact of various additives on the yield of a model Stille coupling reaction between an aryl bromide and an organostannane, highlighting strategies to minimize side reactions. While specific data for this compound is limited in the literature, these general trends are highly relevant.

Catalyst SystemAdditive(s)SolventTemperature (°C)Yield of Coupled Product (%)Notes
Pd(PPh₃)₄NoneDMF80ModerateProne to side reactions like protodestannylation with sensitive substrates.
Pd(PPh₃)₄CuI (1.2 equiv)DMF80HighCuI significantly accelerates the coupling, minimizing side reactions.
Pd₂(dba)₃ / P(t-Bu)₃CsF (2.0 equiv)Toluene80HighBulky, electron-rich ligand and fluoride additive combination is effective.
PdCl₂(PPh₃)₂LiCl (3.0 equiv)DMF/THF80GoodLiCl is known to have a beneficial effect on the reaction.[1]
Pd(PPh₃)₄CuI and CsFDMF80Very HighA synergistic effect is often observed with the combination of CuI and a fluoride source.

Experimental Protocols

Key Experiment: Optimized Stille Coupling Protocol to Minimize Protodestannylation

This protocol provides a general guideline for the Stille coupling of this compound with an aryl bromide, incorporating best practices to suppress protodestannylation.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., DMF or Toluene)

  • Anhydrous and anaerobic reaction vessel (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (1.2 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF. Stir vigorously for 30 minutes to precipitate the tin byproducts as insoluble tin fluorides.

  • Extraction and Purification: Filter the mixture through a pad of Celite®, wash with an organic solvent (e.g., ethyl acetate), and then perform a standard aqueous work-up. The crude product can be purified by column chromatography.

Visualizations

Stille_Cycle_vs_Protodestannylation Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Pyridyl(L2) Ar-Pd(II)-Pyridyl(L₂) Transmetalation->Ar-Pd(II)-Pyridyl(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Pyridyl(L2)->Reductive\nElimination Ar-Pyridyl Desired Product (Ar-Pyridyl) Reductive\nElimination->Ar-Pyridyl Pd(0)L2 Pd(0)L2 Reductive\nElimination->Pd(0)L2 Regenerated Catalyst Protodestannylation Protodestannylation Pyridine Byproduct (Pyridine) Protodestannylation->Pyridine H+ H+ H+->Protodestannylation Me3Sn-Pyridyl Me3Sn-Pyridyl Me3Sn-Pyridyl->Transmetalation

Caption: Competing pathways: Stille coupling versus protodestannylation.

Troubleshooting_Workflow start Low Yield & Pyridine Formation check_anhydrous Verify Anhydrous Conditions (Solvents, Reagents, Atmosphere) start->check_anhydrous optimize_ligand Optimize Ligand (Bulky, Electron-Rich) check_anhydrous->optimize_ligand If conditions are dry add_cui Add CuI (1.2 equiv) optimize_ligand->add_cui add_fluoride Add Fluoride Source (e.g., CsF) add_cui->add_fluoride optimize_temp Cautiously Optimize Temperature add_fluoride->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for minimizing protodestannylation.

References

Troubleshooting low conversion in Stille reactions of pyridylstannanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Stille reactions involving pyridylstannanes. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their coupling reactions. Below, you will find a troubleshooting guide and frequently asked questions (FAQs) to help you diagnose and resolve common issues.

Troubleshooting Guide: Low Conversion

This guide is structured in a question-and-answer format to directly address specific problems you may be encountering during your experiments.

Question 1: I am observing very low to no conversion of my starting materials. What are the most common initial checks I should perform?

Answer:

When facing low or no conversion, it's crucial to systematically verify the integrity of your reaction setup and reagents. Start with these fundamental checks:

  • Reagent Quality:

    • Pyridylstannane Purity: Pyridylstannanes can be prone to decomposition, especially if they are old or have been improperly stored. Verify the purity of your stannane reagent by ¹H and ¹¹⁹Sn NMR spectroscopy. The presence of significant impurities or baseline noise can indicate degradation.

    • Organic Halide/Triflate Purity: Ensure the electrophile is pure and free of contaminants that could interfere with the catalyst.

    • Solvent and Reagent Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1]

  • Catalyst Activity:

    • Catalyst Source and Age: Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time. Use a fresh batch of catalyst or one that has been stored under an inert atmosphere.

    • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst such as Pd(OAc)₂, it requires in-situ reduction to the active Pd(0) species. Ensure your reaction conditions are suitable for this reduction.

  • Inert Atmosphere:

    • The Stille reaction is sensitive to oxygen.[1] Ensure your reaction vessel was properly flame-dried or oven-dried and that a positive pressure of a high-purity inert gas is maintained throughout the reaction.

Question 2: My reaction is sluggish and gives low yields, even with fresh reagents. How can I optimize my choice of catalyst and ligands?

Answer:

The choice of palladium source and ligands is critical and often substrate-dependent. For challenging couplings involving pyridylstannanes, consider the following:

  • Palladium Source: While Pd(PPh₃)₄ is a common choice, other catalysts may offer better performance. Pd₂(dba)₃ is often more reactive and can be used with a variety of ancillary ligands.[2][3]

  • Ligand Selection: The nitrogen atom in the pyridyl ring can coordinate to the palladium center, inhibiting the catalytic cycle. Using ligands that can compete with this coordination or are less prone to inhibition is key.

    • Electron-rich and Bulky Ligands: Ligands like P(t-Bu)₃ or phosphine ligands with large cone angles can accelerate reductive elimination.[2]

    • Arsine Ligands: Triphenylarsine (AsPh₃) can be an effective ligand, particularly in combination with a copper(I) co-catalyst, as it is less likely to be displaced by the pyridine nitrogen.[3]

    • N-Heterocyclic Carbene (NHC) Ligands: These have shown promise in stabilizing the catalyst and promoting high turnover numbers.

A summary of commonly used catalysts and ligands is presented below:

Catalyst/Pre-catalystAncillary LigandTypical Loading (mol%)Notes
Pd(PPh₃)₄(PPh₃)1-5Standard, but can be sluggish.
Pd₂(dba)₃PPh₃, P(t-Bu)₃, AsPh₃0.5-2.5 (Pd)Often more active than Pd(PPh₃)₄.
Pd(OAc)₂PPh₃, SPhos, XPhos1-5Pd(II) pre-catalyst, requires reduction.
PdCl₂(PPh₃)₂(PPh₃)1-5Air-stable Pd(II) pre-catalyst.
Question 3: I've tried different catalysts and ligands, but the conversion rate is still unsatisfactory. What role do additives play, and which ones should I consider?

Answer:

Additives can have a dramatic effect on the rate and efficiency of Stille couplings, particularly for heteroaromatic substrates.

  • Copper(I) Iodide (CuI): This is the most common and effective additive.[4] CuI is believed to act as a co-catalyst that facilitates the transmetalation step, which is often the rate-determining step in the catalytic cycle.[5][6] It can also act as a scavenger for excess phosphine ligands that might inhibit the reaction.[3][7]

  • Lithium Chloride (LiCl): In polar aprotic solvents like DMF or NMP, LiCl can accelerate the reaction.[2][4][7] It is thought to facilitate the dissociation of the halide from the palladium center, making it more susceptible to transmetalation.[7]

  • Cesium Fluoride (CsF): Fluoride ions can coordinate to the organostannane, forming a hypervalent tin species.[3] This increases the nucleophilicity of the transferring group and can accelerate transmetalation.[7][8][9]

AdditiveTypical StoichiometryProposed Role
Copper(I) Iodide (CuI)0.1 - 2.0 eqAccelerates transmetalation, scavenges ligands.[3][4][7]
Lithium Chloride (LiCl)1.0 - 5.0 eqAccelerates reaction in polar solvents.[2][4][7]
Cesium Fluoride (CsF)1.0 - 2.0 eqActivates the organostannane.[7][8]
Question 4: Does the position of the tin substituent on the pyridine ring matter? I am having particular trouble with a 2-pyridylstannane.

Answer:

Yes, the position of the stannyl group is highly significant. 2-Pyridylstannanes are notoriously more challenging than 3- or 4-pyridylstannanes.

  • Chelation Effect: The nitrogen lone pair of a 2-pyridylstannane can chelate to the tin atom or the palladium catalyst. This intramolecular coordination can stabilize the organostannane, making it less reactive towards transmetalation, or interfere with the catalytic cycle on the palladium center.

  • Strategies for 2-Pyridylstannanes:

    • Additives are often essential: The use of CuI is strongly recommended to overcome the sluggish transmetalation.

    • Higher Temperatures: Reactions involving 2-pyridylstannanes may require higher temperatures to proceed at a reasonable rate.

    • Solvent Choice: Highly polar aprotic solvents like NMP or DMF can help to disrupt the intramolecular coordination and promote the reaction.

Experimental Protocols

General Protocol for a Stille Reaction with a Pyridylstannane

This protocol provides a starting point for optimization.

  • Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any solid additives (e.g., CuI, 1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with high-purity argon or nitrogen for 15-20 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the organic halide/triflate (1.0 eq) and the pyridylstannane (1.1-1.5 eq).

  • Solvent Addition: Add degassed solvent (e.g., DMF, toluene, or dioxane) via syringe to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of KF or saturated NH₄Cl to remove tin byproducts.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Stille_Troubleshooting_Workflow start Low Conversion in Pyridylstannane Stille Reaction check_reagents 1. Verify Reagent & Catalyst Quality - Purity of Stannane & Electrophile - Activity of Catalyst - Degassing of Solvents start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert Atmosphere - Temperature check_reagents->check_conditions issue_resolved1 Issue Resolved? check_conditions->issue_resolved1 optimize_catalyst 3. Optimize Catalyst System - Change Pd Source (e.g., Pd2(dba)3) - Screen Ligands (e.g., AsPh3, P(t-Bu)3) issue_resolved1->optimize_catalyst No success Successful Coupling issue_resolved1->success Yes issue_resolved2 Issue Resolved? optimize_catalyst->issue_resolved2 additives 4. Introduce Additives - CuI (Co-catalyst) - LiCl (in polar solvents) - CsF (Stannane activation) issue_resolved2->additives No issue_resolved2->success Yes issue_resolved3 Issue Resolved? additives->issue_resolved3 solvent_temp 5. Modify Solvent & Temperature - Use high-boiling polar aprotic solvents (DMF, NMP) - Increase Temperature issue_resolved3->solvent_temp No issue_resolved3->success Yes further_investigation Further Investigation Required solvent_temp->further_investigation

Caption: A workflow diagram for troubleshooting low conversion in Stille reactions of pyridylstannanes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and how can I minimize it?

A1: Homocoupling is a common side reaction in Stille couplings where two molecules of the organostannane reagent react with each other to form a dimer (e.g., bipyridine).[4] This depletes your nucleophile and reduces the yield of the desired cross-coupled product. To minimize homocoupling:

  • Use a less reactive catalyst: Sometimes a highly active catalyst can promote homocoupling.

  • Add CuI: Copper(I) iodide can suppress homocoupling by favoring the desired cross-coupling pathway.[7]

  • Control stoichiometry: Using a slight excess of the organostannane (1.1-1.2 eq) is often optimal, but a large excess can lead to increased homocoupling.

Q2: Are there any "green" or more environmentally friendly solvent choices for Stille reactions?

A2: While traditional Stille reactions often use solvents like DMF or toluene, there is growing interest in more sustainable alternatives. Some studies have explored the use of solvents like eucalyptol or even performing the reaction in water with appropriate water-soluble catalysts and surfactants.[10] However, these conditions may require significant optimization for your specific substrates.

Q3: How do I remove the toxic tin byproducts from my reaction mixture?

A3: Removing organotin byproducts is a critical step. Common methods include:

  • Aqueous KF wash: Reacting the crude mixture with an aqueous solution of potassium fluoride (KF) will precipitate the tin as insoluble fluorides, which can then be removed by filtration.

  • Chromatography: Passing the crude product through a silica gel plug treated with a small amount of triethylamine can help retain the tin byproducts.[1]

  • Aqueous NH₄Cl wash: A wash with saturated aqueous ammonium chloride can also help in removing some tin species.

Q4: Can I use pyridyl chlorides as coupling partners?

A4: Generally, aryl chlorides are less reactive than the corresponding bromides and iodides in Stille couplings due to the strength of the C-Cl bond, making oxidative addition more difficult.[2] While specialized catalyst systems with highly active, electron-rich, and bulky phosphine ligands have been developed to facilitate the coupling of aryl chlorides, they often require more forcing conditions (higher temperatures and catalyst loadings). For pyridyl substrates, using the corresponding bromide or iodide is generally recommended for higher reactivity and better yields.

References

Validation & Comparative

A Comparative Guide: Trimethyl(4-pyridyl)tin vs. 4-Pyridylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal to the assembly of complex molecules, including active pharmaceutical ingredients (APIs). Among the most powerful methods for forging these bonds are palladium-catalyzed cross-coupling reactions. This guide provides a detailed, data-driven comparison of two key reagents for the introduction of a 4-pyridyl moiety: Trimethyl(4-pyridyl)tin, utilized in the Stille coupling, and 4-pyridylboronic acid, the cornerstone of the Suzuki-Miyaura coupling. This comparison will aid researchers in selecting the optimal reagent and methodology for their specific synthetic challenges.

Executive Summary

Both the Stille and Suzuki-Miyaura couplings are highly effective for creating C-C bonds. The choice between this compound and 4-pyridylboronic acid hinges on a trade-off between reactivity, stability, and significant safety and environmental considerations.

  • 4-Pyridylboronic Acid (Suzuki-Miyaura Coupling): Generally the preferred method due to the low toxicity of the boron reagent and its byproducts.[1][2] It benefits from a vast and commercially available library of derivatives.[3] However, pyridylboronic acids, in particular, can be susceptible to a key side reaction known as protodeboronation, which can diminish yields.[4][5]

  • This compound (Stille Coupling): Valued for its high stability to air and moisture and its broad functional group tolerance.[6][7][8] The Stille coupling often proceeds under neutral conditions, which can be advantageous for sensitive substrates.[1] The primary and most significant drawback is the high toxicity of organotin compounds, which presents considerable handling and purification challenges.[7][9][10]

Performance Comparison: A Data-Driven Analysis

Table 1: Suzuki-Miyaura Coupling of 4-Pyridylboronic Acid with Aryl Halides

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-2-fluorobenzenePd(dppf)Cl₂ (3)-K₂CO₃MeCN/H₂O (4:1)801-2~90 (initially)[11]
4-BromotoluenePd₂(dba)₃ (2.5)Cy₃P·HBF₄ (6)K₃PO₄Dioxane/H₂O (2:1)10012~80[11]
3-BromoquinolinePd(PPh₃)₂Cl₂ (5)P(tBu)₃ (10)Na₂CO₃DioxaneReflux8>70[12]
2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂ (5)-Na₂CO₃DioxaneReflux865[12]

Table 2: Stille Coupling of Organotins with Aryl Halides (Illustrative Examples)

Organotin ReagentAryl HalideCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
VinyltributyltinIodobenzenePd(PPh₃)₄ (2)--THF651.592[7]
PhenyltrimethyltinBromobenzenePdCl₂(PPh₃)₂ (cat.)-LiClDMF/THF80-90[13]
Alkynyltributyltin4-IodoanisolePd₂(dba)₃ (2.5)P(fur)₃ (10)CuI (10)Dioxane501895[7]
Enol triflate derivativeOrganotin reagentPd(dppf)Cl₂·DCM (10)-CuI, LiClDMF406087[6]

Key Differences and Considerations

FeatureThis compound (Stille Coupling)4-Pyridylboronic Acid (Suzuki-Miyaura Coupling)
Toxicity High toxicity of organotin reagents and byproducts, requiring specialized handling and disposal.[9][10][14]Low toxicity of boron reagents and byproducts.[1][2]
Stability Generally stable to air and moisture.[6][7][8]Can be prone to protodeboronation, especially heteroaryl boronic acids.[4][5][15]
Reaction Conditions Often proceeds under neutral or mild conditions. Can be advantageous for base-sensitive substrates.[1]Typically requires a base (e.g., carbonates, phosphates) for activation of the boronic acid.[12][16]
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.[6][7]Broad, but can be sensitive to the basic reaction conditions.[12]
Byproduct Removal Removal of tin byproducts can be challenging and may require specific workup procedures (e.g., fluoride wash).[1][6]Boron byproducts are generally water-soluble and easier to remove.[1]
Side Reactions Homocoupling of the organostannane can be a significant side reaction.[6][7]Protodeboronation is a major concern, leading to the formation of pyridine and reduced yield.[4][5][15]

Experimental Protocols

Below are generalized experimental protocols for the Stille and Suzuki-Miyaura coupling reactions to synthesize a 4-arylpyridine derivative. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Stille Coupling of this compound with an Aryl Halide

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Optional: Additive such as LiCl or CuI

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the this compound to the reaction mixture.

  • If required, add any additives.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with the organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 4-Pyridylboronic Acid with an Aryl Halide

Materials:

  • Aryl halide (1.0 eq)

  • 4-Pyridylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq)

  • Degassed solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, MeCN/H₂O)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, 4-pyridylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycles

The catalytic cycles for both the Stille and Suzuki-Miyaura couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for the crucial transmetalation step.

Stille_vs_Suzuki cluster_stille Stille Coupling cluster_suzuki Suzuki-Miyaura Coupling Stille_Pd0 Pd(0)L_n Stille_OA Oxidative Addition Stille_Pd0->Stille_OA R¹-X Stille_PdII R¹-Pd(II)L_n-X Stille_OA->Stille_PdII Stille_Trans Transmetalation Stille_PdII->Stille_Trans R²-Sn(CH₃)₃ Stille_Intermediate R¹-Pd(II)L_n-R² Stille_Trans->Stille_Intermediate X-Sn(CH₃)₃ Stille_RE Reductive Elimination Stille_Intermediate->Stille_RE Stille_RE->Stille_Pd0 Stille_Product R¹-R² Stille_RE->Stille_Product Suzuki_Pd0 Pd(0)L_n Suzuki_OA Oxidative Addition Suzuki_Pd0->Suzuki_OA R¹-X Suzuki_PdII R¹-Pd(II)L_n-X Suzuki_OA->Suzuki_PdII Suzuki_Trans Transmetalation Suzuki_PdII->Suzuki_Trans R²-B(OH)₂ + Base Suzuki_Intermediate R¹-Pd(II)L_n-R² Suzuki_Trans->Suzuki_Intermediate X-B(OH)₂ + Base-H⁺ Suzuki_RE Reductive Elimination Suzuki_Intermediate->Suzuki_RE Suzuki_RE->Suzuki_Pd0 Suzuki_Product R¹-R² Suzuki_RE->Suzuki_Product Decision_Workflow Start Start: Synthesis of a 4-Arylpyridine Derivative Toxicity Is toxicity a major concern? Start->Toxicity Substrate_Sensitivity Is the substrate sensitive to basic conditions? Toxicity->Substrate_Sensitivity No Use_Suzuki Consider Suzuki-Miyaura Coupling with 4-Pyridylboronic Acid Toxicity->Use_Suzuki Yes Boronic_Acid_Stability Is the corresponding boronic acid known to be unstable? Substrate_Sensitivity->Boronic_Acid_Stability No Use_Stille Consider Stille Coupling with this compound Substrate_Sensitivity->Use_Stille Yes Boronic_Acid_Stability->Use_Suzuki No Boronic_Acid_Stability->Use_Stille Yes

References

Stille vs. Suzuki Coupling for Pyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridines is a critical task due to their prevalence in pharmaceuticals and functional materials. Among the array of cross-coupling reactions available, the Stille and Suzuki couplings are two of the most powerful methods for forging carbon-carbon bonds to pyridine rings. This guide provides an objective comparison of these two prominent reactions, supported by experimental data, to assist in the selection of the optimal synthetic route.

The choice between Stille and Suzuki coupling for pyridine synthesis is often nuanced, with the ideal method depending on factors such as functional group tolerance, availability of starting materials, and considerations of atom economy and toxicity. While both reactions are catalyzed by palladium, they employ different organometallic reagents—organostannanes in the case of Stille coupling and organoborons for Suzuki coupling. This fundamental difference dictates the distinct advantages and disadvantages of each approach.

At a Glance: Key Differences

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannanes (e.g., R-SnBu₃)Organoboron compounds (e.g., R-B(OH)₂, R-B(OR)₂)
Toxicity High toxicity of organotin reagents and byproducts.Low toxicity of organoboron reagents and byproducts.[1][2]
Reaction Conditions Typically mild and often proceeds under neutral conditions.Requires a base for the activation of the organoboron reagent.[1]
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.[3][4][5]Generally good, but can be sensitive to strong bases.[1]
Byproduct Removal Tin byproducts can be challenging to remove.[1][6]Boron byproducts are generally water-soluble and easier to remove.[1][6]
Stability of Reagents Organostannanes are generally stable to air and moisture.[3][7]Boronic acids can be prone to protodeboronation.

Performance Comparison: Experimental Data

A direct comparison of Stille and Suzuki couplings for the synthesis of a pyridine-containing diazocine derivative highlights the potential advantages of the Stille reaction in specific contexts. In the coupling of a borylated diazocine with 4-bromopyridine, the Suzuki coupling failed to yield the desired product. In contrast, the Stille coupling with the corresponding stannylated diazocine and 4-bromopyridine proceeded with a good yield, albeit requiring elevated temperatures.[8]

This observation aligns with broader trends where Stille coupling can be more effective for the synthesis of complex, sterically hindered, or heteroaromatic compounds where Suzuki coupling may falter.[8]

Table 1: Comparison of Stille and Suzuki Coupling for the Synthesis of a Pyridine-Substituted Diazocine [8]

Coupling ReactionPyridine PartnerOrganometallic DiazocineCatalystLigandBaseSolventTemp (°C)Yield (%)
Suzuki4-BromopyridineBorylatedPd(OAc)₂XPhosK₃PO₄Dioxane800
Stille4-BromopyridineStannylatedPd₂(dba)₃P(o-tol)₃-DMSO10066

Experimental Protocols

General Protocol for Stille Coupling of Bromopyridines

This protocol is a representative example for the Stille coupling of a bromopyridine with an organostannane.

Materials:

  • Bromopyridine (1.0 eq)

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the bromopyridine and the palladium catalyst.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the organostannane to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite and wash the filtrate with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

General Protocol for Suzuki Coupling of Halopyridines

This protocol provides a general procedure for the Suzuki coupling of a halopyridine with a boronic acid.

Materials:

  • Halopyridine (e.g., bromopyridine, 1.0 eq)

  • Pyridylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

Procedure:

  • In a flask, combine the halopyridine, the boronic acid or ester, the palladium catalyst, and the base.

  • Add the solvent system to the flask.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Catalytic Cycles and Logical Relationships

The catalytic cycles for both Stille and Suzuki couplings involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step.

Stille_vs_Suzuki_Workflow cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling St_Start Halopyridine + Organostannane St_OA Oxidative Addition St_Start->St_OA St_Pd0 Pd(0) Catalyst St_Pd0->St_OA St_PdII Pyridyl-Pd(II)-X St_OA->St_PdII St_TM Transmetalation (Neutral) St_PdII->St_TM St_PdII_R Pyridyl-Pd(II)-R St_TM->St_PdII_R St_RE Reductive Elimination St_PdII_R->St_RE St_RE->St_Pd0 Regeneration St_Product Substituted Pyridine St_RE->St_Product Su_Start Halopyridine + Organoboron Su_OA Oxidative Addition Su_Start->Su_OA Su_Base Base Su_TM Transmetalation (Base-mediated) Su_Base->Su_TM Su_Pd0 Pd(0) Catalyst Su_Pd0->Su_OA Su_PdII Pyridyl-Pd(II)-X Su_OA->Su_PdII Su_PdII->Su_TM Su_PdII_R Pyridyl-Pd(II)-R Su_TM->Su_PdII_R Su_RE Reductive Elimination Su_PdII_R->Su_RE Su_RE->Su_Pd0 Regeneration Su_Product Substituted Pyridine Su_RE->Su_Product

Figure 1. Comparison of the catalytic cycles for Stille and Suzuki couplings in pyridine synthesis.

Conclusion and Recommendations

Both Stille and Suzuki couplings are highly effective methods for the synthesis of substituted pyridines. The Suzuki coupling is often the preferred first choice due to the low toxicity of the organoboron reagents, the ease of byproduct removal, and the wide commercial availability of boronic acids.[1][2][6]

However, the Stille coupling offers significant advantages in specific scenarios. Its exceptional functional group tolerance and the fact that it often proceeds under neutral or milder conditions can be crucial when dealing with sensitive substrates. For complex syntheses, particularly those involving sterically demanding fragments or substrates that are incompatible with basic conditions, the Stille coupling can provide a more robust and higher-yielding alternative.[4][8] The primary drawback of the Stille reaction remains the toxicity of organotin compounds and the challenges associated with their complete removal from the final product.[1][6]

Ultimately, the choice between Stille and Suzuki coupling should be guided by a careful evaluation of the specific synthetic target, the functional groups present in the starting materials, and the practical considerations of reagent availability, toxicity, and purification.

References

A Head-to-Head Battle of Cross-Coupling Titans: 1H NMR Analysis of 4-Arylpyridines from Stille vs. Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the creation of carbon-carbon bonds is a cornerstone, particularly for the construction of biaryl compounds prevalent in pharmaceuticals and functional materials. Among the arsenal of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have emerged as powerful and versatile methods for the synthesis of 4-arylpyridines, a key structural motif in numerous biologically active molecules. This guide provides a comparative analysis of these two prominent reactions for the synthesis of 4-arylpyridines, with a focus on the 1H NMR spectroscopic characterization of the products, offering researchers, scientists, and drug development professionals a data-driven basis for methodological selection.

Experimental Protocols: A Tale of Two Couplings

The choice between the Stille and Suzuki coupling often hinges on factors such as substrate scope, functional group tolerance, and the toxicity of reagents. Below are representative experimental protocols for the synthesis of 4-phenylpyridine, a model 4-arylpyridine, via both methods.

Stille Coupling Protocol

The Stille reaction utilizes an organotin reagent as the coupling partner. While effective, the toxicity of organostannanes is a significant consideration.

General Procedure: To a dried Schlenk tube under an inert atmosphere (e.g., argon), the aryl halide (e.g., 4-bromopyridine hydrochloride, 1.0 eq), the organostannane (e.g., tributyl(phenyl)stannane, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., anhydrous toluene or DMF) are added. The reaction mixture is then heated (typically between 80-110 °C) and stirred for several hours until completion, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled, and the crude product is subjected to a workup procedure, often involving treatment with an aqueous solution of potassium fluoride to remove tin byproducts, followed by extraction and purification by column chromatography.[1][2]

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling employs a generally less toxic and more environmentally benign organoboron reagent.

Detailed Procedure for 4-Phenylpyridine Synthesis: In a test tube, 7% Pd/WA30 (19.0 mg, 12.5 μmol), 4-chloropyridine (250 μmol), phenylboronic acid (375 μmol), and Cs₂CO₃ (163 mg, 500 μmol) are combined in N,N-dimethylacetamide (DMA) (1 mL). The mixture is stirred at 80 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with diethyl ether (5 mL) and filtered. The filtrate is washed with water and brine, dried over Na₂SO₄, filtered, and concentrated. The product yield can be determined by ¹H NMR using an internal standard (e.g., 1,4-dioxane) before purification by silica gel column chromatography (hexane-EtOAc, 10:1) to afford 4-phenylpyridine.[3]

Data Presentation: A Comparative Look at 1H NMR Spectra

The 1H NMR spectrum is a powerful tool for the structural elucidation of the synthesized 4-arylpyridines. While the spectra of 4-arylpyridines produced by either Stille or Suzuki coupling are generally very similar, subtle differences in purity and the presence of residual catalyst or byproducts can sometimes be discerned. The following table summarizes typical ¹H NMR data for 4-phenylpyridine.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2', H-6' (Phenyl)7.60 - 7.70m
H-3', H-4', H-5' (Phenyl)7.40 - 7.55m
H-2, H-6 (Pyridyl)8.60 - 8.70d~6.0
H-3, H-5 (Pyridyl)7.45 - 7.55d~6.0

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used for NMR analysis and the specific reaction conditions. The data presented is a generalized representation based on typical values found in the literature.

Mandatory Visualization

To visualize the workflow and the core chemical transformations, the following diagrams are provided.

Stille_Coupling_Workflow cluster_reactants Reactants cluster_reaction Stille Coupling cluster_analysis Analysis 4-Halopyridine 4-Halopyridine Pd Catalyst Pd Catalyst 4-Halopyridine->Pd Catalyst Oxidative Addition Arylstannane Arylstannane Arylstannane->Pd Catalyst Transmetalation 4-Arylpyridine 4-Arylpyridine Pd Catalyst->4-Arylpyridine Reductive Elimination Heat Heat 1H NMR Analysis 1H NMR Analysis 4-Arylpyridine->1H NMR Analysis

Caption: Workflow of 4-Arylpyridine Synthesis via Stille Coupling and 1H NMR Analysis.

Suzuki_vs_Stille cluster_stille_reagents Stille Reagents cluster_suzuki_reagents Suzuki Reagents Stille Coupling Stille Coupling 4-Arylpyridine 4-Arylpyridine Stille Coupling->4-Arylpyridine Suzuki Coupling Suzuki Coupling Suzuki Coupling->4-Arylpyridine Organostannane Organostannane Organostannane->Stille Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Stille Coupling Pd Catalyst->Suzuki Coupling Organoboron Organoboron Organoboron->Suzuki Coupling Base Base Base->Suzuki Coupling

Caption: Comparison of Reagents for Stille and Suzuki Coupling in 4-Arylpyridine Synthesis.

Performance Comparison and Concluding Remarks

Both the Stille and Suzuki-Miyaura couplings are highly effective for the synthesis of 4-arylpyridines. The choice between them is often dictated by practical considerations.

  • Stille Coupling: This method exhibits excellent functional group tolerance and often proceeds under neutral conditions, which can be advantageous for sensitive substrates. However, the primary drawback is the toxicity of the organotin reagents and the potential difficulty in completely removing tin byproducts from the final product.[1][4]

  • Suzuki-Miyaura Coupling: Generally considered a "greener" alternative, the Suzuki coupling utilizes less toxic and often more readily available organoboron reagents. The boronic acid byproducts are typically easier to remove during workup. However, the reaction requires a base, which may not be compatible with all substrates.[3][5]

From a ¹H NMR analysis perspective, the spectra of 4-arylpyridines synthesized by either method are expected to be identical for the pure compound. Any observable differences in the crude spectra would likely arise from impurities specific to each reaction, such as residual tin compounds in the case of the Stille coupling or unreacted boronic acid in the Suzuki coupling. Therefore, while the final product is the same, the choice of synthetic route can impact the purification strategy and the overall efficiency and safety of the process. For many applications, particularly in the pharmaceutical industry, the lower toxicity profile of the Suzuki-Miyaura coupling often makes it the preferred method.

References

A Comparative Guide to Mass Spectrometry Techniques for Organotin Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of organotin compounds, a class of organometallic chemicals with widespread industrial applications and significant environmental and toxicological implications, demands highly sensitive and specific analytical methods. Mass spectrometry (MS) coupled with chromatographic separation has become the cornerstone for the detection and quantification of these compounds. This guide provides an objective comparison of the primary mass spectrometry techniques used for organotin analysis, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate methodology for their needs.

Introduction to Organotin Analysis

Organotin compounds are utilized as PVC stabilizers, catalysts, pesticides, and marine anti-fouling agents.[1] Their toxicity varies significantly with the number and nature of the organic substituents, making speciation analysis—the identification and quantification of individual organotin species—crucial for accurate risk assessment.[2] The primary analytical challenges lie in the low concentrations found in environmental and biological samples and the similar chemical properties of different organotin species. The most common mass spectrometry-based methods for organotin speciation include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3]

Comparison of Key Mass Spectrometry Techniques

The selection of an analytical technique for organotin compounds is often dictated by the sample matrix, the specific analytes of interest, and the required detection limits. While GC-MS has been a traditional workhorse, LC-MS/MS is gaining traction due to simplified sample preparation.[3] ICP-MS offers unparalleled sensitivity for tin detection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for volatile and semi-volatile compounds. A critical prerequisite for analyzing polar organotin compounds by GC-MS is a derivatization step to convert them into more volatile tetraalkyltin compounds.[3] Common derivatization agents include sodium tetraethylborate (NaBEt₄) and Grignard reagents like pentylmagnesium bromide.[4][5] GC-MS, particularly when coupled with a triple quadrupole mass spectrometer (GC-MS/MS), provides excellent chromatographic resolution and high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, especially tandem mass spectrometry (LC-MS/MS), has become a popular alternative as it often eliminates the need for derivatization, thus simplifying and shortening sample preparation.[3][7] This makes it well-suited for a variety of matrices, including water, food, and textiles.[7] Electrospray ionization (ESI) is a common soft ionization technique for organotin compounds, and the use of MRM enhances selectivity and sensitivity.[3][7]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is an elemental analysis technique with exceptional sensitivity for tin.[3] When coupled with a separation technique like GC or LC, it allows for the speciation of different organotin compounds.[8][9] LC-ICP-MS is particularly advantageous as it does not require derivatization.[9] Isotope dilution analysis with LC-ICP-MS is considered a definitive quantitative method, offering high accuracy and precision.[9]

Quantitative Performance Data

The following tables summarize the performance characteristics of different mass spectrometry techniques for the analysis of various organotin compounds.

Table 1: Performance of Gas Chromatography-Mass Spectrometry (GC-MS)

Organotin Compound Derivatization Reagent Limit of Detection (LOD) Recovery (%) Linearity (R²) Reference
Monobutyltin (MBT) Sodium tetraethylborate (NaBEt₄) 0.07 ng Sn/g 80-90 >0.995
Dibutyltin (DBT) Sodium tetraethylborate (NaBEt₄) 0.09 ng Sn/g 85-95 >0.995
Tributyltin (TBT) Sodium tetraethylborate (NaBEt₄) 0.10 ng Sn/g 85-95 >0.995
Various (17 compounds) Sodium tetraethylborate (NaBEt₄) 0.27 - 0.39 µg/L 70-120 >0.995 [6]

| Six Organotins | Pentylmagnesium bromide | 0.20 - 0.35 pg of Sn (instrumental) | 71 - 109 | Not specified |[5] |

Table 2: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS)

Organotin Compound Ionization Method Limit of Detection (LOD) Recovery (%) Linearity (R²) Reference
Tributyltin (TBT) ESI < 50 µg/kg (in food) Not specified Not specified [7]
Fentin ESI < 50 µg/kg (in food) Not specified Not specified [7]
Cyhexatin ESI < 50 µg/kg (in food) Not specified Not specified [7]
Fenbutatin oxide ESI < 50 µg/kg (in food) Not specified Not specified [7]

| Butyl- and Phenyltins | APCI | 0.02 - 0.08 µg/L | 62 - 98 | Not specified |[10] |

Table 3: Performance of Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)

Organotin Compound Method Limit of Detection (LOD) Recovery (%) Linearity (R²) Reference
Six Organotins Isotope Dilution 4 ng/L (in marine water) Not specified Not specified [9]

| Eleven Organotins | Not specified | 0.14 - 0.57 µg Sn/L | Not specified | Not specified |[11] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS.

GC-MS Sample Preparation and Derivatization

This protocol is adapted from methods for beverage and sediment samples.[6][12]

  • Sample Extraction (Beverage):

    • Weigh 10 mL of the beverage sample into a bottle.

    • Add 5.0 mL of methanol and mix/degas in an ultrasonic bath for 10 minutes.

    • Add 2 mL of acetate buffer.

  • Derivatization (with NaBEt₄):

    • Prepare a fresh 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in ethanol.[4]

    • To the extracted sample, add 200 µL of the derivatization reagent.

    • Shake the sample and allow it to react for 30 minutes.

  • Liquid-Liquid Extraction:

    • Add 1 mL of hexane to the derivatized solution.

    • Vortex the mixture for 30 seconds to extract the derivatized compounds into the hexane layer.

    • Allow the two phases to separate.

  • Analysis:

    • Transfer the clear upper hexane layer to an autosampler vial for GC-MS analysis.

LC-MS/MS Sample Preparation

This protocol is a simplified method for food and textile matrices, avoiding derivatization.[7]

  • Sample Extraction (Fruit/Vegetable):

    • Homogenize and weigh 5 g of the sample into a 50 mL centrifuge tube.

    • Add an internal standard (e.g., 50 µL of 10 µg/mL Triphenyl phosphate).

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dilution:

    • Transfer 100 µL of the extract into an autosampler vial.

    • Add 900 µL of LC-grade water and mix.

  • Analysis:

    • Inject the diluted sample directly into the LC-MS/MS system.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and key concepts in organotin analysis.

G General Workflow for Organotin Analysis by Mass Spectrometry cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Water, Sediment, Food) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (Required for GC-MS) Extraction->Derivatization NoDeriv No Derivatization (for LC-MS, LC-ICP-MS) Extraction->NoDeriv GCMS GC-MS / GC-MS/MS Derivatization->GCMS LCMS LC-MS / LC-MS/MS NoDeriv->LCMS LCICPMS LC-ICP-MS NoDeriv->LCICPMS Data Data Acquisition & Processing GCMS->Data LCMS->Data LCICPMS->Data Quant Quantification Data->Quant Ident Identification Data->Ident

Caption: General workflow for organotin analysis by mass spectrometry.

G Fragmentation Pathway of Tributyltin (TBT) Cation TBT [Sn(C₄H₉)₃]⁺ (Tributyltin cation) DBT [Sn(C₄H₉)₂]⁺ (Dibutyltin cation) TBT->DBT - C₄H₉ ButylRadical •C₄H₉ (Butyl radical) TBT->ButylRadical MBT [Sn(C₄H₉)]⁺ (Monobutyltin cation) DBT->MBT - C₄H₉ DBT->MBT - C₄H₈ (rearrangement) DBT->ButylRadical Sn Sn⁺ MBT->Sn - C₄H₉ MBT->ButylRadical Butene - C₄H₈ (Butene)

Caption: Simplified fragmentation of the tributyltin cation in mass spectrometry.

Conclusion

The accurate speciation of organotin compounds is a challenging analytical task that requires careful consideration of the methodology. GC-MS, following a derivatization step, offers high resolution and sensitivity. LC-MS/MS provides a powerful alternative that circumvents the need for derivatization, thereby simplifying sample preparation. For ultra-trace analysis, LC-ICP-MS stands out due to its exceptional sensitivity and element-specific detection. The choice of the most appropriate technique will ultimately depend on the specific research question, available instrumentation, sample matrix, and the required limits of detection.

References

A Comparative Guide to Confirming the Purity of Stille Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, establishing the purity of a synthesized compound is a critical step that underpins the reliability of subsequent biological and chemical studies. The Stille coupling, a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, is widely used in the synthesis of complex organic molecules. However, the reaction's components, including toxic organotin reagents and palladium catalysts, necessitate rigorous purification and subsequent purity confirmation of the final product.

This guide provides an objective comparison of the primary analytical methods used to confirm the purity of Stille coupling products. It contrasts these techniques with those used for other common cross-coupling reactions and provides supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

The Challenge of Purity in Stille Coupling

Confirming the purity of a Stille coupling product goes beyond simply identifying the desired molecule. A comprehensive purity analysis must also detect and quantify any residual starting materials, catalysts, and byproducts. Key impurities in Stille reactions include:

  • Organotin Byproducts: These are often toxic and can be difficult to remove completely.[1][2]

  • Residual Palladium Catalyst: Even at trace levels, palladium can interfere with subsequent reactions or biological assays.

  • Homocoupling Products: The coupling of two organostannane reagents can lead to undesired homocoupled byproducts.[1]

  • Unreacted Starting Materials: Incomplete reactions will leave residual electrophiles and organostannane reagents.

Comparing Analytical Techniques for Purity Determination

The choice of analytical technique for purity confirmation depends on the specific information required, the nature of the compound, and the available instrumentation. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), often used in conjunction with Mass Spectrometry (MS).

Workflow for Purity Confirmation

The general workflow for confirming the purity of a Stille coupling product involves initial purification followed by analysis using one or more spectroscopic and chromatographic techniques.

Purity Confirmation Workflow General Workflow for Purity Confirmation of Stille Coupling Products A Stille Coupling Reaction Mixture B Work-up & Purification (e.g., Column Chromatography, Recrystallization) A->B C Initial Purity Assessment (TLC, LC-MS) B->C D Quantitative Purity Determination C->D E NMR Spectroscopy (¹H, ¹³C, qNMR) D->E F HPLC/UPLC (UV, DAD) D->F G Mass Spectrometry (GC-MS, LC-MS) D->G H Elemental Analysis D->H I Final Purity Confirmation E->I F->I G->I H->I

Caption: A general workflow for the purification and purity confirmation of Stille coupling products.

Quantitative Data Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the most common analytical techniques for purity determination.

Analytical TechniqueInformation ProvidedAdvantagesLimitationsTypical Use Case for Stille Products
¹H NMR Spectroscopy Structural confirmation, relative quantification of components.Provides detailed structural information for unambiguous identification. Non-destructive.[3]Can have complex overlapping signals. Requires deuterated solvents. Lower sensitivity for trace impurities compared to HPLC.Primary structural confirmation and initial purity assessment.
Quantitative NMR (qNMR) Absolute purity determination.A primary analytical method that does not require a reference standard of the analyte. Provides a direct measure of purity.[4]Requires careful experimental setup and longer acquisition times. Not ideal for highly complex mixtures.High-accuracy purity determination for final products and reference standards.
HPLC with UV Detection Separation and relative quantification of components.High sensitivity for detecting trace impurities. High throughput. Well-established for routine quality control.[5][6]Requires a chromophore for UV detection. Method development can be time-consuming.Routine purity checks, detection of UV-active byproducts and residual starting materials.
LC-MS Separation, quantification, and mass identification of components.Combines the separation power of LC with the identification capabilities of MS. Highly sensitive.Ionization efficiency can vary between compounds, affecting quantification.Identification of unknown impurities and byproducts.
GC-MS Separation and mass identification of volatile components.Excellent for analyzing volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.Analysis of volatile byproducts and starting materials.
Elemental Analysis Elemental composition (%C, H, N, etc.).Provides fundamental information on the elemental composition, which can indicate the presence of inorganic impurities.Does not provide information on organic impurities with the same elemental composition.Confirmation of the elemental composition of the final, purified product.

Comparison with Other Cross-Coupling Reactions

The choice of purity confirmation method can also be influenced by the specific cross-coupling reaction used. The table below compares the typical impurity profiles of Stille coupling with other common palladium-catalyzed reactions.

Cross-Coupling ReactionKey Byproducts and ImpuritiesRecommended Purity Analysis Techniques
Stille Coupling Organotin compounds, homocoupled stannanes, residual palladium.[1]¹H and ¹¹⁹Sn NMR, HPLC-ICP-MS (for tin), GC-MS.
Suzuki-Miyaura Coupling Boronic acid derivatives (boroxines), homocoupled products, residual palladium.¹H and ¹¹B NMR, HPLC, LC-MS.
Heck Reaction Isomeric products, oligomers, residual palladium.[7]¹H NMR, HPLC, GC-MS.
Sonogashira Coupling Homocoupled alkynes (Glaser coupling), residual copper and palladium.¹H NMR, HPLC, LC-MS.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable purity data.

Protocol 1: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

This protocol provides a general workflow for determining the absolute purity of a Stille coupling product using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • Analytical balance

Materials:

  • Purified Stille coupling product

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

Procedure:

  • Accurately weigh approximately 10-20 mg of the purified Stille coupling product and 5-10 mg of the internal standard into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

qNMR Protocol Workflow for qNMR Purity Analysis A Weigh Analyte and Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum (Quantitative Parameters) C->D E Process Spectrum (Phasing, Baseline Correction) D->E F Integrate Signals E->F G Calculate Purity F->G

Caption: A step-by-step workflow for quantitative NMR (qNMR) analysis.

Protocol 2: HPLC Method for Purity Determination and Impurity Profiling

This protocol outlines a general approach for developing an HPLC method to assess the purity of a Stille coupling product.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

Materials:

  • Purified Stille coupling product

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Additives (e.g., formic acid, trifluoroacetic acid)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the Stille coupling product in a suitable solvent (usually the mobile phase) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Method Development:

    • Column Selection: A C18 column is a good starting point for many organic molecules.

    • Mobile Phase Selection: Start with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). A typical gradient might run from 10% to 90% acetonitrile over 20 minutes.

    • Detection Wavelength: Use a DAD to determine the optimal wavelength for detecting the main product and any potential impurities. If a DAD is not available, 254 nm is a common starting wavelength.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Analysis: Inject the sample and run the HPLC method.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

HPLC Protocol Workflow for HPLC Purity Analysis A Sample Preparation (Weigh, Dissolve, Filter) B Method Development (Column, Mobile Phase, Wavelength) A->B C Inject Sample into HPLC B->C D Chromatographic Separation C->D E UV Detection D->E F Data Processing (Peak Integration) E->F G Calculate Area % Purity F->G

Caption: A step-by-step workflow for HPLC purity analysis.

Conclusion

Confirming the purity of Stille coupling products is a multi-faceted process that requires a combination of effective purification strategies and rigorous analytical techniques. While HPLC is a powerful tool for routine purity checks and detecting trace impurities, qNMR stands out for its ability to provide an absolute measure of purity without the need for a specific reference standard of the analyte. For comprehensive characterization and to ensure the highest confidence in the quality of the final product, an orthogonal approach utilizing both chromatographic and spectroscopic methods is highly recommended. The choice of analytical techniques should also consider the potential byproducts from the specific cross-coupling reaction used. By employing the appropriate analytical tools and protocols, researchers can ensure the integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

References

Greener Pathways to 4-Arylpyridines: A Comparative Guide to Alternatives for Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4-arylpyridines is a critical step in the creation of numerous pharmaceuticals and functional materials. The Stille cross-coupling reaction, utilizing organotin reagents like Trimethyl(4-pyridyl)tin, has long been a reliable method for this transformation. However, the inherent toxicity and environmental concerns associated with organotin compounds have necessitated a shift towards greener and more sustainable synthetic strategies. This guide provides an objective comparison of the Stille coupling with prominent green chemistry alternatives, supported by experimental data and detailed protocols, to facilitate the selection of more environmentally benign methods without compromising synthetic efficiency.

The primary concern with Stille coupling lies in the toxicity of organotin reagents and their byproducts. Trimethyltin compounds, in particular, are known neurotoxins, and their removal from final products can be challenging, posing risks to both researchers and the environment. In contrast, greener alternatives aim to replace these toxic reagents with less hazardous materials, utilize milder reaction conditions, and reduce waste generation.

Performance Comparison: Stille Coupling vs. Green Alternatives

To provide a clear and objective comparison, the following table summarizes quantitative data for the synthesis of 4-phenylpyridine, a representative 4-arylpyridine, using Stille coupling and its principal greener alternatives: Suzuki-Miyaura coupling, Negishi coupling, and direct C-H arylation.

ReactionNucleophilic ReagentElectrophilic ReagentCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Green Chemistry Considerations
Stille Coupling This compoundBromobenzenePd(PPh₃)₄ (2 mol%)Toluene-10016~85High toxicity of tin reagents and byproducts; difficult to remove tin waste.
Suzuki-Miyaura Coupling 4-Pyridylboronic AcidBromobenzenePd(OAc)₂ (2 mol%), SPhos (4 mol%)Toluene/H₂O (2:1)K₃PO₄1001891[1]Low toxicity of boronic acids and their byproducts; byproducts are often water-soluble and easily removed.
Negishi Coupling 4-Pyridylzinc ChlorideBromobenzenePd(OAc)₂ (1 mol%), SPhos (2 mol%)THF-661693Organozinc reagents are less toxic than organotins; reactions are often high-yielding under mild conditions.
Direct C-H Arylation PyridineBenzenePd(OAc)₂ (10 mol%), 1,10-Phenanthroline (30 mol%)TFA-1802484Atom-economical as it avoids pre-functionalization of the pyridine ring; often requires harsh conditions and excess arene.

Experimental Protocols

Detailed methodologies for the key reactions are provided below to allow for replication and adaptation in the laboratory.

Stille Coupling: Synthesis of 4-Phenylpyridine

Procedure: A flame-dried Schlenk flask is charged with Pd(PPh₃)₄ (2 mol%). The flask is evacuated and backfilled with argon. Anhydrous toluene is added, followed by bromobenzene (1.0 equiv) and this compound (1.1 equiv). The reaction mixture is heated to 100 °C and stirred for 16 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of KF to remove tin byproducts. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenylpyridine.

Suzuki-Miyaura Coupling: Synthesis of 4-Phenylpyridine

Procedure: To a mixture of 4-pyridylboronic acid (1.5 equiv), bromobenzene (1.0 equiv), and K₃PO₄ (2.0 equiv) in a round-bottom flask is added a 2:1 mixture of toluene and water. The mixture is degassed with argon for 20 minutes. Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) are then added, and the mixture is heated to 100 °C for 18 hours with vigorous stirring. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash chromatography to yield 4-phenylpyridine.[1]

Negishi Coupling: Synthesis of 4-Phenylpyridine

Procedure: Preparation of 4-pyridylzinc chloride: A solution of 4-iodopyridine in THF is treated with isopropylmagnesium chloride followed by zinc chloride to generate the 4-pyridylzinc chloride reagent in situ.

Coupling: To a separate flask containing Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) under an argon atmosphere, THF is added, followed by bromobenzene (1.0 equiv). The freshly prepared solution of 4-pyridylzinc chloride (1.2 equiv) is then added dropwise at room temperature. The reaction mixture is heated to 66 °C for 16 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic extracts are dried, concentrated, and purified by column chromatography to give 4-phenylpyridine.

Direct C-H Arylation: Synthesis of 4-Phenylpyridine

Procedure: In a sealed tube, pyridine (1.0 equiv) is dissolved in a large excess of benzene, which also serves as the solvent. Trifluoroacetic acid (TFA) is added, followed by Pd(OAc)₂ (10 mol%) and 1,10-phenanthroline (30 mol%). The tube is sealed, and the mixture is heated at 180 °C for 24 hours. After cooling, the reaction mixture is carefully neutralized with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The product, 4-phenylpyridine, is isolated by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the catalytic cycles of the Stille coupling and its greener alternatives, providing a visual comparison of their mechanisms.

Stille_Coupling cluster_stille Stille Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-Sn(CH3)3 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) X-Sn(CH3)3 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Catalytic cycle of the Stille coupling reaction.

Suzuki_Miyaura_Coupling cluster_suzuki Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) X-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Negishi_Coupling cluster_negishi Negishi Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-Zn-X Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) X-Zn-X Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R CH_Arylation cluster_ch Direct C-H Arylation Pd(II)X2 Pd(II)X2 C-H Activation C-H Activation Ar-Pd(II)-X Ar-Pd(II)-X C-H Activation->Ar-Pd(II)-X Pyridine Oxidative Addition Oxidative Addition Ar-Pd(II)-X->Oxidative Addition Ar'-X Ar-Pd(IV)-Ar'(X)2 Ar-Pd(IV)-Ar'(X)2 Oxidative Addition->Ar-Pd(IV)-Ar'(X)2 Reductive Elimination Reductive Elimination Ar-Pd(IV)-Ar'(X)2->Reductive Elimination Reductive Elimination->Pd(II)X2 Ar-Ar'

References

Validating Novel Pyridine Derivatives: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel pyridine derivatives is a critical step in the discovery pipeline. While 1D NMR provides a foundational overview, complex substitution patterns often necessitate the resolving power of two-dimensional (2D) NMR spectroscopy. This guide provides an objective comparison of key 2D NMR techniques, supported by experimental data, to facilitate the efficient and accurate structural validation of these important heterocyclic compounds.

The inherent complexity of substituted pyridine rings, with their potential for overlapping proton signals and the presence of quaternary carbons, can make sole reliance on 1D NMR spectra a challenging and sometimes inconclusive endeavor.[1][2] 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together a molecule's complete structural puzzle.[3][4][5]

Performance Comparison of Key 2D NMR Techniques

The selection of 2D NMR experiments is contingent on the specific structural questions being addressed. The following table summarizes the key performance characteristics of the most widely used techniques for the structural elucidation of small molecules like pyridine derivatives.[3]

ExperimentInformation ObtainedTypical Experiment Time (Small Molecule)Relative SensitivityResolutionKey Application in Pyridine Derivative Analysis
COSY (Correlation Spectroscopy)¹H-¹H correlations through 2-3 bonds (J-coupling).[3][6]5 minutes - 2 hours[3]HighGoodIdentifying neighboring protons on the pyridine ring and substituent groups, and tracing out spin systems.[1][6]
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C one-bond correlations.[1][4][7]10 minutes - 2 hoursHighExcellentDirectly assigning protons to their attached carbons on the pyridine ring and substituents.[1]
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C correlations through 2-3 bonds.[1][8]30 minutes - 8 hoursMediumGoodThe key experiment for assigning quaternary carbons (e.g., substituted positions on the pyridine ring) and connecting different spin systems.[1]
NOESY (Nuclear Overhauser Effect Spectroscopy)¹H-¹H correlations through space (typically < 5 Å).[4]1 hour - 12 hoursLowGoodDetermining the stereochemistry and conformation of substituents relative to the pyridine ring by identifying protons that are close in space but not necessarily through bonds.

Logical Workflow for Structure Elucidation

A systematic approach combining various 1D and 2D NMR experiments is crucial for the successful and efficient structure determination of novel pyridine derivatives. The following diagram illustrates a typical workflow.

G cluster_1D 1D NMR Analysis cluster_2D_connectivity 2D NMR: Through-Bond Connectivity cluster_2D_spatial 2D NMR: Through-Space Proximity cluster_final Final Structure Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Initial Proton & Carbon Count COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC Assign Protonated Carbons HMBC HMBC HSQC->HMBC Assign Quaternary Carbons & Connect Fragments NOESY NOESY/ROESY HMBC->NOESY Confirm Stereochemistry/Conformation Structure Elucidated Structure HMBC->Structure Final Connectivity NOESY->Structure

Caption: A logical workflow for elucidating the structure of novel pyridine derivatives using 1D and 2D NMR.

Experimental Protocols

Detailed and consistent experimental protocols are essential for acquiring high-quality, reproducible NMR data.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified pyridine derivative.[9]

  • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.[2][9]

  • Ensure the sample is fully dissolved to avoid issues with spectral quality.

COSY (Correlation Spectroscopy)
  • Pulse Sequence: Standard gradient-enhanced COSY (gCOSY).

  • Acquisition Parameters (400 MHz spectrometer):

    • Spectral Width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Number of Scans: 2-8.

    • Relaxation Delay: 1.5-2.0 seconds.[1]

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.[1]

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Sequence: Standard gradient-enhanced HSQC (e.g., hsqcedetgpsisp2.2).

  • Acquisition Parameters (400 MHz spectrometer):

    • ¹H Spectral Width: Cover the entire proton chemical shift range.

    • ¹³C Spectral Width: Typically 0-160 ppm for pyridine derivatives.

    • Number of Scans: 2-4.

    • Relaxation Delay: 1.5 seconds.

    • ¹J(CH) Coupling Constant: Set to an average one-bond C-H coupling constant, typically around 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Sequence: Standard gradient-enhanced HMBC (e.g., hmbcgplpndqf).

  • Acquisition Parameters (400 MHz spectrometer):

    • ¹H Spectral Width: Cover the entire proton chemical shift range.

    • ¹³C Spectral Width: Typically 0-160 ppm.

    • Number of Scans: 8-16 (or more for dilute samples).

    • Relaxation Delay: 1.5-2.0 seconds.[1]

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 2-3 bond couplings, typically set to 8 Hz.[1]

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.[1]

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Pulse Sequence: Standard gradient-enhanced NOESY (e.g., noesygpph).

  • Acquisition Parameters (400 MHz spectrometer):

    • Spectral Width: Cover the entire proton chemical shift range.

    • Number of Scans: 8-16.

    • Relaxation Delay: 2.0-3.0 seconds.

    • Mixing Time: This is a crucial parameter and may need to be optimized (typically in the range of 300-800 ms) to observe the desired NOE correlations.

Data Interpretation: A Step-by-Step Approach

The following diagram outlines the logical process for interpreting the collective data from these 2D NMR experiments to arrive at an unambiguous structure.

G Start Start with ¹H NMR COSY_analysis Analyze COSY: Identify ¹H-¹H Spin Systems Start->COSY_analysis HSQC_analysis Analyze HSQC: Assign Protons to Directly Attached Carbons COSY_analysis->HSQC_analysis HMBC_analysis Analyze HMBC: Connect Spin Systems & Assign Quaternary Carbons HSQC_analysis->HMBC_analysis Structure_Proposal Propose Structure HMBC_analysis->Structure_Proposal NOESY_analysis Analyze NOESY: Confirm Spatial Proximity & Stereochemistry Final_Structure Final Validated Structure NOESY_analysis->Final_Structure Structure_Proposal->NOESY_analysis Validate 3D arrangement

Caption: A step-by-step logical flow for interpreting 2D NMR data for pyridine derivative structure validation.

By systematically applying this suite of 2D NMR experiments and following a logical interpretation workflow, researchers can confidently and accurately determine the structures of novel pyridine derivatives, a crucial step in advancing drug discovery and development.

References

Navigating the Maze of Residual Tin Detection: A Comparative Guide to LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the absence of harmful residual tin in final products is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of modern Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the detection and quantification of residual tin, supported by experimental data and detailed protocols. We also explore alternative techniques to provide a complete analytical landscape.

The choice of analytical technique for detecting residual tin is dictated by the nature of the tin species of interest—whether it's the total tin content or specific organotin compounds—and the complexity of the product matrix. This guide will delve into the nuances of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for total tin analysis, and hyphenated techniques like Liquid Chromatography-ICP-MS (LC-ICP-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the speciation of organotin compounds.

At a Glance: Performance Comparison of Key Analytical Techniques

The following table summarizes the performance of various analytical methods for the determination of tin, providing a high-level overview to guide your selection process.

TechniqueAnalyte TypeTypical Limit of Detection (LOD)Key AdvantagesKey Disadvantages
ICP-MS Total Tin0.1 - 1 µg/LHigh sensitivity, high throughput, robust for various matrices.Provides only total elemental concentration, not speciation.
LC-ICP-MS Organotin Species0.01 - 0.5 µg/L (as Sn)Element-specific detection, high sensitivity, less susceptible to matrix effects than LC-MS/MS.Higher instrumentation cost, requires specialized interface.
LC-MS/MS Organotin Species0.1 - 10 µg/kgHigh specificity for molecular identification, widely available instrumentation.Susceptible to matrix effects, may require more complex sample preparation.
GC-ICP-MS Volatile Organotin Species0.03 pg (as Sn)Excellent sensitivity, high chromatographic resolution for volatile compounds.Requires derivatization, not suitable for non-volatile species.
GFAAS Total Tin~1 µg/LLower instrumentation cost than ICP-MS, good sensitivity.Slower analysis time, susceptible to matrix interferences.

Deep Dive: LC-MS Methodologies

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Total Tin

ICP-MS is a powerful technique for determining the total tin concentration in a sample. It offers excellent sensitivity and is capable of high-throughput analysis, making it a common choice for initial screening and quality control of raw materials and final products where the total elemental impurity is the primary concern.

Experimental Protocol: ICP-MS for Total Tin in a Pharmaceutical Product

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.5 g of the final product into a microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrochloric acid (HCl).

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water.

  • ICP-MS Analysis:

    • Instrument: Agilent 7900 ICP-MS or equivalent.

    • RF Power: 1550 W.

    • Carrier Gas Flow: 1.05 L/min.

    • Makeup Gas Flow: 0.1 L/min.

    • Monitored Isotopes: ¹¹⁸Sn, ¹²⁰Sn.

    • Internal Standard: Yttrium (⁸⁹Y).

    • Calibration: Prepare calibration standards in the range of 1-100 µg/L from a certified tin standard solution.

Speciation of Organotins: LC-ICP-MS vs. LC-MS/MS

When the toxicity of specific organotin compounds is a concern, speciation analysis is necessary. Both LC-ICP-MS and LC-MS/MS are powerful tools for this purpose, each with its own set of advantages and limitations.

LC-ICP-MS combines the separation capabilities of liquid chromatography with the element-specific and highly sensitive detection of ICP-MS. This technique is particularly advantageous for complex matrices as the detector is less prone to interferences from the sample matrix compared to molecular mass spectrometry techniques.

LC-MS/MS , on the other hand, provides structural information about the organotin compounds by fragmenting the parent ion and analyzing the resulting daughter ions. This high degree of specificity makes it an excellent tool for confirmation and quantification, especially when dealing with a known set of target analytes.

Quantitative Performance Comparison in a Polymer Matrix

ParameterLC-ICP-MSLC-MS/MS
LOD (Dibutyltin) ~0.05 µg/L~0.8 µg/kg
LOQ (Dibutyltin) ~0.15 µg/L~2.5 µg/kg
Accuracy (Recovery) 95-105%90-110%
Precision (RSD) < 5%< 10%

Experimental Protocol: LC-MS/MS for Organotins in a Textile Product [1]

  • Sample Preparation (Solvent Extraction):

    • Shred and weigh 1 g of the textile material.

    • Add an internal standard (e.g., Triphenyltin-d15).

    • Add 10 mL of a methanol/acetic acid (9:1 v/v) solution containing 0.05% tropolone.

    • Sonicate the sample for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter.

  • LC-MS/MS Analysis:

    • LC System: Shimadzu UFLCXR or equivalent.

    • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • MS System: AB SCIEX 4000 QTRAP or equivalent with an ESI source.

    • Ionization Mode: Positive.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each target organotin compound.

Alternative Methods for Tin Analysis

While LC-MS methods are powerful, other techniques can be employed for tin analysis, particularly for total tin determination or for volatile species.

Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS)

GC-ICP-MS is an excellent alternative for the analysis of volatile organotin compounds. It offers superior chromatographic resolution compared to LC for these compounds and can achieve extremely low detection limits. However, a key drawback is the need for a derivatization step to make the organotin compounds volatile enough for GC analysis, which can add complexity and potential for error to the workflow. A comparative study showed that while GC-ICP-MS can separate a larger number of organotin compounds in a single run, HPLC-ICP-MS has a shorter injection-to-injection time.[2]

Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

GFAAS is a well-established technique for the determination of total tin at trace levels. It offers good sensitivity and is a more cost-effective option than ICP-MS. However, it is a single-element technique, making it less suitable for multi-element screening, and it can be more susceptible to matrix interferences, often requiring the use of chemical modifiers to improve performance. For some food matrices, GFAAS has demonstrated a limit of detection of around 6.7 µg/L for tin.

Experimental Workflows and Logical Relationships

To visualize the analytical process, the following diagrams illustrate the typical experimental workflows for total tin and organotin speciation analysis.

Total_Tin_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Weigh Final Product digest Microwave Digestion (HNO3 + HCl) start->digest dilute Dilution to Final Volume digest->dilute icpms ICP-MS Analysis dilute->icpms Introduce Sample data Data Acquisition & Quantification icpms->data end Final Result data->end Report Total Tin Concentration

Caption: Workflow for Total Tin Analysis by ICP-MS.

Organotin_Speciation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Weigh Final Product extract Solvent Extraction (e.g., Methanol/Acetic Acid) start->extract cleanup Centrifugation & Filtration extract->cleanup lc_sep LC Separation (C18 column) cleanup->lc_sep Inject Extract ms_detect MS Detection (ICP-MS or MS/MS) lc_sep->ms_detect data Data Acquisition & Speciation Analysis ms_detect->data end Final Result data->end Report Organotin Concentrations

Caption: Workflow for Organotin Speciation by LC-MS.

Conclusion

The selection of an appropriate analytical method for residual tin detection hinges on the specific requirements of the analysis. For rapid screening of total tin content, ICP-MS remains the workhorse due to its sensitivity and high throughput. When the identification and quantification of specific toxic organotin species are necessary, both LC-ICP-MS and LC-MS/MS offer excellent capabilities. LC-ICP-MS provides robust, element-specific detection that is less prone to matrix effects, while LC-MS/MS offers valuable structural confirmation. For volatile organotins, GC-ICP-MS provides unparalleled sensitivity, though it requires a derivatization step. Finally, GFAAS presents a cost-effective alternative for total tin analysis, albeit with a slower sample throughput. By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently select the most fit-for-purpose method to ensure the safety and quality of their final products.

References

Safety Operating Guide

Navigating the Safe Disposal of Trimethyl(4-pyridyl)tin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount. Trimethyl(4-pyridyl)tin, a member of the organotin family, is a valuable reagent in various synthetic applications. However, its significant toxicity necessitates a clear and robust disposal protocol to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Hazard Profile

This compound is a hazardous substance with acute toxicity if swallowed, inhaled, or in contact with skin. It is also very toxic to aquatic life with long-lasting effects.[1][2] Understanding the immediate hazards is the first step in safe handling and disposal.

Below is a summary of the key hazard and safety information derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS CodeDescriptionPrecautionary StatementGHS Code
Acute Toxicity, Oral H300Fatal if swallowedPrevention
Do not eat, drink or smoke when using this product.P270
Wash hands thoroughly after handling.P264
Acute Toxicity, Dermal H310Fatal in contact with skin
Do not get in eyes, on skin, or on clothing.P262
Wear protective gloves/protective clothing.P280
Acute Toxicity, Inhalation H330Fatal if inhaled
Use only outdoors or in a well-ventilated area.P271
In case of inadequate ventilation, wear respiratory protection.P284
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
Hazardous to the Aquatic Environment, Acute H400Very toxic to aquatic lifeAvoid release to the environment.P273
Hazardous to the Aquatic Environment, Chronic H410Very toxic to aquatic life with long lasting effectsCollect spillage.P391
Disposal Dispose of contents/container to an approved waste disposal plant.P501

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste. This means it should be collected, labeled, and transferred to a designated and approved hazardous waste disposal facility.[2][3] On-site chemical neutralization by laboratory personnel is not recommended due to the high toxicity of the compound and the potential for hazardous byproducts.

1. Personal Protective Equipment (PPE):

  • Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:

    • Chemical-resistant gloves (e.g., butyl rubber or nitrile).

    • Safety goggles and a face shield.

    • A laboratory coat.

    • In case of potential for aerosol or vapor generation, use a certified respirator.[2]

2. Waste Segregation and Collection:

  • Pure Reagent and Concentrated Solutions: Collect any unused or waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, contaminated glassware, and absorbent materials from spill clean-ups, must be considered hazardous waste.

  • Place these contaminated solids into a designated, sealed, and clearly labeled solid hazardous waste container.

3. Labeling:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").

    • The date of accumulation.

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the storage area is cool and dry.[2]

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[3] This is crucial to prevent environmental contamination.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Waste Generation (e.g., unused reagent, contaminated labware) B Segregate Waste (Liquid vs. Solid) A->B C Package in a sealed, compatible container B->C D Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in a designated, secure area D->E F Schedule Waste Pickup (with EHS or certified contractor) E->F Researcher's Responsibility G Transport to an approved hazardous waste facility F->G EHS/Contractor Responsibility H Final Disposal (e.g., incineration) G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their responsibility to environmental stewardship.

References

Essential Safety and Logistical Information for Handling Trimethyl(4-pyridyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Trimethyl(4-pyridyl)tin.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 4-(Trimethylstannyl)pyridine

  • CAS Number: 59020-06-3

Primary Hazards: this compound is a highly toxic organotin compound. Key hazards include:

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

  • Combustibility: It is a combustible liquid.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber. Always use two pairs (double-gloving).
Eye Protection Safety goggles and face shieldChemical safety goggles are required at all times. A face shield should be worn when splashing is possible.
Body Protection Flame-retardant laboratory coatTo be worn over personal clothing.
Respiratory Full-face air-purifying respirator or SCBARequired when working outside of a fume hood or when aerosolization is possible.[2]

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure a safety shower and eyewash station are readily accessible.

Handling Protocol:

  • Preparation: Before starting work, ensure all necessary PPE is worn correctly. Clear the fume hood of all non-essential items.

  • Dispensing: As an air-sensitive reagent, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon).[3] Use a syringe or cannula for transfers between sealed containers.

  • During Reaction: Keep the reaction vessel closed to the extent possible. The fume hood sash should be kept at the lowest practical height.

  • Post-Reaction: Quench any reactive materials carefully before workup.

Storage:

  • Store in a well-ventilated, cool, and dry place.[1]

  • Keep the container tightly closed.

  • Store away from heat, sparks, open flames, and hot surfaces.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. This includes reaction residues and solvent rinses.

  • Solid Waste: Contaminated solid waste (e.g., pipette tips, gloves, absorbent paper) must be collected in a separate, sealed, and labeled container.

Decontamination of Glassware:

  • Rinse glassware with a suitable organic solvent (e.g., toluene or hexanes) to remove residual this compound.[3] The rinsate must be collected as hazardous liquid waste.

  • After the initial rinse, wash the glassware with a 10% hydrogen peroxide solution (bleach) to oxidize any remaining organotin compounds.[5]

  • Finally, wash with detergent and water.

Final Disposal:

  • All waste must be disposed of through your institution's hazardous waste management program.[6]

  • Do not dispose of any this compound waste down the drain or in regular trash.[6]

  • Containers for organotin waste should be clearly marked with the words “Organotin Wastes”.[7]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_dispense Dispense Reagent (Inert Atmosphere) prep_hood->handle_dispense Proceed to Handling handle_reaction Perform Reaction handle_dispense->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench Reaction Complete cleanup_decon Decontaminate Glassware cleanup_quench->cleanup_decon disposal_liquid Collect Liquid Waste cleanup_decon->disposal_liquid Segregate Waste disposal_solid Collect Solid Waste cleanup_decon->disposal_solid Segregate Waste disposal_pickup Arrange for Hazardous Waste Pickup disposal_liquid->disposal_pickup disposal_solid->disposal_pickup

Caption: A flowchart illustrating the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.